Pomalidomide-amino-PEG3-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H26N4O8 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C21H26N4O8/c22-6-7-31-8-9-32-10-11-33-12-17(27)23-14-3-1-2-13-18(14)21(30)25(20(13)29)15-4-5-16(26)24-19(15)28/h1-3,15H,4-12,22H2,(H,23,27)(H,24,26,28) |
InChI-Schlüssel |
XVWLOWJQNIVCEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pomalidomide-amino-PEG3-NH2: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amino-PEG3-NH2 is a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's own protein degradation machinery. This molecule is a heterobifunctional linker-ligand conjugate, comprising three essential components: the pomalidomide (B1683931) warhead, a flexible three-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine (NH2) for further conjugation.
This in-depth technical guide elucidates the core mechanism of action of this compound, provides detailed experimental protocols for its characterization within a PROTAC construct, and presents quantitative data from relevant studies to inform rational drug design and development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic action of a PROTAC synthesized from this compound is a multi-step process centered on the induced degradation of a target Protein of Interest (POI).
-
E3 Ubiquitin Ligase Recruitment : The pomalidomide moiety of the molecule acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] CRBN is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1]
-
Ternary Complex Formation : The PROTAC, by binding simultaneously to both the POI (via a conjugated ligand) and CRBN (via the pomalidomide moiety), induces the formation of a transient ternary complex (POI-PROTAC-CRBN).[2] The amino-PEG3-NH2 linker plays a crucial role in this step, providing the necessary length and flexibility to allow for optimal orientation of the POI and CRBN for subsequent enzymatic activity.[2]
-
Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process results in the polyubiquitination of the target protein.[3]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation.[3] The proteasome then unfolds and proteolytically degrades the tagged POI into small peptides.
-
Catalytic Cycle : A key feature of PROTACs is their catalytic mode of action. After the degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase molecule, initiating a new cycle of degradation.[4]
The following diagram illustrates the catalytic cycle of a pomalidomide-based PROTAC:
Quantitative Data
The efficacy of a pomalidomide-based PROTAC is determined by several quantitative parameters. The following tables summarize key data for pomalidomide itself and for representative PROTACs that utilize a pomalidomide-cereblon recruiting moiety.
Table 1: Binding Affinity of Pomalidomide to Cereblon
| Parameter | Value | Cell Line/System | Reference |
| Kd | ~1.8 µM | In vitro | [1] |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ZQ-23 | HDAC8 | 147 nM | 93% | Various | [5] |
| Compound 16 | EGFR | < 10 µM | > 80% | A549 | [3] |
-
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
The evaluation of a novel PROTAC synthesized using this compound involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[4]
Methodology:
-
Cell Seeding: Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye. Visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[4]
Methodology:
-
Reagents: Use purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).
-
Antibody Labeling: Utilize fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC-induced ternary complex is active and leads to the ubiquitination of the target protein.[6]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the CRBN E3 ligase complex, the target protein, ATP, and biotinylated ubiquitin.[6]
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Detection: The ubiquitination of the target protein can be detected in several ways:
-
Western Blot: Stop the reaction with SDS-PAGE loading buffer, run the samples on a gel, and blot with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated protein should be visible.
-
AlphaLISA: If using tagged proteins and biotinylated ubiquitin, an AlphaLISA-based assay can be employed to quantify the level of ubiquitination in a high-throughput format.[6]
-
The following diagram outlines a typical experimental workflow for the evaluation of a novel pomalidomide-based PROTAC:
Conclusion
This compound is a powerful and versatile chemical entity for the construction of PROTACs that target specific proteins for degradation via the Cereblon E3 ubiquitin ligase pathway. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful design and development of novel protein degraders. The rational optimization of the linker and the target-binding ligand, built upon the foundation of the pomalidomide-CRBN interaction, holds immense promise for addressing a wide range of diseases driven by protein overexpression or aberrant protein function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Pomalidomide-amino-PEG3-NH2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-amino-PEG3-NH2, a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its application in research and drug discovery.
Chemical Structure and Properties
This compound is a synthetic molecule that incorporates the pomalidomide (B1683931) scaffold, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This terminal amine provides a reactive handle for conjugation to a target protein ligand, forming a bifunctional PROTAC. The hydrochloride salt is a common commercially available form.
Below is a 2D representation of the chemical structure of this compound hydrochloride:
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉ClN₄O₇ | [1] |
| Molecular Weight | 484.93 g/mol | [1] |
| CAS Number | 2446474-09-3 | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C or 2-8°C, keep dry and protected from light. | [1][2] |
| SMILES | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NCCOCCOCCOCCN)=O)NC1=O.Cl | |
| Predicted LogP | 0.1415 | [4] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event does not inhibit the ligase but rather co-opts its function.
When incorporated into a PROTAC, the other end of the molecule binds to a target protein of interest (POI). This brings the POI into close proximity with the CRL4-CRBN complex, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome. This process of induced protein degradation offers a powerful strategy to eliminate pathogenic proteins.
The parent molecule, pomalidomide, is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key survival factors in multiple myeloma. This "molecular glue" activity is the basis for its therapeutic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of a this compound-based PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
This compound hydrochloride
-
Target protein ligand with a carboxylic acid moiety
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar amide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3-4 equivalents) to the solution to neutralize the hydrochloride salt of this compound and to act as a base for the coupling reaction.
-
Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.
-
Add the amide coupling reagent, such as PyBOP (1.2 equivalents), to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and ¹H NMR.
Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the pomalidomide moiety to Cereblon in a competitive format.[5]
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) or pomalidomide tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA)
-
Pomalidomide (as a positive control)
-
Test compound (PROTAC or this compound)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound and pomalidomide in assay buffer.
-
In the 384-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no protein" controls.
-
Add the fluorescent tracer to all wells at a final concentration optimized for the assay (typically in the low nanomolar range).
-
Add the purified CRBN-DDB1 complex to all wells except the "no protein" controls. The final concentration of the protein should be optimized to give a stable and significant polarization window.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Western Blot for Target Protein Degradation
This protocol is used to assess the ability of a PROTAC synthesized from this compound to induce the degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC, pomalidomide, and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC, a negative control (e.g., pomalidomide alone if the target is not IKZF1/3), and DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of PROTACs and other targeted protein degraders. Its well-characterized interaction with the E3 ligase Cereblon provides a reliable anchor for recruiting the cellular degradation machinery to a protein of interest. The experimental protocols outlined in this guide offer a solid foundation for the effective utilization of this compound in advancing the field of targeted protein degradation.
References
Synthesis and Purification of Pomalidomide-amino-PEG3-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Pomalidomide-amino-PEG3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, data presentation in structured tables, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a heterobifunctional molecule that incorporates the immunomodulatory drug (IMiD) pomalidomide, which serves as an E3 ubiquitin ligase cereblon (CRBN) ligand, connected to a triethylene glycol (PEG3) linker with a terminal primary amine. This terminal amine allows for further conjugation to a target protein ligand, forming a PROTAC. PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. The purity and characterization of this pomalidomide-linker conjugate are critical for the successful synthesis of potent and specific PROTACs.
Synthesis of this compound
The synthesis is typically achieved through a two-step process: 1) A nucleophilic aromatic substitution (SNAr) reaction to couple a Boc-protected amino-PEG3-amine linker to 4-fluorothalidomide, followed by 2) deprotection of the Boc group to yield the final product.
Experimental Protocol: Synthesis of Boc-Pomalidomide-amino-PEG3-NH2
Reaction Scheme:
Boc-Pomalidomide-amino-PEG3-NH2 --[TFA, DCM]--> this compound
Caption: Synthetic and purification workflow for this compound.
Pomalidomide Signaling Pathway
Caption: Mechanism of action of Pomalidomide via CRBN-mediated ubiquitination.
Pomalidomide-amino-PEG3-NH2 as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-amino-PEG3-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action as a Cereblon (CRBN) E3 ligase ligand, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic chemical compound that incorporates the immunomodulatory drug (IMiD) pomalidomide (B1683931), which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The pomalidomide moiety is connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in an amine group (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2][3] By recruiting an E3 ligase to a POI, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Pomalidomide and its derivatives are widely used as E3 ligase ligands due to their high affinity and well-characterized interaction with CRBN.[5]
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C21H26N4O8 | [6] |
| Molecular Weight | 462.45 g/mol | [6] |
| CAS Number | 2380273-74-3 | [7] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store at -20°C | [8] |
Mechanism of Action
The core function of this compound within a PROTAC is to engage the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The pomalidomide moiety binds to a specific pocket on CRBN, effectively "hijacking" the E3 ligase.[5] When the other end of the PROTAC is bound to a target protein, a ternary complex is formed between the POI, the PROTAC, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. benchchem.com [benchchem.com]
Introduction to PROTACs and the Role of Linkers
An In-Depth Technical Guide on the Role of the PEG3 Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[4][6][7] The linker, far from being a mere spacer, is a critical component that significantly influences the efficacy, selectivity, and drug-like properties of a PROTAC.[3][7][8][9]
The PEG3 Linker: A Core Component in PROTAC Design
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable properties.[8][10][11] A PEG3 linker, specifically, consists of three ethylene (B1197577) glycol units. This short and flexible chain imparts a unique combination of characteristics that are highly advantageous in PROTAC design.
Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility.[1] The incorporation of a PEG3 linker is a well-established strategy to enhance the hydrophilicity and solubility of PROTACs.[1][7][8][11][12] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[1] This improved solubility is crucial for handling, formulation, and can contribute to better oral absorption and pharmacokinetic profiles.[1][11][12] The use of PEG motifs allows for the fine-tuning of important physical properties like the topological polar surface area (TPSA) and lipophilicity.[1][3]
Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be beneficial.[1] PEG linkers are more inclined to adopt folded conformations compared to more rigid alkyl chains.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, excessive PEGylation can lead to a decrease in cellular uptake, making the optimization of the number of PEG units, such as in a PEG3 linker, a critical aspect of design.[1]
Ternary Complex Formation and Stability
The primary function of a PROTAC is to induce and stabilize a ternary complex between the target protein and an E3 ligase.[8] The length and flexibility of the linker are paramount in achieving a productive ternary complex geometry.[8][10][13] A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might lead to an unstable or non-productive complex.[9][13] The PEG3 linker often provides an optimal length and conformational flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation.[14]
Quantitative Analysis of PROTACs with PEG Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data for PROTACs utilizing PEG linkers of varying lengths to illustrate the impact on degradation of different target proteins.
| PROTAC/Linker | Target Protein | E3 Ligase | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based PROTAC with no PEG linker | BRD4 | CRBN | H661 | < 0.5 | > 90 | [15] |
| Thalidomide-based PROTAC with 1 PEG unit | BRD4 | CRBN | H661 | > 5000 | ~50 | [15] |
| Thalidomide-based PROTAC with 3 PEG units | BRD4 | CRBN | Various | Variable | Variable | [15] |
| JPS016 (9) | HDAC1, HDAC3 | VHL | HCT116 | 550, 530 | Not Specified | [16] |
| JPS036 (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [16] |
| BRD4-targeting PROTAC with PEG linker | BRD4 | CRBN | Not Specified | 1.8 | >95 | [17] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols for Evaluating PROTACs with PEG3 Linkers
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][18]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[18]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).[18]
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.[18]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.[18]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[18]
-
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the ternary complex in vitro.
Methodology:
-
Reagents:
-
Purified target protein (e.g., His-tagged).
-
Purified E3 ligase complex (e.g., GST-tagged).
-
Terbium-conjugated anti-His antibody.
-
Fluorescein- or Bodipy-labeled anti-GST antibody.
-
PROTAC of interest.
-
-
Assay Setup:
-
In a microplate, combine the purified target protein, E3 ligase, and the labeled antibodies with varying concentrations of the PROTAC.[6]
-
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[6]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[6]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which 50% of the maximal complex is formed (EC50) and to assess the cooperativity of ternary complex formation.[6]
Cell Viability Assay
It is important to assess whether the observed protein degradation leads to a desired cellular phenotype, such as decreased cell viability in cancer cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.
-
Incubate according to the manufacturer's instructions.
-
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the signal to the vehicle-treated control cells.
-
Plot the percentage of viable cells against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Visualizations: Signaling Pathways and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationship of linker properties influencing PROTAC activity.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, and the PEG3 linker offers a compelling combination of properties that are highly beneficial for the design of effective protein degraders.[8] Its ability to enhance solubility, modulate cell permeability, and provide an optimal length and flexibility for stable and productive ternary complex formation makes it a valuable tool in the PROTAC designer's toolbox. A systematic approach to linker optimization, supported by robust biochemical and cellular assays, is essential for the development of potent and selective protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, we can anticipate the rational design of even more sophisticated and effective PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Pomalidomide-amino-PEG3-NH2 for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely utilized ligand that binds to the Cereblon (CRBN) E3 ligase.[1]
This technical guide provides a comprehensive overview of Pomalidomide-amino-PEG3-NH2, a versatile E3 ligase ligand-linker conjugate used in the synthesis of PROTACs. We will delve into its mechanism of action, present quantitative data from PROTACs utilizing similar linkers, provide detailed experimental protocols for its application, and visualize the key pathways and workflows involved.
Core Concepts: Mechanism of Action
This compound serves as the CRBN-recruiting moiety of a PROTAC. The core mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex (CRL4-CRBN).[2] This proximity, induced by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
The PEG3 linker in this compound provides a flexible and soluble spacer to connect to a ligand for the target protein, which is crucial for the successful formation of a stable and productive ternary complex.[4]
Signaling Pathway
The binding of a pomalidomide-based PROTAC to CRBN initiates a signaling cascade that results in the degradation of the target protein. This process is central to the therapeutic effect of the PROTAC.
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Quantitative Data
Table 1: Degradation Efficacy of Pomalidomide-based PROTACs with Similar Linkers
| PROTAC Name | Target Protein | Linker Structure | DC50 | Dmax | Cell Line |
| BI-3663 | PTK2 | Pomalidomide-amido-PEG3-C2 | 30 nM (median) | >80% | Human hepatocellular carcinoma (HCC) cell lines[5] |
| CP-10 | CDK6 | Pomalidomide-PEG1-C2-N3 | 2.1 nM | Not Specified | Not Specified[6] |
| ZQ-23 | HDAC8 | Pomalidomide-based | 147 nM | 93% | Not Specified[7] |
| ARV-825 | BRD4 | Pomalidomide-based | Sub-nanomolar | Not Specified | Burkitt lymphoma cells[8] |
| Compound 10 | BTK | Pomalidomide-based | Not Specified | Potent | Burkitt lymphoma Ramos and leukemia THP-1 cells[8] |
| P13I | BTK | Pomalidomide-based | Low nanomolar | Not Specified | Non-Hodgkin's lymphoma cells[8] |
Table 2: Binding Affinities of Pomalidomide and its Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (IC50/Kd) | Assay Method |
| Pomalidomide | ~2 µM (IC50) | Competitive bead binding assay in U266 cell extracts[9] |
| Pomalidomide | ~250 nM (Kd) | Not Specified[10] |
| Lenalidomide | ~1-2 µM (IC50) | Competitive bead binding assay in U266 cell extracts[9] |
Experimental Protocols
Synthesis of this compound
The synthesis of pomalidomide-linker conjugates typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide.[4]
General Protocol:
-
Reaction Setup: Dissolve 4-fluorothalidomide (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Linker: Add the Boc-protected amino-PEG3-amine linker (1.1-1.5 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound product.
Western Blotting for Target Protein Degradation
This is the primary assay to confirm and quantify PROTAC-induced protein degradation.[11]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC synthesized using this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or vinculin) to normalize for protein loading.
-
-
Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine the DC50 and Dmax values.
-
Cereblon Binding Assay
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to CRBN. A competitive binding format is commonly used.
Methodology (Fluorescence Polarization-based):
-
Reagents:
-
Recombinant purified CRBN-DDB1 complex.
-
A fluorescently labeled pomalidomide tracer that binds to CRBN.
-
The PROTAC synthesized with this compound.
-
Pomalidomide (as a positive control).
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC and pomalidomide in the assay buffer.
-
In a microplate, add the diluted compounds.
-
Add the CRBN-DDB1 complex and the fluorescent tracer to each well.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the PROTAC.
-
Plot the fluorescence polarization values against the compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
-
Ternary Complex Formation Assay
Confirmation of the formation of the Target-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method.[11]
Methodology (TR-FRET):
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged).
-
A FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium).
-
A FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).
-
The PROTAC synthesized with this compound.
-
-
Procedure:
-
In a microplate, combine the purified target protein, CRBN-DDB1 complex, and the labeled antibodies with varying concentrations of the PROTAC.
-
Incubate the mixture at room temperature to allow for complex formation.
-
-
Measurement:
-
Measure the time-resolved FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.
-
Plot the FRET signal against the PROTAC concentration.
-
Experimental Workflow
A typical experimental workflow for the development and characterization of a novel PROTAC using this compound involves several key stages, from synthesis to in-cell validation.
Caption: A generalized experimental workflow for PROTAC development.
Conclusion
This compound is a valuable chemical tool for researchers engaged in the discovery and development of novel PROTACs. Its ability to effectively recruit the CRBN E3 ligase, combined with a flexible and soluble PEG linker, makes it an attractive building block for constructing potent and selective protein degraders. This guide provides the foundational knowledge and experimental framework necessary for its successful implementation in targeted protein degradation research. Through systematic synthesis, biochemical characterization, and cellular evaluation, PROTACs derived from this conjugate have the potential to advance the frontiers of medicine by targeting and eliminating disease-causing proteins.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Graphviz [graphviz.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to High-Purity Pomalidomide-amino-PEG3-NH2 for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity Pomalidomide-amino-PEG3-NH2. This key building block is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This document outlines the quality attributes from various suppliers, detailed experimental protocols for its application, and the underlying biological pathways.
Introduction to this compound in PROTAC Development
This compound is a heterobifunctional molecule that serves as a crucial component in the construction of PROTACs. It consists of three key moieties: the Pomalidomide headgroup, which binds to the E3 ubiquitin ligase Cereblon (CRBN); a flexible triethylene glycol (PEG3) linker that provides appropriate spatial orientation; and a terminal primary amine (-NH2) group, which allows for covalent conjugation to a ligand targeting a protein of interest. By recruiting the cellular ubiquitin-proteasome system, PROTACs containing this building block can selectively tag target proteins for degradation, offering a powerful strategy to address previously "undruggable" targets.
Commercial Supplier Data
The quality and purity of this compound are paramount for the successful synthesis and biological activity of the resulting PROTAC. Below is a summary of the quantitative data from several commercial suppliers. It is important to note that this molecule is often supplied as a hydrochloride (HCl) salt to improve its stability and solubility.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Analytical Method(s) |
| MedChemExpress | This compound hydrochloride | 2380273-75-4 | C₂₁H₂₇ClN₄O₈ | 498.91 | 99.52%[1] | LCMS, NMR |
| Xcess Biosciences | This compound hydrochloride | 2380273-75-4 | C₂₁H₂₇ClN₄O₈ | 498.91 | ≥98% (refer to CoA) | Not specified |
| Biopharma PEG | Pomalidomide-PEG3-NH2.HCl | 2446474-09-3 | C₂₁H₂₉N₄O₇.Cl | 484.93 | ≥95% | Not specified |
| CD Bioparticles | Pomalidomide-PEG3-NH2.HCl | 2446474-09-3 | C₂₁H₂₉N₄O₇.Cl | 484.93 | ≥95%[2] | Not specified |
| Sigma-Aldrich | Pomalidomide-PEG3-NH₂ hydrochloride | Not specified | C₂₁H₂₆N₄O₈ · xHCl | 462.45 (free base) | ≥95% | Not specified |
Note: Variations in molecular formula and weight may be due to the presence or absence of the hydrochloride salt and differences in the PEG linker structure. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. These should be adapted and optimized for the specific target protein and ligand.
Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a target protein ligand containing a carboxylic acid moiety.
Materials:
-
This compound hydrochloride
-
Target protein ligand with a carboxylic acid functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Activation: Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound hydrochloride (1.1 equivalents) to the reaction mixture. Add an additional 1-2 equivalents of DIPEA to neutralize the hydrochloride salt.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.
Western Blot Analysis of Target Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and processes involved in the use of this compound.
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
References
Investigating the Binding Affinity of Pomalidomide-amino-PEG3-NH2 to CRBN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This interaction redirects the ligase's activity towards "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism is central to the efficacy of pomalidomide in treating cancers like multiple myeloma.[1] The conjugation of pomalidomide to linkers, such as amino-PEG3-NH2, is a key strategy in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.[2][6] Pomalidomide-amino-PEG3-NH2 serves as a foundational building block in this technology, acting as the CRBN-recruiting moiety.[7] This technical guide provides an in-depth overview of the binding of the pomalidomide core to CRBN, including quantitative data, detailed experimental protocols for assessing this interaction, and the broader context of its application in PROTAC development. While direct binding affinity data for the this compound conjugate is not extensively published, the data for the parent compound, pomalidomide, provides a strong basis for understanding its interaction with CRBN.
Quantitative Binding Data: Pomalidomide and CRBN
The binding affinity of pomalidomide to CRBN has been characterized using various biochemical and cellular assays. The following table summarizes the available quantitative data for the interaction between pomalidomide and the CRBN E3 ligase complex.
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| Pomalidomide | Thalidomide (B1683933) Analog Bead Binding | U266 Myeloma Extracts | ~2 µM | [8] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant Human DDB1-CRBN | Kd = 12.5 µM | [9] |
| Pomalidomide | NMR Spectroscopy | Recombinant Human DDB1-CRBN | Kd = 55 ± 1.8 μM | [9] |
| Pomalidomide | FRET-based Competition Assay | Recombinant Human DDB1-CRBN | Ki = 2.1 µM | [9] |
Experimental Protocols
Several experimental methodologies are employed to characterize the binding of pomalidomide and its derivatives to CRBN. These techniques provide quantitative and qualitative insights into the molecular interactions.
Fluorescence-Based Thermal Shift Assay
This assay measures the change in the thermal stability of a protein upon ligand binding.
-
Principle: The binding of a ligand to a protein typically increases its melting temperature (Tm). This change is monitored by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.
-
Methodology:
-
A recombinant human CRBN-DDB1 complex is purified.[8]
-
The protein complex is incubated with varying concentrations of the test compound (e.g., pomalidomide).[8]
-
A fluorescent dye (e.g., SYPRO Orange) is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored using a real-time PCR instrument.
-
The Tm is determined by plotting the fluorescence intensity against temperature. An increase in Tm in the presence of the compound indicates binding.[8]
-
Affinity Bead Binding Assay (Competitive Binding)
This assay assesses the ability of a compound to compete with a known binder for the target protein.
-
Principle: Thalidomide, a related IMiD, is immobilized on magnetic beads.[8] Cell extracts containing endogenous CRBN are incubated with these beads. The ability of a test compound to inhibit the binding of CRBN to the beads is then quantified.
-
Methodology:
-
Thalidomide analog-coupled affinity beads are prepared.[8]
-
Cell extracts (e.g., from U266 myeloma cells) are pre-incubated with varying concentrations of the test compound (e.g., pomalidomide) or a vehicle control (e.g., DMSO).[8]
-
The pre-incubated extracts are then incubated with the thalidomide analog beads to allow for CRBN binding.[8]
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted with an SDS buffer.[8]
-
The amount of CRBN in the eluate is quantified by immunoblot analysis using an anti-CRBN antibody.[8] A dose-dependent decrease in bound CRBN indicates competitive binding.[8]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed during the binding event is measured.
-
Methodology:
-
A solution of pomalidomide is prepared in a suitable buffer.
-
A solution of the C-terminal thalidomide-binding domain of CRBN (CdCRBN) is placed in the sample cell of the ITC instrument.[9]
-
The pomalidomide solution is injected into the sample cell in small aliquots.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[9]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Principle: The target protein (CRBN) is immobilized on a sensor chip. A solution containing the analyte (pomalidomide or its derivative) is flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Methodology:
-
His-tagged CRBN is immobilized on a sensor chip (e.g., a Ni-NTA chip).[10]
-
A solution of the analyte at various concentrations is injected over the sensor surface.
-
The association and dissociation of the analyte are monitored in real-time.
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]
-
Signaling Pathways and Experimental Workflows
The interaction of pomalidomide with CRBN is the initial step in a signaling cascade that leads to the degradation of specific substrate proteins. The following diagrams illustrate this pathway and a general workflow for assessing binding.
Caption: Pomalidomide-induced protein degradation pathway via CRBN.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound HCl | this compound hydrochloride | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 10. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Pomalidomide-amino-PEG3-NH2 in Cancer Research: A Technical Guide to PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in cancer research, offering the potential to eliminate pathogenic proteins that were previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A key building block in the construction of many potent PROTACs is Pomalidomide-amino-PEG3-NH2 . This molecule serves as a versatile E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine group ready for conjugation to a target protein ligand.[1][2][3] This guide provides an in-depth overview of the applications of this compound in cancer research, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]
The general mechanism of action for a pomalidomide-based PROTAC is depicted below:
Synthesis of Pomalidomide-Based PROTACs
The synthesis of a pomalidomide-based PROTAC using this compound involves the conjugation of the terminal amine of the linker to a suitable functional group on the target protein ligand. A common approach is the formation of an amide bond with a carboxylic acid on the protein ligand.
General Synthesis Protocol:
This protocol outlines a general procedure for the amide coupling of this compound to a carboxylic acid-functionalized protein of interest (POI) ligand.
Materials:
-
This compound hydrochloride
-
POI-linker-COOH (Protein of Interest ligand with a carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolution: Dissolve the POI-linker-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the hydrochloride salt. Add this solution to the activated POI-linker-COOH mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
The following diagram illustrates the general workflow for the synthesis and purification of a pomalidomide-based PROTAC.
Applications and Quantitative Data in Cancer Research
Pomalidomide-based PROTACs have been successfully developed to target a range of cancer-relevant proteins. The following tables summarize key quantitative data for PROTACs targeting Epidermal Growth Factor Receptor (EGFR), Bromodomain-containing protein 4 (BRD4), B-cell lymphoma-extra large (BCL-xL), and the Androgen Receptor (AR).
EGFR-Targeting PROTACs
Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC). PROTACs offer a strategy to overcome resistance to traditional EGFR inhibitors.
| PROTAC Compound | Target | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Citation(s) |
| Compound 16 | EGFRWT & EGFRT790M | H1975 | - | - | 96 | [6][7] |
| SIAIS125 | EGFRL858R+T790M | H1975 | 0.0194 | 30-50 | - | [5] |
| SIAIS126 | EGFRL858R+T790M | H1975 | 0.0308 | 30-50 | - | [5] |
BRD4-Targeting PROTACs
BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target in various cancers, including acute myeloid leukemia.
| PROTAC Compound | Target | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Citation(s) |
| Compound 21 | BRD4 | THP-1 | 0.81 | - | >90 | [8] |
| MZ1 | BET proteins | various | - | - | >80 | [9] |
| ARV-825 | BET proteins | various | - | <1 | >95 | [9] |
BCL-xL-Targeting PROTACs
BCL-xL is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy.
| PROTAC Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| SIAIS361034 | BCL-xL | NIH-3T3 | - | >80 | [10] |
| PPC7 | BCL-xL | 293T | <100 | >80 | [11] |
| PPC8 | BCL-xL | 293T | <100 | >80 | [11] |
| PPC9 | BCL-xL | 293T | <100 | >80 | [11] |
Androgen Receptor (AR)-Targeting PROTACs
The Androgen Receptor is a key driver of prostate cancer, and targeting it for degradation is a promising strategy to overcome resistance to anti-androgen therapies.
| PROTAC Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation(s) |
| ARV-110 | AR | VCaP | - | 1 | >95 | [12] |
| ARCC-4 | AR | LNCaP | <10 | <10 | >90 | [13] |
Key Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities using image analysis software and normalize the target protein levels to the loading control.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex in cells.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex) for a few hours.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the POI or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the POI and CRBN to detect their co-precipitation.
The following diagram outlines the workflow for evaluating a novel pomalidomide-based PROTAC.
Conclusion
This compound is a cornerstone molecule in the development of PROTACs for cancer research. Its ability to efficiently recruit the Cereblon E3 ligase provides a powerful tool for the targeted degradation of oncoproteins. This guide has provided a comprehensive overview of its application, from the synthesis of PROTACs to their biological evaluation. The presented data and protocols offer a solid foundation for researchers to design and test novel protein degraders, ultimately contributing to the advancement of new cancer therapies. The continued exploration of PROTACs utilizing this and other E3 ligase-recruiting moieties holds immense promise for expanding the druggable proteome and overcoming the challenges of drug resistance in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to Novel Targets for Pomalidomide-amino-PEG3-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, serves as a crucial component in the design of a significant portion of these degraders. The Pomalidomide-amino-PEG3-NH2 moiety provides a versatile building block, incorporating the CRBN-recruiting element and a flexible PEG linker, enabling the conjugation to a diverse array of target-binding ligands. This technical guide delves into the exploration of novel targets for this compound-based PROTACs, offering insights into their design, evaluation, and the underlying biological pathways.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] In the context of Pomalidomide-based PROTACs, the pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex.[1][2] The other end of the PROTAC is attached to a ligand that specifically binds to the POI. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Expanding the Horizon: Novel Targets for Pomalidomide-Based PROTACs
The versatility of the PROTAC platform allows for the targeting of a wide array of proteins implicated in various diseases. While initially focused on oncology targets, research is rapidly expanding into other therapeutic areas. Here, we explore several promising novel target classes for this compound-based PROTACs.
Kinases
Kinases are a well-established class of drug targets, and PROTACs offer a distinct advantage over traditional inhibitors by inducing their degradation, potentially overcoming resistance mechanisms.
-
Epidermal Growth Factor Receptor (EGFR): A key player in many cancers, EGFR has been successfully targeted by Pomalidomide-based PROTACs. These degraders have shown efficacy in overcoming resistance to conventional EGFR inhibitors.
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical mediator in innate immunity and inflammatory signaling, IRAK4 is a compelling target for autoimmune diseases and certain cancers.[2][3] Pomalidomide-based PROTACs are being developed to degrade IRAK4 and modulate these pathways.
Epigenetic Regulators
Epigenetic proteins are crucial for regulating gene expression and their dysregulation is a hallmark of many diseases. PROTACs provide a means to eliminate these proteins, offering a powerful therapeutic strategy.
-
Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): BET proteins are epigenetic "readers" that play a key role in transcriptional activation.[4] Pomalidomide-based PROTACs targeting BRD4, such as ARV-825, have shown potent anti-cancer activity.
-
Histone Deacetylases (HDACs): HDACs are "erasers" of histone acetylation and are implicated in cancer and other diseases. Selective degradation of specific HDAC isoforms is a promising therapeutic approach. Pomalidomide-based PROTACs have been developed to target HDAC8.[5]
Other Emerging Targets
-
Neurodegenerative Disease-Associated Proteins: PROTACs are being explored for their potential to clear aggregated proteins in neurodegenerative disorders. For instance, degraders targeting Tau protein are under investigation.
-
Viral Proteins: Targeted degradation of essential viral proteins presents a novel antiviral strategy. Pomalidomide-based PROTACs have been designed to target viral components, such as the SARS-CoV-2 3-chymotrypsin-like protease.[6]
-
Anti-Apoptotic Proteins (e.g., Bcl-2 family): Overexpression of anti-apoptotic proteins is a common mechanism of cancer cell survival. PROTACs that can degrade these proteins could offer a powerful pro-apoptotic therapeutic approach.[7]
Quantitative Assessment of PROTAC Efficacy
The evaluation of PROTAC performance relies on key quantitative metrics, primarily the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These parameters provide a standardized measure of a PROTAC's potency and efficacy.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Compound 16 | A549 | 32.9 | 96 | [1] |
| BRD4 | ARV-825 | Jurkat | < 1 | > 95 | [8] |
| HDAC8 | ZQ-23 | - | 147 | 93 | [5] |
| BTK | NC-1 | Mino | 2.2 | 97 | [9] |
Experimental Protocols for PROTAC Development
A robust and systematic experimental workflow is essential for the successful development and characterization of novel PROTACs.
Detailed Methodologies
1. Ternary Complex Formation Assays
-
Fluorescence Polarization (FP) Assay: This assay measures the change in the polarization of fluorescently labeled ligand upon binding to its target protein and the subsequent formation of the ternary complex with the E3 ligase.[10]
-
Protocol:
-
Prepare a solution of the fluorescently labeled ligand for the protein of interest.
-
In a microplate, add the fluorescent ligand, the purified protein of interest, and the purified CRBN E3 ligase complex.
-
Add serial dilutions of the Pomalidomide-based PROTAC.
-
Incubate to allow for complex formation.
-
Measure the fluorescence polarization using a plate reader. An increase in polarization indicates the formation of a larger complex.
-
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of two molecules.[11][12]
-
Protocol:
-
Use donor and acceptor beads conjugated to antibodies that recognize tags on the protein of interest and the E3 ligase (e.g., His-tag and GST-tag).
-
In a microplate, combine the tagged protein of interest, the tagged CRBN E3 ligase complex, and the PROTAC.
-
Add the donor and acceptor beads.
-
Incubate to allow for complex formation and bead proximity.
-
Excite the donor beads and measure the luminescent signal from the acceptor beads. A high signal indicates ternary complex formation.
-
-
2. Target Protein Degradation Assays
-
Western Blotting: A standard technique to quantify the reduction in the level of the target protein.[1]
-
Protocol:
-
Culture cells and treat with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
-
Quantitative Proteomics (e.g., TMT-based): This powerful technique allows for the unbiased and global analysis of protein abundance changes upon PROTAC treatment, enabling the assessment of both on-target degradation and off-target effects.[13]
-
Protocol:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from different conditions with tandem mass tags (TMT).
-
Combine the labeled peptide samples and analyze by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins to determine the degradation selectivity of the PROTAC.
-
-
3. Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS-HCl).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) to determine the relative number of viable cells.
-
-
Conclusion and Future Directions
The exploration of novel targets for this compound-based PROTACs holds immense promise for the development of new therapeutics against a wide range of diseases. The modular nature of the PROTAC technology, coupled with the well-established role of Pomalidomide in recruiting the CRBN E3 ligase, provides a robust platform for rapid drug discovery. Future research will likely focus on expanding the repertoire of "undruggable" targets, including transcription factors and scaffolding proteins, as well as venturing further into non-oncology indications such as neurodegenerative and infectious diseases. The continued refinement of experimental methodologies, particularly in the realm of quantitative proteomics and in vivo characterization, will be crucial for advancing these promising molecules from the laboratory to the clinic. The strategic design and rigorous evaluation of Pomalidomide-based PROTACs will undoubtedly continue to be a major driver of innovation in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLAS2024 [slas2024.eventscribe.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Pomalidomide-amino-PEG3-NH2 for Inducing Proteasomal Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established high-affinity ligand for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) complex.[1][2] Pomalidomide-amino-PEG3-NH2 is a functionalized building block incorporating the pomalidomide moiety and a 3-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group.[3][4] This readily available conjugate facilitates the synthesis of PROTACs, enabling the targeted degradation of a wide array of proteins implicated in various pathologies.
This technical guide provides a comprehensive overview of the principles and methodologies associated with the use of this compound in the development of PROTACs. It includes a detailed description of the mechanism of action, a compilation of quantitative degradation data, and step-by-step protocols for key experimental validations.
Mechanism of Action: Orchestrating Targeted Protein Degradation
The fundamental mechanism of a pomalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase.[5] This proximity, orchestrated by the PROTAC molecule, leads to the poly-ubiquitination of the target protein by the E3 ligase machinery. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
dot
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The linker plays a crucial role in determining these parameters. While specific data for PROTACs using the exact this compound linker is dispersed across proprietary and published research, the following tables summarize representative data for pomalidomide-based PROTACs with PEG and other linkers, illustrating the typical range of potencies achieved.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs Targeting Kinases
| PROTAC Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Bruton's Tyrosine Kinase (BTK) | PEG/Alkyl | Mino | 2.2 | >97 | [7] |
| Epidermal Growth Factor Receptor (EGFR) | PEG/Alkyl | A549 | 10 | >96 | [8] |
| EGFR (T790M mutant) | PEG/Alkyl | H1975 | 4.02 µM (IC50) | >96 | [8] |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs Targeting Other Proteins
| PROTAC Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Histone Deacetylase 8 (HDAC8) | Alkyl | K562 | 147 | 93 | [9] |
| Bromodomain-containing protein 4 (BRD4) | PEG | HeLa | 15 | >95 | [10] |
Experimental Protocols
A rigorous and multi-faceted experimental approach is essential to validate the mechanism of action and efficacy of a novel PROTAC. Below are detailed protocols for key assays.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell line of interest
-
Pomalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values.[2]
dot
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Pomalidomide-based PROTAC
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1, E2, ubiquitin, and the target protein.[6]
-
PROTAC and E3 Ligase Addition: Add the PROTAC (or DMSO as a control) and the CRL4-CRBN E3 ligase complex to initiate the reaction.[11]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western Blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation. Surface Plasmon Resonance (SPR) and AlphaLISA are two powerful techniques for this purpose.
3.1 Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the formation and stability of the ternary complex.[12][13]
Protocol Outline:
-
Immobilization: Immobilize the biotinylated CRL4-CRBN E3 ligase onto a streptavidin-coated sensor chip.[14]
-
Binary Interaction: Inject the PROTAC over the surface to measure its binding to the E3 ligase.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface. The increase in response units (RU) compared to the binary interaction indicates ternary complex formation.[15]
-
Kinetic Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex.
3.2 Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
AlphaLISA is a bead-based immunoassay that detects the proximity of the target protein and the E3 ligase.[16][17]
Protocol Outline:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN) and corresponding anti-tag AlphaLISA acceptor and donor beads.
-
Assay Reaction: In a microplate, incubate the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Incubation: Incubate in the dark to allow for bead-protein binding.
-
Signal Detection: If a ternary complex is formed, the beads are brought into close proximity, generating a chemiluminescent signal that can be read on a plate reader. A bell-shaped dose-response curve is typically observed due to the "hook effect" at high PROTAC concentrations.[18]
Cell Viability Assays
These assays determine the cytotoxic effect of the PROTAC on cancer cells, which is often the desired downstream consequence of target protein degradation.
4.1 MTT Assay
This colorimetric assay measures cell metabolic activity.
Protocol Outline:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[19]
4.2 CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[20]
Protocol Outline:
-
Cell Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PROTAC.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Lysis and Signal Stabilization: Mix to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.[21][22]
The CRL4-CRBN E3 Ligase Complex and the Ubiquitination Cascade
The CRL4-CRBN complex is a key player in the ubiquitin-proteasome system. It is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[23][24] Pomalidomide binds directly to CRBN, modulating its substrate specificity. The PROTAC leverages this interaction to bring the target protein into the vicinity of the E2 ubiquitin-conjugating enzyme associated with the complex, facilitating the transfer of ubiquitin to the target protein.
dot
Conclusion
This compound serves as a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its high affinity for the CRBN E3 ligase, combined with a flexible and functionalized PEG linker, provides a robust starting point for PROTAC synthesis. A thorough understanding of the underlying mechanism of action and the application of a comprehensive suite of biophysical and cell-based assays are critical for the successful development and validation of novel protein degraders. This guide offers a foundational framework of data and protocols to aid researchers in harnessing the power of targeted protein degradation for therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. aragen.com [aragen.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. SLAS2024 [slas2024.eventscribe.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. OUH - Protocols [ous-research.no]
- 22. ch.promega.com [ch.promega.com]
- 23. gosset.ai [gosset.ai]
- 24. dash.harvard.edu [dash.harvard.edu]
The Pivotal Role of the Terminal Amine in Pomalidomide-amino-PEG3-NH2: A Technical Guide to PROTAC Synthesis and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the terminal amine group in Pomalidomide-amino-PEG3-NH2, a cornerstone building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in synthesis, provide quantitative data on the performance of resulting degraders, detail key experimental protocols, and visualize the intricate signaling pathways involved.
The Core Function: A Reactive Handle for PROTAC Synthesis
This compound is a bifunctional molecule meticulously designed for the modular and efficient synthesis of PROTACs. It comprises three key components:
-
Pomalidomide (B1683931): A well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol spacer that provides optimal length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase. The PEG linker also enhances the solubility and cell permeability of the final PROTAC molecule.
-
Terminal Amine Group (-NH2): This primary amine serves as a crucial reactive handle for the covalent attachment of a ligand that specifically binds to the protein of interest (POI).
The primary function of the terminal amine group is to facilitate the formation of a stable amide bond with a carboxylic acid moiety on the target protein ligand. This reaction, typically achieved through standard amide coupling chemistries, is a robust and widely used method for the final assembly of the heterobifunctional PROTAC molecule.[1][2][3]
Quantitative Data Presentation: The Impact of Linker and Ligand on Degradation Efficacy
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The nature of the linker and the choice of the target protein ligand, both of which are conjugated via the terminal amine of the pomalidomide building block, significantly influence these parameters.
Below is a summary of quantitative data for various pomalidomide-based PROTACs, highlighting the impact of different linkers and target ligands on their degradation performance.
| Target Protein | Target Ligand | Linker Attached to Pomalidomide | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Gefitinib Analog | PEG-based | H1975 | - | ~96 | [3][4] |
| BTK | Ibrutinib Analog | PEG-based (varying lengths) | Mino | 2.2 | 97 | [5] |
| BRD4 | JQ1 Analog | PEG-based | THP-1 | - | >90 | [6][7] |
| PTK2 | BI-3663 | PEG3-based | HCC cell lines | 30 | >80 | [3] |
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC via Amide Coupling
This protocol describes a general method for the conjugation of a carboxylic acid-containing target protein ligand to this compound using HATU-mediated amide coupling.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the this compound solution to the activated ligand mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the PROTAC as a solid.
-
Characterize the final product by HRMS and NMR.[2]
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and controls) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of pomalidomide-based PROTAC action.
Caption: A typical experimental workflow for PROTAC development.
Caption: EGFR signaling pathway and its inhibition by a pomalidomide-based PROTAC.
Caption: Downregulation of c-Myc by a pomalidomide-based BRD4 degrader.[6][7][9]
Conclusion
The terminal amine group of this compound is a linchpin in the construction of potent and selective PROTACs. Its strategic placement allows for the straightforward and modular synthesis of a diverse range of protein degraders. By understanding the principles of PROTAC design, leveraging robust synthetic methodologies, and employing rigorous experimental evaluation, researchers can harness the power of this versatile building block to develop novel therapeutics for a wide array of diseases. This guide provides a foundational framework for scientists and drug developers to navigate the complexities of PROTAC research and development, ultimately accelerating the discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pomalidomide-amino-PEG3-NH2 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a potent immunomodulatory agent, functions as a molecular glue that recruits neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action forms the basis of its therapeutic effects in multiple myeloma and has led to its widespread adoption in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of Pomalidomide-amino-PEG3-NH2, a key building block in PROTAC design. We will explore its core function in the ubiquitin-proteasome system, present quantitative data on its binding and degradation efficacy, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental frameworks.
Introduction: Pomalidomide and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby regulating numerous cellular processes. The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins. Pomalidomide is a small molecule that binds to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not endogenous substrates of this E3 ligase.[1] The most well-characterized neosubstrates of the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3 are central to the anti-myeloma and immunomodulatory activities of Pomalidomide.[3]
This compound: A Building Block for Targeted Protein Degradation
This compound is a heterobifunctional molecule designed specifically for the synthesis of PROTACs.[4][5] It consists of three key components:
-
The Pomalidomide moiety: This serves as the CRBN-recruiting ligand.[4]
-
A polyethylene (B3416737) glycol (PEG) linker: The three-unit PEG spacer (PEG3) provides a flexible and soluble bridge of a defined length. The linker's properties are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
-
A terminal amine group (-NH2): This functional group provides a reactive handle for the covalent attachment of a ligand that specifically binds to a protein of interest (POI).[7]
By conjugating a POI-binding ligand to this compound, researchers can create a PROTAC that hijacks the CRL4-CRBN E3 ligase to induce the ubiquitination and degradation of the targeted protein.
Quantitative Data
The efficacy of Pomalidomide and PROTACs derived from it can be quantified through various biophysical and cellular assays.
Pomalidomide Binding Affinity to Cereblon
The binding affinity of Pomalidomide to CRBN is a critical determinant of its activity. The following table summarizes key binding affinity data from the literature.
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |
| Isothermal Titration Calorimetry | Recombinant human DDB1-CRBN | Pomalidomide | ~157 (Kd) |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 (Kd) |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) |
Data compiled from multiple sources.
PROTAC-Mediated Protein Degradation
| PROTAC | Target | Cell Line(s) | DC50 (nM) | Dmax (%) |
| BI-3663 | PTK2 | Median across 11 human HCC cell lines | 30 | >80 |
| BI-3663 | PTK2 | A549 (human lung adenocarcinoma) | 27 | 95 |
| BI-3663 | PTK2 | Hep3B2.1-7 (human hepatocellular carcinoma) | ~25 (pDC50=7.6) | Not specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Data compiled from multiple sources.[8][10][11]
Signaling Pathways and Experimental Workflows
Pomalidomide's Mechanism of Action in the UPS
The following diagram illustrates the molecular mechanism by which Pomalidomide recruits neosubstrates to the CRL4-CRBN E3 ligase complex, leading to their degradation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Target Degradation [worldwide.promega.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. HiBiT Protein Tagging Technology [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to PROTAC Technology Using Pomalidomide-amino-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules designed to completely eliminate a target protein from the cell.[2] They achieve this by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity.[3][5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][7] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[5] This event-driven mechanism offers the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms associated with traditional inhibitors.[2][3]
The Role of Pomalidomide (B1683931) and the Cereblon E3 Ligase
Pomalidomide is a derivative of thalidomide (B1683933) and is classified as an immunomodulatory imide drug (IMiD).[8] In the context of PROTAC technology, pomalidomide serves as a highly effective ligand for Cereblon (CRBN), a substrate receptor component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex (CRL4-CRBN).[6][9][10] By incorporating pomalidomide into a PROTAC, researchers can effectively hijack the CRL4-CRBN machinery to induce degradation of a specific target protein.[6][] Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide, which can contribute to the formation of more stable and effective ternary complexes.[5]
Pomalidomide-amino-PEG3-NH2: A Key Building Block
This compound is a synthesized E3 ligase ligand-linker conjugate that serves as a versatile building block in PROTAC development.[12][13] It incorporates the pomalidomide ligand and a flexible polyethylene (B3416737) glycol (PEG) linker that terminates with a reactive primary amine (-NH2) group.[14][15] This terminal amine allows for straightforward conjugation to a ligand for a protein of interest, typically through the formation of a stable amide bond with a carboxylic acid on the target ligand. The PEG3 linker provides adequate spacing and can improve the physicochemical properties of the final PROTAC, such as solubility.[16]
Mechanism of Action: Pomalidomide-Based PROTACs
The core mechanism involves the formation of a ternary complex, ubiquitination, and subsequent proteasomal degradation. The PROTAC acts as a molecular bridge, with the pomalidomide moiety binding to CRBN and the other end binding to the target protein.
Quantitative Data on Pomalidomide-Based PROTAC Efficacy
The efficacy of a PROTAC is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation). The following table summarizes reported data for various pomalidomide-based PROTACs, demonstrating their potent and selective degradation capabilities against different protein targets.
| PROTAC / Compound | Target Protein | DC50 | Dmax | Cell Line | Citation |
| Compound 16 | EGFR | - | ~85% (at 1 µM) | A549 | [17] |
| ZQ-23 | HDAC8 | 147 nM | 93% | K562 | [18] |
| GP262 | PI3K (p110γ) | 42.23 nM | 88.6% | MDA-MB-231 | [19] |
| GP262 | mTOR | 45.4 nM | 74.9% | MDA-MB-231 | [19] |
| PROTAC Bcl2 degrader-1 | Bcl-2 | 3.0 µM | - | - | [20] |
Experimental Protocols
Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating this compound to a target protein ligand possessing a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DMSO)
Methodology:
-
Dissolution: In an inert atmosphere vial, dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent HATU (1.1 eq) and the base DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of this compound (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final compound using NMR and high-resolution mass spectrometry (HRMS).
Western Blotting for Target Protein Degradation
This is the standard assay to quantify the reduction in target protein levels following PROTAC treatment.[2][17]
Methodology:
-
Cell Seeding & Treatment: Plate the desired cells (e.g., A549, MCF-7) in 6-well plates and allow them to adhere overnight.[2] Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).[17][21]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][21] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the total protein concentration of the supernatant for each sample using a BCA or Bradford assay to ensure equal protein loading in the next step.[2][5][21]
-
SDS-PAGE and Western Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Simultaneously, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.[21]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again three times with TBST. Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ).[5][21] Normalize the target protein band intensity to the corresponding loading control band intensity.
Proteasome Inhibition Assay
To confirm that the observed protein degradation is mediated by the proteasome, a proteasome inhibitor is used.
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[5]
-
PROTAC Treatment: Add the PROTAC at a concentration known to cause degradation and co-incubate for the desired time.
-
Analysis: Perform Western blotting as described in Protocol 2. A rescue of the target protein level (i.e., inhibition of degradation) in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.[5]
General Experimental Workflow
The development and evaluation of a novel PROTAC follow a structured workflow, from initial design and synthesis to cellular validation.
Conclusion
PROTAC technology, utilizing versatile building blocks like this compound, offers a powerful strategy for targeted protein degradation. By leveraging the cell's endogenous ubiquitin-proteasome system, these molecules can catalytically eliminate disease-causing proteins, opening new avenues for treating a wide range of illnesses, including cancer.[][17] The systematic workflow of design, synthesis, and rigorous experimental validation is crucial for the development of potent and selective PROTACs as next-generation therapeutics.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pomalidomide-PEG3-NH₂ hydrochloride Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound hydrochloride – 美仑生物 [meilunbio.com]
- 16. Pomalidomide-PEG3-C2-NH2 (TFA) [myskinrecipes.com]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. abmole.com [abmole.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Conjugation of Pomalidomide-amino-PEG3-NH2 to a Protein of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide is an immunomodulatory agent with potent antineoplastic activity.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of specific target proteins.[2][3] In the context of targeted therapies, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), Pomalidomide serves as a ligand to recruit the E3 ligase machinery.
The Pomalidomide-amino-PEG3-NH2 molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer. PEG linkers are utilized in bioconjugation to enhance the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and prolong circulation time in the bloodstream.[4][5][6] The terminal primary amine (-NH2) on the PEG linker provides a reactive handle for covalent attachment to a protein of interest.
This document provides a detailed protocol for the conjugation of this compound to a protein, such as an antibody, using amine-reactive chemistry.
Principle of Conjugation
The conjugation of this compound to a protein of interest is typically achieved through the formation of a stable amide bond. The primary amine of the Pomalidomide-PEG linker is not directly reactive with the protein. Therefore, it must first be activated, or the protein itself must be activated to facilitate the reaction. A common method involves the use of a heterobifunctional crosslinker, such as a succinimidyl ester (NHS ester), to first react with the amine on the Pomalidomide-PEG linker, creating an amine-reactive intermediate. This intermediate can then react with primary amines (the ε-amino group of lysine (B10760008) residues) on the surface of the protein.[1][7]
Alternatively, and more directly if the protein has available carboxyl groups (aspartic acid, glutamic acid, or C-terminus), a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS can be used. This two-step process first activates the carboxyl groups on the protein to form a reactive NHS ester, which then readily reacts with the primary amine of the this compound linker to form a stable amide bond.
Materials and Reagents
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS)
-
This compound
-
Amine-reactive crosslinker (e.g., NHS ester-PEG-maleimide if subsequent reaction is desired, or a direct activation of the protein's carboxyl groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units
-
Spectrophotometer (UV-Vis)
-
HPLC system (Size Exclusion, Reverse Phase, or Hydrophobic Interaction Chromatography)
-
Mass Spectrometer
Experimental Protocols
Protein Preparation
-
Buffer Exchange: The protein of interest should be in a buffer that is free of primary amines (e.g., Tris) and other nucleophiles. Exchange the protein into a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis.
-
Concentration Determination: Determine the concentration of the protein solution using a spectrophotometer at 280 nm and the protein's extinction coefficient. The protein concentration should ideally be between 2-10 mg/mL for efficient conjugation.[8]
Two-Step Conjugation Reaction using EDC/Sulfo-NHS
This protocol describes the activation of the protein's carboxyl groups followed by conjugation to the amine group of the Pomalidomide linker.
Step 1: Activation of the Protein
-
Prepare a solution of the protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to this compound
-
Remove the excess EDC and Sulfo-NHS and byproducts using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5).
-
Immediately add the this compound to the activated protein solution. The molar excess of the Pomalidomide linker can be varied to achieve the desired drug-to-protein ratio (see table below for guidance). A starting point is a 10- to 20-fold molar excess.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching buffer (e.g., Tris-HCl or Glycine to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate
-
Removal of Unconjugated Material: The resulting protein conjugate must be purified from unconjugated Pomalidomide-linker and other reaction components.[9] This can be achieved using:
-
Size Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25) is effective for removing small molecules.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for purification and buffer exchange.[10]
-
Dialysis: Dialyze the conjugate against PBS at 4°C with multiple buffer changes.
-
-
Concentration and Storage: Concentrate the purified conjugate using a centrifugal filter unit. Determine the final concentration and store at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the Conjugate
Determination of Drug-to-Protein Ratio (DAR)
The average number of Pomalidomide molecules conjugated to each protein is a critical quality attribute.[11]
-
UV-Vis Spectroscopy: This is a straightforward method if the drug and protein have distinct absorbance maxima. The concentrations of the protein and the conjugated Pomalidomide can be determined by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of Pomalidomide, followed by solving simultaneous equations that account for the contribution of each component at both wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic Pomalidomide molecule increases the retention time of the conjugate on the HIC column. Different DAR species (e.g., DAR=0, 2, 4, 6, 8) can be resolved, and the average DAR can be calculated from the relative peak areas.[12]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate. The mass difference between the unconjugated and conjugated protein will indicate the number of Pomalidomide-linker molecules attached. This method can also reveal the distribution of different DAR species.[13]
Quantitative Data Presentation
The following table provides a hypothetical example of how the molar excess of the this compound linker can influence the average Drug-to-Antibody Ratio (DAR) of a monoclonal antibody conjugate. Actual results will vary depending on the specific protein and reaction conditions.
| Molar Excess of Pomalidomide-linker | Average DAR (by HIC-HPLC) | Percentage of Unconjugated Antibody |
| 5X | 1.8 | 15% |
| 10X | 3.5 | 5% |
| 20X | 5.2 | <1% |
| 40X | 6.8 | <1% |
Diagrams
Signaling Pathway of Pomalidomide
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3.[3]
Experimental Workflow
Caption: Workflow for Pomalidomide-protein conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive reagents (EDC/Sulfo-NHS are moisture sensitive). | Use fresh, anhydrous reagents. Allow reagents to come to room temperature before opening. |
| Buffer contains primary amines. | Ensure all buffers used during conjugation are free of amines (e.g., Tris, glycine). | |
| Incorrect pH. | Maintain pH 6.0 for activation and pH 7.2-7.5 for conjugation. | |
| Protein Aggregation | High DAR leading to increased hydrophobicity. | Optimize the molar excess of the Pomalidomide-linker to achieve a lower DAR. Include a hydrophilic PEG spacer in the linker design.[5] |
| High protein concentration during reaction. | Perform conjugation at a lower protein concentration (2-5 mg/mL). | |
| Precipitation during reaction | Low solubility of Pomalidomide-linker in aqueous buffer. | Dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%).[8] |
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Application Notes and Protocols for Pomalidomide-Amino-PEG3-NH2 Conjugation to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, has garnered significant attention in drug development, particularly in the field of targeted protein degradation. Its high affinity for the E3 ubiquitin ligase Cereblon (CRBN) makes it an ideal E3 ligase ligand for the creation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.
This document provides detailed application notes and experimental protocols for the conjugation of Pomalidomide-amino-PEG3-NH2 to molecules containing carboxyl groups. This conjugation chemistry is fundamental for synthesizing pomalidomide-based PROTACs and other molecular probes. The inclusion of a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker, in this case, a three-unit PEG (PEG3), often improves the solubility and pharmacokinetic properties of the final conjugate. The terminal primary amine on the PEG linker allows for a straightforward coupling reaction with carboxylic acids using standard carbodiimide (B86325) chemistry.
Mechanism of Action: Pomalidomide-Mediated Protein Degradation
Pomalidomide functions by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1] In the context of a PROTAC, the pomalidomide moiety binds to CRBN, while a separate ligand on the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
This section details the conjugation of this compound to a generic carboxyl-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound HCl salt | Sigma-Aldrich | 901495 |
| Carboxyl-containing molecule | User-defined | - |
| EDC Hydrochloride | Thermo Fisher | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | 24500 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| 0.1 M MES Buffer, pH 6.0 | Boston BioProducts | IBB-151 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | 10010023 |
| Reverse-Phase HPLC Column (C18) | Waters | 186004825 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 |
| Water, HPLC Grade | Fisher Scientific | W6-4 |
| Formic Acid, LC-MS Grade | Thermo Fisher | 85178 |
Experimental Workflow: EDC/NHS Coupling
Workflow for the conjugation of this compound to a carboxyl group.
Step-by-Step Conjugation Protocol
-
Activation of the Carboxyl Group:
-
Dissolve the carboxyl-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester. For aqueous reactions, use 0.1 M MES buffer, pH 6.0.[2]
-
-
Preparation of this compound:
-
In a separate vial, dissolve this compound HCl salt (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) to neutralize the HCl salt and facilitate the reaction.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated carboxyl-containing molecule solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by LC-MS. For aqueous reactions, adjust the pH to 7.2-7.5 with PBS before adding the amine-containing solution.[2]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS esters, a small amount of an amine-containing reagent such as Tris buffer or ethanolamine (B43304) can be added.
-
Purification Protocol: Preparative RP-HPLC
The crude reaction mixture is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-70% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 254 nm and 280 nm |
| Fraction Collection | Collect fractions corresponding to the product peak. |
| Post-Purification | Pool pure fractions and lyophilize to obtain the final conjugate. |
Characterization of the Conjugate
The purified conjugate should be characterized to confirm its identity and purity.
-
LC-MS Analysis: To confirm the molecular weight of the conjugate.
-
¹H NMR Spectroscopy: To confirm the structure of the conjugate.
-
Analytical RP-HPLC: To determine the purity of the final product.
Quantitative Data Summary
The following table summarizes representative data for the conjugation of this compound to a model carboxyl-containing peptide.
| Parameter | Value |
| This compound MW | 462.48 g/mol (free base) |
| Model Peptide MW | ~1500 g/mol |
| Expected Conjugate MW | ~1944 g/mol |
| Observed Conjugate MW (ESI-MS) | 1944.8 [M+H]⁺ |
| Reaction Yield | 60-75% |
| Final Purity (HPLC) | >95% |
| Conjugation Efficiency | Typically high with the described stoichiometry |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Incomplete activation of the carboxyl group- Hydrolysis of the NHS ester- Impure starting materials | - Ensure anhydrous conditions for the activation step.- Use freshly prepared EDC/NHS solutions.- Confirm the purity of starting materials. |
| Multiple Products Observed | - Side reactions- Incomplete reaction | - Optimize stoichiometry and reaction time.- Ensure efficient quenching of the reaction. |
| Difficulty in Purification | - Similar retention times of product and impurities | - Optimize the HPLC gradient for better separation.- Consider an alternative purification method like size-exclusion chromatography. |
Conclusion
The conjugation of this compound to carboxyl groups via EDC/NHS chemistry is a robust and efficient method for the synthesis of pomalidomide-based PROTACs and other molecular tools. The provided protocols and application notes offer a comprehensive guide for researchers in this field. Careful execution of the experimental steps and thorough characterization of the final product are crucial for obtaining high-quality conjugates for downstream biological applications.
References
Application Note: A Step-by-Step Guide to Synthesizing a PROTAC with Pomalidomide-amino-PEG3-NH2
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis, purification, and characterization of a Proteolysis Targeting Chimera (PROTAC) using a commercially available Pomalidomide-linker conjugate. The protocol focuses on the final coupling step between Pomalidomide-amino-PEG3-NH2 and a carboxylic acid-bearing ligand for a Protein of Interest (POI).
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC consists of three main components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Pomalidomide (B1683931) is a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] This guide details the synthesis of a pomalidomide-based PROTAC starting from this compound, a building block where the pomalidomide ligand is pre-attached to a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This starting material greatly simplifies the synthetic process, requiring only a final coupling reaction with a suitable POI ligand.
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental mechanism of a pomalidomide-based PROTAC is the formation of a ternary complex involving the PROTAC, the target POI, and the CRBN E3 ligase complex (part of the larger CUL4A-DDB1-CRBN-RBX1 complex).[4][5] This induced proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then unfolds and degrades the target protein.[6] The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[7]
Synthetic Workflow
The synthesis of the final PROTAC from this compound and a POI ligand featuring a carboxylic acid (POI-COOH) is a convergent, single-step process involving the formation of a stable amide bond. This is typically achieved using standard peptide coupling reagents.
Experimental Protocols
This section details the complete methodology for synthesizing, purifying, and characterizing the final PROTAC molecule.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier (Example) |
| This compound | ≥95% Purity | Various chemical suppliers |
| POI-Ligand-COOH | As required, ≥95% Purity | Synthesized in-house or custom |
| HATU | ≥98% | Sigma-Aldrich, Combi-Blocks |
| DIPEA (or DIEA) | Anhydrous, ≥99.5% | Sigma-Aldrich, Acros Organics |
| DMF | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical |
| Saturated aq. NaHCO₃ | Reagent Grade | VWR Chemicals |
| Brine (Saturated aq. NaCl) | Reagent Grade | VWR Chemicals |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | Fisher Chemical |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Fisher Chemical |
| Water | HPLC Grade | Fisher Chemical |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |
| Deuterated Solvent (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Laboratories |
Protocol 1: Amide Coupling Reaction
This protocol describes the formation of an amide bond between the terminal amine of the pomalidomide-linker and the carboxylic acid of the POI ligand using HATU as the coupling agent.[2][8][9]
-
Preparation of POI Ligand Solution:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the POI-Ligand-COOH (1.0 equivalent) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature (20-25°C) for 15-30 minutes. This pre-activates the carboxylic acid, forming a reactive ester intermediate.
-
-
Coupling Step:
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the pomalidomide-linker solution dropwise to the pre-activated POI ligand mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A small aliquot of the reaction mixture is diluted with acetonitrile and injected.
-
The reaction is considered complete upon the disappearance of the limiting starting material (typically the POI-Ligand-COOH) and the appearance of a new peak with the expected mass-to-charge ratio (m/z) of the final PROTAC product.
-
Alternative Coupling Agents: EDC (1.2 equiv) and HOBt (1.2 equiv) can be used in place of HATU. The reaction mechanism is slightly different but also yields the desired amide bond.[11][12]
Protocol 2: Work-up and Purification
Once the reaction is complete, the crude product must be isolated and purified.
-
Aqueous Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes excess HATU, unreacted acid, and DMF.
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure (in vacuo) to obtain the crude PROTAC product.
-
-
Purification by RP-HPLC:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PROTACs to a high degree of purity (>95%).[13][14]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter it through a 0.22 or 0.45 µm syringe filter.
-
Purify the material on a preparative C18 column using a water/acetonitrile gradient, both containing 0.1% TFA. A typical gradient might be 10-90% acetonitrile over 30-40 minutes.
-
Collect fractions corresponding to the main product peak, identified by UV absorbance.
-
Analyze the collected fractions by analytical LC-MS to confirm purity.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final PROTAC as a solid powder.
-
| RP-HPLC Parameters (Example) | |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 30 min (adjust as needed) |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min) |
| Detection | UV at 214 nm, 254 nm |
Protocol 3: Product Characterization
The identity and purity of the final PROTAC must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The spectra should show characteristic peaks corresponding to all three components: the pomalidomide moiety, the PEG linker, and the POI ligand. The integration of the peaks should be consistent with the structure of the final molecule.
-
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is defined by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[7] The linker plays a critical role in these parameters. The table below summarizes data for representative pomalidomide-based PROTACs with PEG or alkyl linkers.[3][16][17][18]
| PROTAC Example | Target Protein | Linker Type/Length | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET57 | BRD4 | Pomalidomide-PEG | 22Rv1 | ~3 | >95 |
| GP262 | PI3Kγ / mTOR | Pomalidomide-PEG | MDA-MB-231 | 42 / 45 | 88 / 75 |
| ZQ-23 | HDAC8 | Pomalidomide-Alkyl/PEG | KYSE-150 | 147 | 93 |
| ARV-110 | Androgen Receptor | Pomalidomide-Linker | VCaP | ~1 | >95 |
Note: Data is synthesized from published literature and serves as an example of expected performance. Actual efficacy is highly dependent on the specific POI ligand and cell context.
Disclaimer: This protocol is intended for research use only (RUO) by trained professionals. All chemical syntheses should be performed in a suitable laboratory setting with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis for Confirming Protein Degradation by a Pomalidomide-amino-PEG3-NH2 PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy, utilizing small molecules like Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3]
This application note provides a detailed protocol for using Western blot analysis to quantify the degradation of a target protein mediated by a PROTAC constructed with a Pomalidomide-amino-PEG3-NH2 E3 ligase ligand-linker conjugate.[4] Pomalidomide functions as a molecular glue that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[][6] Western blotting is a fundamental technique to visually confirm and quantify the reduction in target protein levels, thereby assessing the efficacy of the PROTAC.[1] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Mechanism of Action
The Pomalidomide-based PROTAC operates by inducing proximity between the target protein and the CRBN E3 ligase. This action facilitates the formation of a ternary complex.[2][3] Once this complex is formed, the E3 ligase transfers ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, after which the PROTAC is released to engage in another degradation cycle.[3]
Caption: Pomalidomide PROTAC Mechanism of Action.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing protein degradation using Western blot analysis. Adherence to a consistent and well-documented workflow is crucial for generating reproducible and reliable quantitative data.[7][8]
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of a target protein upon treatment with the this compound PROTAC.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest (POI).
-
PROTAC: this compound conjugated to a POI-binding ligand, with a stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), Pomalidomide alone, and a non-degrading inhibitor for the POI (if available).
-
Proteasome Inhibitor: MG132 or Carfilzomib (to confirm proteasome-dependent degradation).
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9][10]
-
Protein Assay Reagent (e.g., BCA or Bradford assay kit).
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels (polyacrylamide percentage chosen based on POI molecular weight).[9]
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST).
-
-
Antibodies:
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin, or total protein stain).[11]
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[12]
Cell Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment:
-
Dose-Response: The next day, treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
-
Proteasome Inhibition Control: To confirm the degradation mechanism, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[3]
-
Sample Preparation
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well and scrape the cells.[1]
-
Lysate Collection: Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Transfer: Carefully transfer the supernatant (protein lysate) to a new, clean tube.
Protein Quantification
-
Concentration Measurement: Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer’s instructions.[13]
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples. Normalize the volume with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Denaturation: Add 4x Laemmli sample buffer to each normalized protein sample to a final 1x concentration. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][10]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[1] Include a protein molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2] Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane for 1-5 minutes.[2] Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[14]
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) of the POI and normalizing it to the loading control. The results can be expressed as the percentage of remaining protein relative to the vehicle-treated control.
Quantitative Data Summary
The following table presents example data from a dose-response and time-course experiment.
| PROTAC Concentration (nM) | Protein Remaining (%) after 24h | Time (hours) at 100 nM PROTAC | Protein Remaining (%) |
| 0 (Vehicle) | 100.0 ± 5.2 | 0 | 100.0 ± 4.8 |
| 1 | 95.3 ± 6.1 | 2 | 88.1 ± 5.5 |
| 10 | 72.4 ± 4.9 | 4 | 65.7 ± 6.3 |
| 50 | 48.9 ± 3.8 | 8 | 33.2 ± 4.1 |
| 100 | 21.5 ± 2.5 | 16 | 15.8 ± 3.0 |
| 500 | 14.8 ± 2.1 | 24 | 15.1 ± 2.7 |
| 1000 | 15.2 ± 2.3 | - | - |
Data are represented as mean ± standard deviation from three biological replicates.
Interpretation
-
DC50: From the dose-response data, the DC50 value can be calculated by plotting the PROTAC concentration against the percentage of protein remaining and fitting a dose-response curve. In the example table, the DC50 is approximately 50 nM.
-
Dmax: The maximum degradation (Dmax) is the plateau of the degradation curve, which appears to be around 85% degradation (15% protein remaining) in this example.
-
Kinetics: The time-course data provides insight into the kinetics of degradation, showing how quickly the PROTAC can induce protein removal.
Conclusion
Western blotting is an essential and robust method for the initial validation and characterization of PROTAC-mediated protein degradation.[1][13] This application note provides a comprehensive protocol for quantifying the degradation of a target protein induced by a this compound PROTAC. By carefully performing dose-response and time-course experiments, researchers can reliably determine the potency, efficacy, and kinetics of their PROTAC molecules, providing critical data for advancing drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. licorbio.com [licorbio.com]
- 12. licorbio.com [licorbio.com]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
Characterizing Pomalidomide-Amino-PEG3-NH2 Conjugates Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, is a crucial component in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Its therapeutic effects are mediated through its binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[1] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
The conjugation of Pomalidomide to a linker, such as amino-PEG3-NH2, is a key step in the synthesis of PROTACs. This linker provides a scaffold to attach a ligand for a target protein, thus creating a bifunctional molecule that can bring the target protein into proximity with the E3 ligase for degradation. The precise characterization of the Pomalidomide-linker conjugate is critical to ensure the identity, purity, and quality of the final PROTAC.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the characterization and quantification of these conjugates.[1] This application note provides a detailed protocol for the characterization of Pomalidomide-amino-PEG3-NH2 conjugates using LC-MS/MS.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is designed for the extraction of the this compound conjugate from a biological matrix such as human or mouse plasma.
Materials:
-
Plasma samples containing the this compound conjugate
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the conjugate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of cold ACN containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
This protocol outlines the parameters for the analysis of the this compound conjugate using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | A suitable gradient should be optimized to ensure good separation of the analyte from matrix components. A starting point could be 95% A for 1 minute, followed by a linear gradient to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions. |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (typically 1-4 kV) |
| Cone Voltage | Optimized for the specific instrument (typically 20-60 V) |
| Collision Energy | Optimized to achieve the desired fragmentation |
Data Presentation
The successful characterization of the this compound conjugate relies on the accurate determination of its mass and fragmentation pattern.
Table 1: Molecular Information and Predicted m/z Values for this compound
| Compound | Molecular Formula | Molecular Weight (Free Base) | Predicted [M+H]⁺ (m/z) |
| This compound | C₂₁H₂₆N₄O₈ | 462.45 | 463.18 |
Note: The molecular weight and predicted m/z are for the free base form.
Table 2: Proposed MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 463.18 | To be determined empirically* |
| Internal Standard | Dependent on the IS used | Dependent on the IS used |
*The product ion will depend on the fragmentation pattern of the conjugate. A product ion scan should be performed to identify the most abundant and stable fragment ions for use in the MRM method. For pomalidomide itself, a common transition is m/z 274.2 → 163.1.[4][5] It is likely that fragments corresponding to the pomalidomide core will be observed.
Visualizations
Signaling Pathway of Pomalidomide
Pomalidomide functions by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrate proteins such as IKZF1 and IKZF3.
Caption: Pomalidomide's mechanism of action.
Experimental Workflow for Conjugate Characterization
The following diagram illustrates the overall workflow for the characterization of the this compound conjugate from a biological matrix.
Caption: Workflow for conjugate analysis.
Conclusion
The protocols and data presented in this application note provide a robust framework for the successful characterization and quantification of this compound conjugates. The use of LC-MS/MS allows for sensitive and specific analysis, which is crucial for the development of potent and selective PROTACs. The provided workflows and diagrams offer a clear understanding of the experimental process and the underlying biological mechanism of Pomalidomide. These methods can be adapted and optimized for various research and development applications in the field of targeted protein degradation.
References
Application Notes and Protocols for Pomalidomide-amino-PEG3-NH2 in In-Cell Target Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pomalidomide-amino-PEG3-NH2 for the development of Proteolysis-Targeting Chimeras (PROTACs) and their evaluation in in-cell target protein degradation assays. This document includes detailed protocols for key experimental techniques, quantitative data for pomalidomide-based degraders, and visualizations of the underlying mechanisms and workflows.
Introduction to this compound in Targeted Protein Degradation
This compound is a synthetic chemical tool essential for the construction of PROTACs, a revolutionary class of small molecules designed to eliminate specific proteins from within a cell. It is an E3 ligase ligand-linker conjugate, incorporating the pomalidomide (B1683931) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amino group. This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to the target protein and an E3 ligase, the PROTAC forms a ternary complex that induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Pomalidomide is a highly effective CRBN ligand, often preferred over its predecessor, thalidomide, due to its higher binding affinity, which can lead to more efficient protein degradation.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs orchestrate the degradation of a target protein through a catalytic mechanism involving the formation of a ternary complex with the CRBN E3 ligase.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The table below summarizes the reported efficacy of several pomalidomide-based PROTACs against various target proteins.[1]
| Target Protein | PROTAC Compound | Cell Line | DC50 | Dmax |
| BRD4 | dBET1 | HeLa | 8 nM | >95% |
| BTK | Unnamed | Mino | 2.2 nM | 97%[2] |
| HDAC8 | ZQ-23 | N/A | 147 nM | 93%[3] |
| EGFRWT | Compound 16 | A549 | 32.9 nM | 96%[4] |
| EGFRT790M | Compound 16 | N/A | N/A | N/A |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of PROTAC efficacy and mechanism of action.
Western Blotting for Quantifying Protein Degradation
Western blotting is a gold-standard technique for the quantification of protein levels in cell lysates.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC compound for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.[5]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection and Analysis: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system. Perform densitometry analysis to quantify band intensities. Normalize the target protein signal to the loading control.[1]
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
In-Cell Western (ICW) Assay
The In-Cell Western assay is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting.[6]
Materials:
-
96-well plates
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)
-
Primary antibodies
-
Fluorescently labeled secondary antibodies (e.g., IRDye-conjugated)
-
DNA stain for normalization (e.g., CellTag 700 Stain)
-
Plate reader with infrared imaging capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: After treatment, fix the cells with fixative for 20 minutes at room temperature. Wash with PBS and then permeabilize with permeabilization buffer.[6]
-
Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.[6]
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Wash the plate and then incubate with a cocktail of fluorescently labeled secondary antibodies and a normalization stain for 1 hour at room temperature in the dark.[6]
-
Imaging and Analysis: Wash the plate and allow it to dry. Scan the plate using an infrared imaging system. The signal intensity of the target protein is normalized to the cell number using the DNA stain signal.[6]
Flow Cytometry
Flow cytometry enables the quantification of intracellular protein levels on a single-cell basis, providing insights into population heterogeneity.
Materials:
-
Flow cytometry tubes
-
Fixation buffer (e.g., Cytofix/Cytoperm solution)
-
Permeabilization/wash buffer
-
Primary antibody conjugated to a fluorophore or an unconjugated primary antibody with a fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Treat cells in suspension or adherent cells that have been detached.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit or established protocols.[7]
-
Intracellular Staining: Incubate the permeabilized cells with the primary antibody. If an unconjugated primary antibody is used, a subsequent incubation with a fluorescently labeled secondary antibody is required.[7]
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The decrease in MFI corresponds to the level of protein degradation.
Quantitative Immunofluorescence Microscopy
This technique allows for the visualization and quantification of protein degradation within individual cells and subcellular compartments.
Materials:
-
Glass-bottom plates or coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary and fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom plates or coverslips and treat with the PROTAC.
-
Fixation, Permeabilization, and Blocking: Fix, permeabilize, and block the cells as described for the ICW assay.
-
Antibody Staining: Incubate with primary and then fluorescently labeled secondary antibodies. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope, ensuring consistent settings across all samples.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of the target protein per cell, using the nuclear stain to identify individual cells. The average fluorescence intensity across multiple cells for each condition is then calculated and compared to the vehicle control.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of potent PROTACs that recruit the CRBN E3 ligase. The protocols and data presented here provide a robust framework for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications. The choice of the appropriate in-cell assay will depend on the specific experimental needs, ranging from the high-throughput capabilities of In-Cell Westerns to the detailed single-cell analysis offered by flow cytometry and immunofluorescence microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
Application Note: Developing a Cell-Based Assay for Pomalidomide-amino-PEG3-NH2 PROTAC Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
Pomalidomide is a potent immunomodulatory agent that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][][6] Its derivatives are frequently incorporated into PROTACs to engage the CRBN E3 ligase complex.[1][3][7] Pomalidomide-amino-PEG3-NH2 is a versatile building block used in PROTAC synthesis, providing a Pomalidomide moiety for CRBN recruitment and a PEG linker with a terminal amine group for conjugation to a POI ligand.[8]
This application note provides detailed protocols for developing a comprehensive cell-based assay to evaluate the activity of a hypothetical PROTAC, "BRD4-Degrader-1," synthesized using this compound to target the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in cancer. The described assays will enable researchers to quantify target protein degradation, assess the impact on cell viability, and understand the downstream effects on signaling pathways.
This compound PROTAC Mechanism of Action
The fundamental mechanism of a Pomalidomide-based PROTAC like BRD4-Degrader-1 involves the recruitment of the CRBN E3 ligase to the target protein, BRD4. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human leukemia cell line (e.g., MV4-11 or a similar cell line with known sensitivity to BRD4 inhibition).
-
PROTAC Compound: BRD4-Degrader-1 (synthesized by conjugating a BRD4 ligand to this compound).
-
Control Compounds: Pomalidomide, BRD4 inhibitor (e.g., JQ1), DMSO (vehicle).
-
Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
qRT-PCR: RNA extraction kit, cDNA synthesis kit, SYBR Green master mix, primers for MYC and a housekeeping gene (e.g., GAPDH).
Protocol 1: Western Blotting for BRD4 Degradation
This protocol quantifies the degradation of the target protein BRD4 following treatment with the PROTAC.
-
Cell Seeding: Plate MV4-11 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to acclimate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BRD4-Degrader-1 (e.g., 1 nM to 10 µM) in culture medium. Treat the cells for various time points (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and Pomalidomide controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[9]
Protocol 2: Cell Viability Assay
This assay assesses the cytotoxic effect of BRD4 degradation on cancer cells.
-
Cell Seeding: Plate MV4-11 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well.
-
Compound Treatment: Treat the cells with serial dilutions of BRD4-Degrader-1, JQ1, and Pomalidomide for 72 hours. Include a vehicle control.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.[10][]
Protocol 3: Quantitative RT-PCR for Downstream Gene Expression
This protocol measures the effect of BRD4 degradation on the expression of its downstream target gene, MYC.
-
Cell Culture and Treatment: Seed and treat MV4-11 cells with BRD4-Degrader-1 at its DC50 concentration for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for MYC and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in MYC mRNA levels compared to the vehicle-treated control.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Degradation Efficiency of BRD4-Degrader-1 in MV4-11 Cells
| Compound | Time Point (h) | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-1 | 4 | 150 | 75 |
| BRD4-Degrader-1 | 8 | 50 | 90 |
| BRD4-Degrader-1 | 16 | 25 | >95 |
| BRD4-Degrader-1 | 24 | 22 | >95 |
| Pomalidomide | 24 | >10,000 | <5 |
Table 2: Anti-proliferative Activity in MV4-11 Cells (72 h Treatment)
| Compound | IC50 (nM) |
| BRD4-Degrader-1 | 35 |
| JQ1 (BRD4i) | 80 |
| Pomalidomide | >10,000 |
Table 3: Effect on MYC Gene Expression (24 h Treatment)
| Treatment (at DC50) | Relative MYC mRNA Fold Change (vs. Vehicle) |
| BRD4-Degrader-1 | 0.2 |
| JQ1 (at IC50) | 0.4 |
| Pomalidomide | 0.95 |
Conclusion
This application note provides a comprehensive framework for the in vitro cell-based evaluation of a this compound-based PROTAC targeting BRD4. The described protocols for Western blotting, cell viability assays, and qRT-PCR allow for a thorough assessment of the PROTAC's ability to induce target degradation, inhibit cell proliferation, and modulate downstream signaling pathways. These assays are essential for the characterization and optimization of novel PROTAC degraders in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide - Wikipedia [en.wikipedia.org]
- 6. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-amino-PEG3-NH2 in Kinase-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers a powerful strategy to target proteins previously considered "undruggable."
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide-amino-PEG3-NH2 is a key building block in the construction of PROTACs, incorporating the pomalidomide moiety and a flexible polyethylene (B3416737) glycol (PEG3) linker with a terminal amine group. This terminal amine allows for straightforward conjugation to a ligand for the target protein, enabling the synthesis of potent and selective kinase-targeting PROTACs.
These application notes provide an overview of the use of this compound in the development of kinase-targeting PROTACs, along with detailed protocols for their synthesis, characterization, and evaluation.
Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The pomalidomide portion of the PROTAC binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The other end of the molecule binds to the target kinase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated kinase degradation.
Data Presentation: Kinase-Targeting PROTACs Utilizing Pomalidomide-Based Linkers
The following table summarizes quantitative data for representative kinase-targeting PROTACs synthesized using pomalidomide-based linkers.
| PROTAC Name | Target Kinase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Compound 16 | EGFR | Pomalidomide-based | A549 | - | 96 (at 72h) | 100 (EGFRWT), 4020 (EGFRT790M) | [1][2] |
| BI-3663 | PTK2 (FAK) | Pomalidomide-PEG-based | A549 | 27 | 95 | 18 | [3] |
| HCC (median) | 30 | >80 | - | [3][4] | |||
| CP-10 | CDK6 | Pomalidomide-based | U251 | 2.1 | 89 (at 100 nM) | ~10 (MM.1S) | [5][6] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Featured Kinase Targets and Signaling Pathways
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling is a key driver in several cancers. PROTACs can be designed to target both wild-type and mutant forms of EGFR for degradation.
Caption: Simplified EGFR signaling pathway.
Focal Adhesion Kinase (PTK2/FAK)
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase involved in integrin-mediated signal transduction, cell adhesion, migration, and survival.[8][9] Its overexpression is associated with cancer progression and metastasis.
Caption: Simplified PTK2/FAK signaling pathway.
Cyclin-Dependent Kinase 6 (CDK6)
CDK6 is a key regulator of the cell cycle, specifically the G1 to S phase transition.[10][11] It forms a complex with cyclin D to phosphorylate and inactivate the retinoblastoma protein (Rb), leading to the transcription of genes required for DNA replication. Overexpression of CDK6 is common in various cancers.
Caption: Role of CDK6 in G1/S cell cycle transition.
Experimental Protocols
Synthesis of a this compound based Kinase-Targeting PROTAC
The following is a general protocol for the synthesis of a kinase-targeting PROTAC using this compound. The synthesis of the PTK2-targeting PROTAC BI-3663 is provided as a specific example.[3][12]
General Workflow:
Caption: General workflow for pomalidomide-based PROTAC synthesis.
Protocol for BI-3663 Synthesis: [12]
-
Dissolve the Kinase Ligand: Dissolve 3-methoxy-4-({4-[(3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2- yl}amino)benzoic acid (1 equivalent) in DMF.
-
Activate the Carboxylic Acid: Add DIPEA (3 equivalents) and HATU (1.2 equivalents) to the reaction mixture and stir at room temperature for 5 minutes.
-
Add the Pomalidomide-Linker: Add Pomalidomide-amido-PEG3-C2-NH2 (a derivative of this compound) (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight.
-
Purification: Dilute the reaction mixture with MeCN and H2O, filter, and purify by reverse-phase HPLC.
-
Lyophilization: Freeze-dry the product-containing fractions to obtain the final PROTAC, BI-3663.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[1][13]
Materials:
-
Cell line expressing the target kinase
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target kinase and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay measures the formation of the ternary complex (Target Kinase-PROTAC-E3 Ligase) in live cells.[14][15][16]
Materials:
-
Expression vectors for NanoLuc®-fusion of the target kinase and HaloTag®-fusion of CRBN
-
Appropriate host cells
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with 460 nm and >610 nm filters
Protocol:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target kinase and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[17][18][19]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
CellTiter-Glo® Reagent
-
Plate-reading luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a desired density.
-
Compound Treatment: Add varying concentrations of the PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a versatile and valuable building block for the synthesis of kinase-targeting PROTACs. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation to design, synthesize, and evaluate novel therapeutic agents. The ability to induce the degradation of disease-causing kinases offers a promising avenue for the development of next-generation cancer therapies and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Gene - CDK6 [maayanlab.cloud]
- 12. Pardon Our Interruption [opnme.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. OUH - Protocols [ous-research.no]
- 18. ch.promega.com [ch.promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes & Protocols: In Vivo Experimental Design for Pomalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Pomalidomide-based PROTACs utilize pomalidomide (B1683931) as the E3 ligase ligand to engage Cereblon (CRBN), a component of the CRL4-CRBN E3 ligase complex.[3][] The PROTAC then acts as a bridge, inducing proximity between the target protein and CRBN, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]
The Pomalidomide-amino-PEG3-NH2 scaffold provides a common framework for building these PROTACs, where the PEG3 linker offers favorable physicochemical properties. This document provides a detailed guide for the in vivo experimental design and key protocols for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Pomalidomide-based PROTACs in preclinical animal models.
Mechanism of Action
Pomalidomide-based PROTACs function catalytically to hijack the cell's ubiquitin-proteasome system (UPS).[5] The pomalidomide moiety binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This forms a ternary complex (Target Protein-PROTAC-CRBN), which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein.[1][6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[2]
Preclinical In Vivo Experimental Workflow
A typical in vivo study to evaluate a Pomalidomide-based PROTAC involves several key stages, from model selection and PROTAC formulation to efficacy and biomarker analysis. The overall goal is to assess the PROTAC's ability to degrade its target, inhibit tumor growth, and to monitor for potential toxicity.
Data Presentation: Summary Tables
Quantitative data from in vivo studies should be organized for clarity and comparison.
Table 1: Example PROTAC Formulation for In Vivo Administration
| Component | Purpose | Example Concentration | Reference |
|---|---|---|---|
| PROTAC | Active Pharmaceutical Ingredient | 50 mg/kg | [7] |
| DMSO | Solubilizing Agent | 5-10% (v/v) | [7] |
| PEG300 | Co-solvent | 30-40% (v/v) | [7] |
| Tween 80 | Surfactant/Emulsifier | 5-10% (v/v) | [7] |
| Saline or PBS | Vehicle | q.s. to 100% |[7] |
Table 2: Key Pharmacokinetic (PK) Parameters
| Parameter | Description | Example Unit |
|---|---|---|
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | hours |
| AUC(0-t) | Area under the concentration-time curve | ng*h/mL |
| t1/2 | Terminal half-life | hours |
| CL/F | Apparent total clearance | L/h |
| Vz/F | Apparent volume of distribution | L |
Table 3: Key Pharmacodynamic (PD) and Efficacy Endpoints
| Analysis Type | Biomarker / Endpoint | Method | Purpose |
|---|---|---|---|
| Pharmacodynamics | Target Protein Levels | Western Blot, IHC | Confirm target degradation in tumor tissue[7] |
| Downstream Signaling (e.g., p-ERK) | Western Blot, IHC | Assess functional consequence of degradation[7] | |
| Ubiquitination of Target | immunoprecipitation, Western Blot | Confirm mechanism of action | |
| Efficacy | Tumor Volume | Caliper Measurement | Primary measure of anti-tumor activity[8] |
| Tumor Growth Inhibition (%TGI) | Calculation | Quantify treatment effect relative to control[8] | |
| Body Weight | Scale Measurement | Monitor for general toxicity[7][8] | |
| Toxicity | Clinical Observations | Daily Health Checks | Assess overall animal well-being |
| | Organ Histopathology | H&E Staining | Evaluate potential organ-specific toxicity |
Experimental Protocols
Protocol 1: Formulation of Pomalidomide-Based PROTAC for In Vivo Administration
Objective: To prepare a stable and injectable formulation of the PROTAC for administration to animals.
Materials:
-
Pomalidomide-based PROTAC powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the total amount of PROTAC and vehicle components required for the entire study, accounting for all animals, doses, and potential waste.
-
In a sterile conical tube, dissolve the calculated weight of the PROTAC powder in the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved.[7]
-
Add the required volume of PEG300 to the DMSO-PROTAC solution. Mix well until a homogenous solution is achieved.[7]
-
Add the required volume of Tween 80 and mix again until the solution is uniform.
-
Slowly add the sterile saline or PBS to the mixture dropwise while vortexing continuously to prevent precipitation.[7]
-
Visually inspect the final formulation to ensure it is a clear, stable solution. The final concentration should be calculated based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 100 µL or 10 mL/kg).[7]
-
Prepare the vehicle control using the same percentages of DMSO, PEG300, Tween 80, and saline, but without the PROTAC.
Protocol 2: Xenograft Tumor Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice for efficacy testing.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old). Note: Standard mice are not suitable for pomalidomide-based studies due to a point mutation in murine Cereblon; humanized CRBN knock-in models may be considered for specific applications.[9]
-
Cancer cell line of interest (e.g., AsPC-1 for pancreatic cancer).[7]
-
Complete cell culture medium and supplements.
-
Matrigel (optional, to support initial tumor growth).[7]
-
Sterile PBS, trypsin, and other cell culture reagents.
-
Syringes (27-30 gauge) and calipers.
Procedure:
-
Culture the selected cancer cell line under standard conditions as recommended by the supplier.[8]
-
Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% using a trypan blue exclusion assay.[8]
-
Wash the cells with sterile, serum-free medium or PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).[7][8]
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse.[8]
-
Monitor the mice regularly for tumor formation. Begin measuring tumor dimensions with calipers once tumors become palpable (typically 7-14 days).[8]
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .[7][8]
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.[8]
Protocol 3: In Vivo Efficacy and Pharmacodynamic Study
Objective: To evaluate the anti-tumor efficacy and target degradation of the PROTAC in vivo.
Procedure:
-
Dosing: Administer the formulated PROTAC or vehicle control to the respective groups via the chosen route (e.g., subcutaneous, intraperitoneal, or oral gavage) and schedule (e.g., once daily).[7]
-
Monitoring:
-
Pharmacodynamic Analysis (Interim): For PD studies, satellite groups of animals may be euthanized at specific time points after the first or last dose (e.g., 2, 4, 8, 24 hours) to collect tumors and plasma for biomarker analysis.
-
Endpoint:
-
Continue the study until tumors in the vehicle control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).[7][8]
-
At the study endpoint, euthanize all animals according to institutional guidelines.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).[7]
-
Collect blood for PK analysis and other organs (e.g., liver, spleen) for toxicity assessment as needed.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.[8]
-
Analyze pharmacodynamic markers (e.g., target protein levels) in the harvested tumors.
-
Protocol 4: Western Blot Analysis of Tumor Lysates
Objective: To quantify the levels of the target protein and downstream signaling molecules in tumor tissue.
Materials:
-
Frozen tumor tissues.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies (for target protein, downstream markers like p-ERK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer membranes, and Western blot imaging system.
Procedure:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize the target protein levels to the loading control. Compare protein levels between treated and vehicle control groups.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Pomalidomide-Amino-PEG3-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a thalidomide (B1683933) analogue, is a potent immunomodulatory agent with anti-neoplastic activity. It functions by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of specific target proteins.[][2][3] This mechanism has made Pomalidomide a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as an E3 ligase ligand.[] The conjugation of Pomalidomide to molecules via linkers, such as the amino-PEG3-NH2 linker, is a common strategy to create these bifunctional molecules.
The efficacy of such conjugates is critically dependent on their ability to permeate cell membranes and reach their intracellular targets. Therefore, the assessment of cellular uptake and permeability is a crucial step in the development and characterization of Pomalidomide-based PROTACs and other conjugates. PEGylation, the addition of polyethylene (B3416737) glycol (PEG) chains, can influence a molecule's solubility, stability, and cellular uptake properties.[4][5][6][7]
These application notes provide detailed protocols for in vitro assays to evaluate the cellular uptake and permeability of Pomalidomide-amino-PEG3-NH2 conjugates. The described methodologies include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive permeability and cell-based assays for quantifying cellular uptake.
Data Presentation: Representative Permeability and Cellular Uptake Data
The following tables present representative data for Pomalidomide and a hypothetical this compound conjugate. These values are for illustrative purposes to demonstrate how experimental results can be presented.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| Pomalidomide | 5.8 | High |
| This compound | 2.1 | Moderate |
| Atenolol (Low Permeability Control) | < 1.0 | Low |
| Propranolol (High Permeability Control) | > 10.0 | High |
Table 2: Caco-2 Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) |
| Pomalidomide | 4.5 | 9.2 | 2.04 |
| This compound | 1.5 | 2.9 | 1.93 |
| Talinolol (P-gp Substrate Control) | 0.5 | 5.0 | 10.0 |
Table 3: Cellular Uptake in HEK293T Cells (Flow Cytometry)
| Compound (10 µM) | Mean Fluorescence Intensity (MFI) | % of Control Uptake |
| Pomalidomide (unlabeled) | N/A | N/A |
| Fluorescently-labeled this compound | 8500 | 100% |
| + Chlorpromazine (50 µM) | 4200 | 49.4% |
| + Genistein (200 µM) | 6800 | 80.0% |
| + Amiloride (5 mM) | 7900 | 92.9% |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability of compounds.[8][9][10]
A. Materials and Reagents
-
This compound conjugate
-
PAMPA plate system (e.g., 96-well pre-coated PAMPA plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Reference compounds (low and high permeability)
-
UV-Vis spectrophotometer or LC-MS/MS system
B. Experimental Procedure
-
Prepare a stock solution of the test compound and reference compounds in DMSO.
-
Dilute the stock solutions in PBS to the final desired concentration (typically with the final DMSO concentration being 1% or less).
-
Add the diluted compound solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).[11][12][13]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.
C. Data Analysis The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Cequilibrium])
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal drug absorption.[9][14] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[14][15][16]
A. Materials and Reagents
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound conjugate
-
Lucifer yellow
-
Transepithelial electrical resistance (TEER) meter
B. Experimental Procedure
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the TEER. Monolayers with TEER values >200 Ω·cm² are typically used.[17] The permeability of Lucifer yellow should also be assessed to confirm monolayer integrity.
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
C. Data Analysis Calculate the Papp value for both A-B and B-A directions. The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.[15][16]
Protocol 3: Cellular Uptake Assay using Flow Cytometry
This protocol describes the quantification of cellular uptake of a fluorescently labeled this compound conjugate using flow cytometry.
A. Materials and Reagents
-
Fluorescently-labeled this compound conjugate
-
HEK293T or other suitable cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
B. Experimental Procedure
-
Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the medium containing the fluorescently labeled conjugate to the cells at the desired concentration.
-
Incubate the cells for a specific time at 37°C.
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend them in flow cytometry buffer.
-
Add a viability dye like PI to exclude dead cells from the analysis.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
C. Data Analysis The cellular uptake is quantified by the mean fluorescence intensity (MFI) of the live cell population. The MFI of treated cells is compared to that of untreated control cells to determine the relative uptake.
Visualizations
References
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular interactions of PEGylated gold nanoparticles : effect of PEGylation on cellular uptake and cytotoxicity [biblio.ugent.be]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Determining Efficacy of Pomalidomide-amino-PEG3-NH2 PROTACs: Application Notes and Protocols for DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of key efficacy parameters, DC50 and Dmax, for Proteolysis Targeting Chimeras (PROTACs) utilizing a Pomalidomide-amino-PEG3-NH2 E3 ligase ligand-linker conjugate. These parameters are crucial for characterizing the potency and maximal degradation efficiency of a PROTAC, thereby guiding drug discovery and development efforts.
Introduction to Pomalidomide-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating a pomalidomide moiety, connected to a target-binding ligand via a linker such as amino-PEG3-NH2, are designed to recruit CRBN to the target protein, leading to its degradation.
Key Performance Metrics: DC50 and Dmax
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 (Degradation Concentration 50%): This is the concentration of the PROTAC required to induce 50% degradation of the target protein. It is a measure of the PROTAC's potency.
-
Dmax (Maximum Degradation): This represents the maximum percentage of target protein degradation that can be achieved with a given PROTAC. It reflects the efficacy of the PROTAC.
Data Presentation
While specific DC50 and Dmax values are highly dependent on the target protein, the cell line used, and the specific chemical structure of the PROTAC, the following table provides a template for summarizing such quantitative data. Currently, public domain data specifically for PROTACs utilizing the precise "this compound" linker is limited. The data presented below is illustrative for pomalidomide-based PROTACs with similar PEG linkers targeting various proteins to provide a comparative context.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | Not explicitly stated, but significant degradation observed | ~96 | [1] |
| Illustrative | BRD4 | Generic | (example values) | (example values) | N/A |
| Illustrative | BTK | Generic | (example values) | (example values) | N/A |
Signaling Pathway and Experimental Workflow
The general mechanism of action for a Pomalidomide-based PROTAC and the experimental workflow for determining DC50 and Dmax are illustrated below.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for DC50 and Dmax determination.
Experimental Protocols
The following are detailed protocols for the key experiments required to determine the DC50 and Dmax of this compound PROTACs.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding:
-
Culture the desired cell line in appropriate growth medium until it reaches 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase during treatment.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the this compound PROTAC in DMSO.
-
Prepare serial dilutions of the PROTAC in complete growth medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.1%) across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours for a standard DC50 determination).
-
Protocol 2: Western Blotting for Protein Degradation Analysis
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) on the same membrane after stripping or on a separate gel.
-
-
Detection and Data Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.
-
Protocol 3: DC50 and Dmax Calculation
-
Data Plotting: Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software such as GraphPad Prism.
-
Parameter Determination: The software will calculate the DC50 value (the concentration at which 50% of the protein is degraded) and the Dmax (the bottom plateau of the curve, representing the maximum degradation achieved).
Alternative and Complementary Methodologies
While Western blotting is the gold standard for quantifying protein degradation, other techniques can be employed for higher throughput or to gain additional insights.
-
In-Cell Western™ (ICW): This is a quantitative immunofluorescence assay performed in a microplate format. It offers higher throughput than traditional Western blotting.
-
Flow Cytometry: This technique can be used to quantify the levels of intracellular proteins on a single-cell basis, providing information about the heterogeneity of the degradation response within a cell population.
-
Mass Spectrometry-based Proteomics: This powerful technique can provide a global view of protein changes in response to PROTAC treatment, allowing for the assessment of selectivity and off-target effects.
By following these detailed protocols and application notes, researchers can accurately and reproducibly determine the DC50 and Dmax values for their this compound PROTACs, enabling the robust characterization of these novel therapeutic agents.
References
Application Notes and Protocols for Pomalidomide-amino-PEG3-NH2 in Transcription Factor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.
Pomalidomide, an immunomodulatory agent, is a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] This property makes it a valuable component in the design of PROTACs. Pomalidomide-amino-PEG3-NH2 is a derivative of Pomalidomide that incorporates a flexible PEG3 linker and a terminal amine group, rendering it a versatile building block for the synthesis of PROTACs aimed at degrading a wide array of target proteins, including transcription factors.[6]
These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs for the targeted degradation of transcription factors. Detailed protocols for the synthesis, and cellular evaluation of these degraders are provided to guide researchers in this exciting field.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target transcription factor and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the transcription factor, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs in Degrading Transcription Factors
The efficacy of a PROTAC is typically evaluated by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table summarizes reported data for Pomalidomide-based PROTACs targeting various transcription factors.
| PROTAC Name/Identifier | Target Transcription Factor | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Pomalidomide | Burkitt's Lymphoma (BL) cells | < 1 nM | >95% | [4] |
| PROTAC 1 | BRD4 | Pomalidomide | Burkitt's Lymphoma (BL) cells | < 1 nM | Not Reported | [1] |
| Compound 21 | BRD4 | Pomalidomide | THP-1 | Not Reported | >75% at 1µM | [7] |
| PROTAC 11 | BRD9 | Pomalidomide | Not Specified | 50 nM | Not Reported | [1] |
| SDL-1 | STAT3 | Pomalidomide | MKN1 | Not Reported | Effective Degradation | [3] |
| ITRI-90, ITRI-125, ITRI-126 | Androgen Receptor (AR) and AR-V7 | Pomalidomide or VHL ligand | LNCaP, CWR22Rv1, VCaP | Not Reported | Effective Degradation | [8] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC from this compound and a JQ1 Derivative
This protocol describes the synthesis of a BRD4-targeting PROTAC via an amide coupling reaction between this compound and a carboxylic acid derivative of the BRD4 inhibitor, JQ1.
Materials:
-
This compound
-
JQ1-carboxylic acid derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the JQ1-carboxylic acid derivative (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure PROTAC.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Pomalidomide-amino-PEG3-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins. A common structural motif for PROTACs involves linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, such as Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase. The linker, often a polyethylene (B3416737) glycol (PEG) chain, plays a critical role in the efficacy of the PROTAC. The purification of these heterobifunctional molecules is a crucial step in their development and often presents unique challenges due to their hybrid nature.
This document provides detailed application notes and protocols for the purification of Pomalidomide-amino-PEG3-NH2 based PROTACs using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the purification of these molecules.
Data Presentation: HPLC Purification Parameters
The following table summarizes typical preparative and analytical HPLC conditions for the purification and analysis of Pomalidomide-based PROTACs with PEG linkers, based on published data for structurally similar compounds.
| Parameter | Preparative RP-HPLC | Analytical RP-HPLC |
| Column | C18, 10 µm, ≥19 x 150 mm | C18, <5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 40 min; 5-60% B over 30 min; 40-70% B over 30 min[1][2] | 5-95% B over 20-30 min |
| Flow Rate | 15-25 mL/min (for 19 mm ID) | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm | UV at 220 nm and 254 nm |
| Sample Preparation | Dissolve crude product in minimal DMSO, then dilute with Mobile Phase A to 10-50 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Dilute sample in mobile phase A/B mixture to ~0.1-1 mg/mL. Filter through a 0.22 µm syringe filter. |
| Typical Purity | >95% | >99% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid column clogging and to ensure optimal separation.
-
Dissolution: Dissolve the crude, synthesized PROTAC in a minimal amount of a strong solvent in which it is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
Dilution: Dilute the dissolved sample with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for preparative (10-50 mg/mL) or analytical (0.1-1 mg/mL) HPLC. Ensure the final concentration of the strong solvent (e.g., DMSO) is low enough to not interfere with the binding of the PROTAC to the column.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
Preparative RP-HPLC Purification Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the PROTAC.
-
System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., 20% Mobile Phase B) for at least 3-5 column volumes, or until a stable baseline is achieved at the monitoring wavelengths.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.
-
Gradient Elution: Initiate the gradient elution. A common starting point is a linear gradient from 20% to 80% Mobile Phase B over 40 minutes[3]. The gradient may need to be adjusted to ensure optimal separation of the desired product from impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The main peak corresponding to the PROTAC product should be collected. It is advisable to collect the peak in multiple fractions to isolate the purest portions.
-
Purity Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%). The solvent can then be removed by lyophilization to obtain the purified PROTAC as a solid.
Analytical RP-HPLC for Purity Assessment
Analytical HPLC is used to determine the purity of the final product and to analyze fractions from the preparative purification.
-
System Equilibration: Equilibrate the analytical HPLC system with a C18 column at the initial gradient conditions (e.g., 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared analytical sample.
-
Gradient Elution: Run a fast gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes, to elute all components.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the sample as a percentage of the total peak area.
Mandatory Visualization
References
Troubleshooting & Optimization
How to improve the solubility of Pomalidomide-amino-PEG3-NH2 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Pomalidomide-amino-PEG3-NH2 in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can solubility in DMSO be a challenge?
This compound is a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of three parts: a Pomalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a flexible polyethylene (B3416737) glycol (PEG3) linker, and a terminal primary amine group for conjugation to a target protein ligand. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" chemical space, which can lead to poor physicochemical properties, including low solubility.[1][2] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, issues can still arise with molecules like this, especially at high concentrations.[3][4]
Q2: What is the reported solubility of this compound in DMSO?
Product datasheets for the hydrochloride salt form of this compound report a solubility of 100 mg/mL (equivalent to 200.44 mM) in DMSO.[5] However, achieving this concentration often requires assistance, such as sonication.[5] It is critical to note that the quality of the DMSO can significantly affect the actual achievable solubility.[5][6]
Q3: Why is the quality and water content of DMSO so important for solubility?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of certain compounds.[5][6] The presence of water in DMSO is a known factor that can affect compound solubility, stability, and behavior during storage and experiments.[7] For consistent and optimal results, it is highly recommended to use fresh, anhydrous (water-free), or newly opened DMSO for preparing stock solutions.[5][6]
Q4: What are the initial signs of poor solubility or compound precipitation?
The most common signs of solubility issues include:
-
Visible particulates: The solution appears cloudy, hazy, or contains floating particles or crystals that do not disappear with vortexing.
-
Formation of a film or precipitate: Over time, the compound may fall out of solution and coat the bottom or sides of the vial. This is a common issue for compounds stored in DMSO.[8]
-
Inconsistent experimental results: Poor solubility can lead to erroneously low concentrations in assays, resulting in poor reproducibility and inaccurate data.[8]
Troubleshooting Guide: Improving Solubility
This guide addresses the common issue of this compound not fully dissolving in DMSO.
Problem: My compound is not dissolving or is precipitating in DMSO.
Below are a series of solutions, from basic laboratory techniques to more advanced formulation strategies.
Solution 1: Standard Laboratory Procedures
Often, solubility can be improved by providing additional energy to overcome the crystal lattice energy of the solid.
Experimental Protocol: Basic Solubilization Techniques
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to reach your target concentration.
-
Mechanical Agitation (Vortexing): Securely cap the vial and vortex it vigorously for 1-2 minutes. Check for visible particulates.
-
Sonication: If particulates remain, place the vial in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes).[9] Be cautious of potential heating of the sample.
-
Gentle Warming: If sonication is insufficient, the solution can be gently warmed in a water bath to 30-40°C. Mix intermittently. Allow the solution to return to room temperature to ensure the compound remains dissolved.
-
Final Check: Once the solution is clear, visually inspect it against a light source to ensure no micro-precipitates are present.
Caption: A troubleshooting workflow for dissolving compounds in DMSO.
Solution 2: Utilize Co-solvents
If the compound remains insoluble in pure DMSO, especially for subsequent dilution into aqueous media for in vivo studies, a co-solvent system can be effective.[10] Co-solvents can improve the solubility of lipophilic compounds.[11]
Common Co-solvents for PROTACs and Similar Molecules:
Experimental Protocol: Preparing a Stock Solution with Co-solvents
This protocol is an example and may require optimization for your specific application.
-
Prepare DMSO Stock: First, attempt to dissolve the this compound in a minimal amount of pure, anhydrous DMSO. For example, prepare a concentrated 100 mg/mL stock.
-
Prepare Co-solvent Mixture: In a separate sterile tube, prepare the final vehicle. A common formulation for in vivo studies involves a mix of DMSO, PEG300, Tween-80, and saline.[12]
-
Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
-
-
Combine Solutions: Add the concentrated DMSO stock solution to the PEG300 first and mix thoroughly.
-
Add Remaining Components: Sequentially add the Tween-80 and finally the saline, mixing well after each addition to maintain a clear solution.
Table 1: Example Co-solvent Formulations
| Formulation Component | Purpose | Typical Percentage |
| DMSO | Primary Solvent | 5 - 10% |
| PEG300 / PEG400 | Co-solvent, increases solubility | 30 - 40% |
| Tween 80 | Surfactant, prevents precipitation in aqueous media | 5% |
| Saline or Water | Final diluent | 45 - 50% |
Note: The final concentration of the compound will be diluted from the initial DMSO stock. Ensure all calculations are performed correctly.
Solution 3: Chemical Structure Considerations (Advanced)
For drug development professionals designing new molecules, the structure of the linker itself is a key determinant of solubility.[13]
-
Incorporate Ionizable Groups: Replacing parts of a linear PEG or alkyl linker with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce basic centers that can be protonated.[11][14] This increases polarity and can dramatically improve aqueous solubility.[13]
-
Balance Hydrophilicity and Hydrophobicity: The choice between hydrophilic linkers (like PEG) and more hydrophobic linkers (like alkyl chains) must be carefully balanced to optimize both solubility and cell permeability.[11]
Caption: Factors influencing the solubility of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dhmeq | whatman (沃特曼) [fluoroprobe.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. benchchem.com [benchchem.com]
- 12. fluoroprobe.com [fluoroprobe.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Overcoming poor yield in Pomalidomide-amino-PEG3-NH2 conjugation reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding poor yield in Pomalidomide-amino-PEG3-NH2 conjugation reactions.
Introduction to the Conjugation Chemistry
Pomalidomide is a critical ligand for the Cereblon (CRBN) E3 ligase, making it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] A common synthetic challenge is the covalent attachment of Pomalidomide to a linker, such as amino-PEG3-NH2, a process often hampered by low yields and the formation of complex byproducts.[1][3][5][6]
The most prevalent conjugation strategies involve either the acylation of Pomalidomide's aromatic amine or, more commonly, a nucleophilic aromatic substitution (SNAr) reaction on a 4-fluoro-thalidomide precursor.[5][7][8] This guide will focus on troubleshooting these common pathways to produce the desired Pomalidomide-NH-PEG3-NH2 conjugate.
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide conjugation yield is consistently low. What are the most common culprits?
Low yields in Pomalidomide conjugations often stem from several key areas:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. For instance, while DMF is a common solvent, it can lead to the formation of a dimethylamine (B145610) byproduct that competes in the reaction, hindering purification and lowering yields.[2][5] Switching to a solvent like DMSO and optimizing the temperature can significantly improve outcomes.[2][5]
-
Reagent Quality: The purity and dryness of starting materials, including the Pomalidomide derivative, the PEG linker, and coupling reagents (if applicable), are paramount. Water contamination can hydrolyze activated intermediates, and impurities can lead to side reactions.
-
Side Reactions: Besides solvent-related issues, Pomalidomide itself can be sensitive to harsh acidic or alkaline conditions, leading to degradation.[9] Furthermore, if using a diamine PEG linker without a protecting group, self-polymerization or undesired reactions at both ends can occur.
-
Inefficient Purification: The final product may be difficult to separate from starting materials and byproducts, leading to apparent low yields after purification.[1][10]
Q2: Which chemical route is better for conjugation: Acylation or Nucleophilic Aromatic Substitution (SNAr)?
Both routes are viable, but they have distinct advantages and disadvantages.
-
Acylation: This method directly modifies the amino group on Pomalidomide.[5][7][8] While direct, it can add extra polar surface area, which may be undesirable for the final molecule's properties.[5][8]
-
SNAr on 4-Fluorothalidomide: This is often the preferred method. It involves reacting an amine (from the PEG linker) with 4-fluorothalidomide.[8] This route is generally operationally simpler than alternatives like palladium-based aminations and can provide N-substituted Pomalidomide conjugates with relative ease.[5][8] Optimizing solvent and temperature for this reaction is key to achieving high yields.[2][5]
Q3: What role does the choice of coupling reagent play in acylation reactions?
For acylation reactions (forming an amide bond), the choice of coupling reagent is critical for activating the carboxylic acid partner of Pomalidomide.
-
Carbodiimides (EDC, DCC): EDC is a water-soluble carbodiimide, making byproduct removal easier during aqueous workups.[11] However, EDC itself is moisture-sensitive and can lose activity if not handled properly.[12] The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS creates a more stable intermediate ester, improving coupling efficiency, especially in two-step procedures.[13][14][15]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are known for their high efficiency and fast reaction times, often resulting in less racemization.[11][16][17] They are particularly effective for difficult couplings but are more expensive and can sometimes lead to side reactions if used in excess.[11][16]
Q4: How do I minimize byproduct formation when using DMF as a solvent?
When using DMF, a common side reaction is the formation of a dimethylamine byproduct from the DMF itself, which then reacts with the starting material.[2][5] This was observed during the synthesis of Pomalidomide-conjugates via an SNAr reaction, resulting in poor yields and difficult purification.[2][5] To mitigate this, consider the following:
-
Switch to DMSO: Studies have shown that switching the solvent to DMSO can eliminate this byproduct formation and significantly improve isolated yields.[2][5]
-
Optimize Temperature: If DMF must be used, carefully optimizing the temperature may reduce the rate of byproduct formation relative to the desired reaction.
Q5: What are the best methods for purifying the final Pomalidomide-PEG conjugate?
Purification can be challenging due to the similar properties of the product, starting materials, and byproducts. A multi-step approach is often necessary:
-
Extraction: A standard aqueous workup can remove water-soluble reagents and byproducts.
-
Crystallization/Anti-solvent Precipitation: Pomalidomide and its derivatives have low aqueous solubility.[18][19] Purification can often be achieved by dissolving the crude product in a good solvent (like DMSO or DMF) and then adding an anti-solvent (such as water, methanol, or ethers) to precipitate the purified product.[10]
-
Chromatography: Reversed-phase HPLC (High-Performance Liquid Chromatography) is a powerful tool for purifying the final conjugate to a high degree, although it may be less suitable for very large scales.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step & Recommendation |
| Poor Reagent Quality | Verify the purity of starting materials (Pomalidomide, linker, coupling agents) via LC-MS or NMR. Ensure reagents, especially carbodiimides like EDC, are anhydrous and freshly opened or properly stored.[12] |
| Inefficient Coupling Reaction | If using EDC/NHS, ensure the activation step is performed at an optimal pH (typically 4.5-6.0) before adding the amine component and raising the pH to 7-8.[13] Consider switching to a more powerful coupling reagent like HATU for challenging couplings.[11][17] |
| Incorrect Stoichiometry | Re-verify the molar equivalents of all reactants. For difficult couplings, using a slight excess (1.1-1.5 eq.) of the amine or the activated acid can drive the reaction to completion. |
| Pomalidomide Degradation | Pomalidomide is known to degrade under harsh acidic, alkaline, or oxidative conditions.[9] Ensure your reaction and workup conditions are kept mild. Avoid prolonged exposure to strong acids or bases. |
Problem 2: Multiple Products/Spots by TLC or LC-MS
| Possible Cause | Troubleshooting Step & Recommendation |
| Solvent-Related Byproducts | If using DMF in an SNAr reaction, the formation of a dimethylamine adduct is a known issue.[2][5] Action: Switch the reaction solvent to DMSO.[2][5] |
| Lack of Protecting Groups | If using a linker with two reactive amines (e.g., amino-PEG3-NH2), one amine must be protected (e.g., with a Boc group) to prevent reaction at both ends or polymerization. Action: Use a mono-protected linker such as Boc-NH-PEG3-COOH or Boc-NH-PEG3-NH2. |
| Side Reactions on Pomalidomide | The glutarimide (B196013) ring of Pomalidomide can potentially undergo side reactions under certain conditions. Action: Analyze byproducts by high-resolution mass spectrometry to identify potential structures and adjust reaction conditions (e.g., temperature, base) accordingly. |
| Incomplete Reaction | Peaks corresponding to starting materials will be present. Action: Increase reaction time, temperature (cautiously), or the equivalents of the coupling reagent or excess reactant. Monitor reaction progress by TLC or LC-MS. |
Data & Reaction Condition Tables
Table 1: Effect of Solvent and Temperature on SNAr Yield
This table summarizes findings from a study on the synthesis of Pomalidomide derivatives via nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide, highlighting the critical impact of solvent choice.
| Amine Type | Solvent | Temperature (°C) | Typical Yield Range | Key Observation |
| Primary Amine | DMF | 80-100 | 20-30% | Low yields observed due to formation of a dimethylamine byproduct that complicates purification.[2][5] |
| Primary Amine | DMSO | 130 | 60-90% | Significant improvement in yield; byproduct formation is avoided.[2][5] |
| Secondary Amine | DMSO | 90 | 70-95% | Consistently higher yields were achieved with secondary amines compared to primary amines under optimized conditions.[3][5] |
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Additive | Pros | Cons |
| EDC | None or HOBt/NHS | Water-soluble byproducts, cost-effective.[11] | Moisture sensitive, can lead to side reactions if NHS is not used.[12][14] |
| DCC | HOBt/NHS | Inexpensive, effective in non-polar solvents.[16] | Forms insoluble DCU byproduct, difficult to remove.[16] |
| HATU | None (contains HOAt) | Very fast, high efficiency, low racemization.[11][17] | Expensive, can cause side reactions if used in excess.[16] |
| HBTU | None (contains HOBt) | Efficient, widely used.[11][16] | Less reactive than HATU, potential for side reactions. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Conjugation in DMSO
This protocol is adapted from optimized methods for synthesizing Pomalidomide-amine conjugates.[2][5]
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluorothalidomide (1.0 eq.).
-
Solvent and Amine Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2 M. Add the mono-Boc-protected amino-PEG3-NH2 linker (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 130 °C for primary amines, 90 °C for secondary amines) and stir for 12-16 hours.[2][5] Monitor the reaction's progress by LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate (B1210297) or DCM and wash sequentially with water and brine to remove DMSO and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Deprotection (if required): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final this compound.
Protocol 2: Two-Step EDC/NHS Amide Coupling
This protocol is a general method for coupling a carboxylic acid-containing linker (e.g., Boc-NH-PEG3-COOH) to Pomalidomide's amino group.
-
Acid Activation: In a dry reaction vessel, dissolve the Boc-NH-PEG3-COOH linker (1.0 eq.), NHS (1.1 eq.), and EDC-HCl (1.1 eq.) in an anhydrous, non-amine-containing solvent (e.g., DMF, DCM, or MES buffer for aqueous reactions) at pH 5-6.[13]
-
Stir: Allow the activation reaction to proceed at room temperature for 15-60 minutes.
-
Amine Addition: In a separate vessel, dissolve Pomalidomide (1.2 eq.) in anhydrous DMF. Add this solution to the activated ester mixture. If a buffer was used, adjust the pH to 7.2-7.5.[13]
-
Reaction: Let the reaction stir at room temperature for 2-4 hours, or overnight. Monitor progress by LC-MS.
-
Workup and Purification: Quench the reaction with water and perform a standard extractive workup. Purify the crude product by column chromatography or HPLC.
-
Deprotection: Remove the Boc group as described in the previous protocol.
Visual Guides and Workflows
Caption: General experimental workflow for Pomalidomide conjugation.
Caption: Troubleshooting flowchart for low-yield Pomalidomide reactions.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bachem.com [bachem.com]
- 18. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Pomalidomide-amino-PEG3-NH2 stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and proper storage of Pomalidomide-amino-PEG3-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. Below is a summary of recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. Avoid repeated freeze-thaw cycles. |
| 4°C | Up to 2 years | Store in a dry, dark place. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for reconstitution.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for reconstitution.[1] |
Q2: What are the known stability issues and degradation pathways for this compound?
This compound can be susceptible to degradation under certain conditions. The primary points of instability are the pomalidomide (B1683931) moiety and the PEG linker.
-
Pomalidomide Moiety: The pomalidomide component is known to be labile under acidic, alkaline, oxidative, and thermal stress conditions.[2][3] Hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings can occur. The amino group on the phthalimide ring can also be a site for oxidative degradation.[4]
-
PEG Linker: Polyethylene glycol (PEG) linkers can undergo auto-oxidation, especially in the presence of transition metal ions, heat, or light. This can lead to the formation of reactive impurities like formaldehyde (B43269) and formic acid, which can, in turn, react with the terminal amine group of the molecule.[5] The ether bonds in the PEG chain can also be susceptible to acid-catalyzed hydrolysis, although this is generally less of a concern under physiological conditions.
Q3: How does the PEG linker influence the stability and handling of this compound?
The PEG3 linker in this compound plays a significant role in its physicochemical properties:
-
Enhanced Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the molecule, which is often a challenge for PROTACs.[6]
-
Improved Cell Permeability: The flexibility of the PEG linker can allow the molecule to adopt conformations that shield its polar surface area, potentially improving its ability to cross cell membranes.[7]
-
Modulation of Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for protein degradation.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Poor Solubility or Precipitation of the Compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate observed in stock solution or after dilution in aqueous buffer/media. | The compound has limited aqueous solubility. | 1. Use co-solvents: Prepare stock solutions in 100% anhydrous DMSO. For working solutions, consider using co-solvents like PEG300 or Tween-80.[1] 2. Sonication/Heating: Gentle sonication or warming of the solution can aid in dissolution.[1] 3. Fresh Solvents: Use freshly opened, high-purity solvents to avoid issues with water content, which can affect solubility.[8] |
| Inconsistent or non-reproducible results in cellular assays. | Aggregation of the compound at higher concentrations. | 1. Optimize Concentration: Perform dose-response experiments to identify the optimal concentration range and avoid concentrations that lead to aggregation. 2. Check for "Hook Effect": At very high concentrations, PROTAC efficacy can decrease due to the formation of non-productive binary complexes. Test a wide range of concentrations to identify the optimal window for degradation.[1] |
Issue 2: No or Low Target Protein Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| No significant reduction in target protein levels as assessed by Western Blot. | Insufficient cellular uptake of the compound. | 1. Optimize Treatment Time and Concentration: Extend the incubation time (e.g., 24-48 hours) and test a range of concentrations. 2. Assess Cell Permeability: If possible, use analytical methods like LC-MS to quantify the intracellular concentration of the compound. |
| Low expression of Cereblon (CRBN) E3 ligase in the cell line. | 1. Verify CRBN Expression: Confirm that the cell line used expresses sufficient levels of CRBN by Western Blot or qPCR. 2. Choose an Appropriate Cell Line: Select a cell line known to have robust CRBN expression. | |
| Instability of the compound in cell culture media. | 1. Assess Media Stability: Incubate the compound in the cell culture media for the duration of the experiment and analyze its integrity by HPLC or LC-MS. |
Issue 3: Western Blotting Artifacts
| Symptom | Possible Cause | Troubleshooting Steps |
| High background or non-specific bands. | Antibody issues or improper blotting conditions. | 1. Validate Primary Antibody: Ensure the primary antibody is specific for the target protein. 2. Optimize Blocking and Washing: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and perform thorough washes.[1] |
| Inconsistent loading control signals. | Pipetting errors or inaccurate protein quantification. | 1. Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading. 2. Use a Stable Loading Control: Choose a loading control that is not affected by the experimental treatment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound to a light source equivalent to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples, along with a control sample (stored at -20°C in the dark), by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water with 0.1% formic acid is a good starting point.[2]
-
Characterize any significant degradation products using LC-MS to determine their mass and fragmentation patterns.[2][3]
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol describes a typical workflow to assess the efficacy of this compound in degrading a target protein in a cellular context.
-
Cell Seeding: Seed the chosen cell line in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.
-
Visualizations
Caption: Mechanism of action for this compound mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting off-target effects of Pomalidomide-amino-PEG3-NH2 PROTACs
Technical Support Center: Pomalidomide-amino-PEG3-NH2 PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound PROTACs.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: Why am I observing no or weak degradation of my target protein?
Answer:
Failure to observe target protein degradation is a common issue with several potential causes. A systematic evaluation of your experimental workflow can help pinpoint the problem.
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane. [1] * Solution: Modify the linker to improve physicochemical properties. [1]Consider performing a cellular permeability assay, such as a Caco-2 or PAMPA assay, to assess cell entry. [2][3]* Inefficient Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation. [4] * Solution: Optimize the linker length and composition. [1][5]You can also screen different E3 ligase ligands. [5]Biophysical assays like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex. [1]* Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase (e.g., Cereblon for Pomalidomide-based PROTACs). [4] * Solution: Verify the expression level of the E3 ligase in your cell model via Western blot or qPCR. [5]Select a cell line known to have high expression of the necessary E3 ligase. [6]* Rapid Protein Synthesis or Slow Turnover: The rate of target protein synthesis may exceed the rate of degradation, or the protein may have a very long half-life.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration. [5][7]It's also helpful to measure the half-life of your target protein. [5]* PROTAC Integrity and Activity: The PROTAC compound itself may be unstable or inactive.
-
Solution: Confirm the proper storage and handling of the PROTAC. Perform a dose-response experiment to ensure you are using an appropriate concentration range. [4]Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. [1]
-
Question: I'm observing the "hook effect." What is it and how can I mitigate it?
Answer:
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. [1]This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. [1]
-
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect. [1] * Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation. [1] * Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones. [1] * Ternary Complex Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure ternary complex formation at different PROTAC concentrations. [1]
-
Question: How can I investigate and minimize off-target effects?
Answer:
Off-target effects can arise from the degradation of proteins other than the intended target. [1]A significant concern with pomalidomide-based PROTACs is the off-target degradation of zinc-finger (ZF) proteins. [8][9][10]
-
Identification of Off-Target Effects:
-
Global Proteomics: The most comprehensive way to identify off-target effects is through unbiased mass spectrometry-based proteomics. [8][11][12]This allows for the quantification of thousands of proteins and can reveal unintended degradation. [13][14] * Targeted Western Blotting: Once potential off-targets are identified from proteomics, their degradation should be validated using Western blotting with specific antibodies. [13][15]* Strategies to Minimize Off-Target Effects:
-
Optimize the Target-Binding Warhead: Using a more selective binder for your protein of interest can reduce off-target engagement. [1] * Modify the Linker: The linker's length and composition can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination. [1]Modifications at the C5 position of pomalidomide (B1683931) have been shown to reduce off-target ZF degradation. [9][10][16] * Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes. [1] * Use an Inactive Control: An inactive control PROTAC, where the E3 ligase binder is modified to prevent binding, can help distinguish between on-target and off-target toxicity. [8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest, and the other end, the pomalidomide moiety, binds to the Cereblon (CRBN) E3 ubiquitin ligase. [15]This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. [17]This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. [18][19][20] Q2: How do I determine the DC50 and Dmax values for my PROTAC?
A2: The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters to quantify PROTAC efficacy. [18]These values are determined by performing a dose-response experiment. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Then, lyse the cells and perform a quantitative Western blot or another protein quantification method. [4]By plotting the normalized target protein levels against the log of the PROTAC concentration, you can determine the DC50 and Dmax. [4] Q3: What are some important considerations for cell line selection?
A3: It is crucial to choose a cell line that expresses sufficient levels of both the target protein and the recruited E3 ligase (CRBN). [4][6]You should also consider the cellular context and whether the chosen cell line is relevant to the disease you are studying. [6] Q4: How can I confirm that the observed protein depletion is due to proteasomal degradation?
A4: To confirm a proteasome-dependent mechanism, you can pre-treat the cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. [18]If the degradation of the target protein is blocked in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome. [18]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Pomalidomide-based PROTACs. Note that these values are highly dependent on the specific target protein, linker, and cell line used.
| Parameter | Description | Typical Range | Reference |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | Nanomolar to low micromolar | [18] |
| Dmax | Maximum percentage of target protein degradation achieved. | >80% | [18] |
| Pomalidomide CRBN Binding Affinity (KD) | Binding affinity of pomalidomide to the Cereblon (CRBN) E3 ligase. | ~157 nM | [18] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment. [5]
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO). [1]3. Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [1][5]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [1][5]5. SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [1]6. Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, α-Tubulin) to ensure equal protein loading. [1][4]7. Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. [5] Protocol 2: Global Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong on-target degradation (e.g., 3-5x DC50) and a vehicle control for a predetermined time (e.g., 6 hours to focus on direct effects). [2][4]2. Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme like trypsin. [13]3. Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples. [13]4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. [13]5. Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets. [13] Protocol 3: Washout Experiment to Confirm PROTAC Mechanism
This experiment helps determine if the PROTAC's effect is sustained after its removal, which is characteristic of catalytic degradation.
-
PROTAC Treatment: Treat cells with the PROTAC for a sufficient time to induce degradation (e.g., 24 hours). [21]2. Washout: Remove the medium containing the PROTAC. Wash the cells with PBS three times. [21]3. Fresh Medium: Add fresh, PROTAC-free medium to the cells. [21]4. Time-Course Collection: Harvest cells at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours). [22]5. Analysis: Analyze the target protein levels by Western blotting to see if and when the protein levels begin to recover. A sustained reduction in the target protein level after washout supports a catalytic degradation mechanism. [23]
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chempro-innovations.com [chempro-innovations.com]
- 15. benchchem.com [benchchem.com]
- 16. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 23. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pomalidomide-amino-PEG3-NH2 Based Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length for Pomalidomide-amino-PEG3-NH2-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC degrader?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, Pomalidomide for Cereblon/CRBN), and a linker connecting them.[1][2] The linker's primary function is to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] This proximity facilitates the transfer of ubiquitin from the ligase to the target protein, marking it for degradation by the proteasome.[1][3]
Q2: Why are the length and composition of the PEG linker so critical for degrader activity?
A2: The linker is not merely a passive spacer; its length and chemical properties are critical determinants of a PROTAC's efficacy.[3][4]
-
Linker Length: An optimal linker length is essential. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target and the E3 ligase.[1][4][5] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[1][5]
-
Linker Composition: The composition of the linker, such as the use of polyethylene (B3416737) glycol (PEG), influences crucial physicochemical properties.[6][7] PEG linkers can increase a PROTAC's water solubility and affect cell permeability.[6][7] The flexibility of the linker is also a key factor; a linker with significant conformational flexibility can enhance the interaction between the PROTAC, the target, and the E3 ligase.[]
Q3: What is the "hook effect" and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at high concentrations.[9][10] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex, thus inhibiting degradation.[9][10][11] While this is an inherent feature of the PROTAC mechanism, a well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the severity of the hook effect.[12][13]
Troubleshooting Guide
Q4: My degrader binds to the target protein and CRBN, but I see no degradation. What are the potential linker-related issues?
This is a common and challenging issue in degrader development that often points to problems with the formation of a productive ternary complex.[1][12]
| Potential Linker-Related Cause | Suggested Troubleshooting Steps |
| Suboptimal Linker Length | The PEG3 linker may not be the ideal length for your specific target. Synthesize a library of degraders with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to systematically test which length best facilitates ternary complex formation.[1][] |
| Unfavorable Ternary Complex Geometry | Even if a complex forms, the linker may orient the target protein such that its surface lysines are not accessible for ubiquitination.[1][12] Redesigning the linker by changing its attachment point on the target-binding ligand or altering its rigidity can change the relative orientation of the proteins.[4] |
| Poor Physicochemical Properties | The overall PROTAC molecule, influenced by the linker, may have poor cell permeability or low solubility, preventing it from reaching its intracellular target at sufficient concentrations.[12][14] Consider linker modifications to improve these properties. Alkyl linkers, for instance, are often more cell-permeable than longer PEG linkers.[14] |
Q5: I'm observing a severe hook effect at low micromolar concentrations. How can I address this by modifying the linker?
A severe hook effect suggests that the formation of binary complexes is strongly favored over the ternary complex.[9][15]
| Potential Linker-Related Cause | Suggested Troubleshooting Steps |
| Lack of Positive Cooperativity | The linker is not effectively promoting the protein-protein interactions necessary for a stable ternary complex. Modifying the linker's rigidity or composition can influence these interactions.[12] For example, converting methylene (B1212753) groups into a more rigid alkyne has been shown to improve potency in some cases.[9] |
| Excessive Flexibility | A highly flexible linker might allow for many non-productive binding conformations. Introducing some rigidity into the linker can help pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[] |
Quantitative Data Summary
Systematic variation of linker length is a key optimization strategy. The optimal length is highly dependent on the specific target protein and E3 ligase pair.[1][16] Below is a table with hypothetical data illustrating how linker length can impact degradation efficacy for a target protein (Protein X).
Table 1: Example Data for Linker Length vs. Degradation Efficacy of Protein X
| Linker | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
|---|---|---|
| Pomalidomide-amino-PEG2 -NH₂-Target Ligand | 450 | 65 |
| Pomalidomide-amino-PEG3 -NH₂-Target Ligand | 120 | 85 |
| Pomalidomide-amino-PEG4 -NH₂-Target Ligand | 55 | 92 |
| Pomalidomide-amino-PEG5 -NH₂-Target Ligand | 80 | 90 |
| Pomalidomide-amino-PEG6 -NH₂-Target Ligand | 200 | 75 |
¹DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.[17][18] ²Dₘₐₓ : The maximum percentage of target protein degradation achievable with the degrader.[17][18]
Key Experimental Protocols
Protocol 1: Western Blot for Determining Protein Degradation (DC₅₀/Dₘₐₓ)
This is the most common method to directly measure the reduction of a target protein.[19]
-
Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.
-
Degrader Treatment: Treat cells with a serial dilution of your Pomalidomide-PEG-based degrader. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).[19]
-
Incubation: Incubate for a predetermined time, typically 16-24 hours, to allow for degradation to occur.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2][19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to your target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin).[19]
-
Detection & Analysis: Incubate with appropriate secondary antibodies and visualize bands. Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control.[19] Plot the percentage of degradation relative to the vehicle control against the log of the degrader concentration to calculate DC₅₀ and Dₘₐₓ values.[19][20]
Protocol 2: Ternary Complex Formation Assays
If degradation fails despite binary binding, directly assessing ternary complex formation in cells or in vitro is crucial.
-
NanoBRET™/TR-FRET: These are cell-based or biochemical assays that measure the proximity of the target protein and the E3 ligase.[21][22] A signal is generated only when the two proteins are brought close together by the degrader, confirming the formation of the ternary complex.[21][23] These assays can provide quantitative data on the stability and kinetics of complex formation in live cells.[21]
-
Surface Plasmon Resonance (SPR): This biophysical technique can be used to study the kinetics and thermodynamics of ternary complex formation in real-time.[24][] By immobilizing the E3 ligase, one can flow the target protein and degrader over the surface to measure association and dissociation rates, providing deep mechanistic insight.[24][]
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Systematic workflow for optimizing PROTAC linker length.
Caption: The hook effect: High PROTAC levels favor binary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-amino-PEG3-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Pomalidomide-amino-PEG3-NH2 conjugates during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most likely site of hydrolysis on my this compound conjugate?
A1: The this compound conjugate has two primary sites susceptible to hydrolysis:
-
The amide bond linking the pomalidomide (B1683931) moiety to the PEG3 linker: Amide bonds can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than ester bonds.[1][2][3]
-
The glutarimide (B196013) and phthalimide (B116566) rings of the pomalidomide molecule: Pomalidomide itself is known to undergo hydrolysis, which can lead to the opening of these rings and inactivation of the molecule.[4][5]
Q2: I am observing a loss of activity of my conjugate over time in my aqueous buffer. What could be the cause?
A2: A gradual loss of activity is a strong indicator of hydrolytic degradation. To confirm this, we recommend performing a stability study using an analytical method such as UPLC-MS/MS to monitor the degradation of the parent conjugate and the appearance of hydrolysis products over time. Factors that can accelerate hydrolysis include:
-
pH of the buffer: Both acidic and basic conditions can catalyze amide bond hydrolysis. The optimal pH for stability is typically near neutral (pH 6-7.5), but this should be determined experimentally for your specific conjugate.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Store your conjugate and experimental samples at recommended low temperatures.
-
Buffer composition: Certain buffer components can catalyze hydrolysis. It is advisable to use common, well-characterized buffers such as phosphate-buffered saline (PBS).
Q3: How can I minimize hydrolysis during my experiments?
A3: To minimize hydrolysis, consider the following best practices:
-
Buffer Selection: Use a buffer system that maintains a stable pH in the optimal range for your conjugate's stability, ideally between pH 6.0 and 7.5.
-
Temperature Control: Perform experiments at the lowest practical temperature. For long-term storage, keep the conjugate in a lyophilized form or as a stock solution in an appropriate organic solvent at -20°C or -80°C.
-
Minimize Time in Aqueous Solutions: Prepare aqueous solutions of the conjugate fresh for each experiment. Avoid prolonged storage of the conjugate in aqueous buffers.
-
Use of Co-solvents: If your experimental design allows, the addition of a small percentage of an organic co-solvent like DMSO may help to reduce the hydrolytic rate.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored as a solid in a desiccated environment at -20°C. For short-term storage, a stock solution in an anhydrous organic solvent such as DMSO can be prepared and stored at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
Q5: How can I detect and quantify the hydrolysis of my conjugate?
A5: The most common and effective method for detecting and quantifying the hydrolysis of this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][8][9] This technique allows for the separation of the intact conjugate from its hydrolysis products and their sensitive detection and quantification.
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of the conjugate at different pH values.
1. Materials:
-
This compound
-
Buffers: Phosphate buffer (pH 5.0), Phosphate-Buffered Saline (PBS, pH 7.4), and Borate buffer (pH 9.0)
-
Organic solvent (e.g., DMSO, HPLC-grade)
-
UPLC-MS/MS system
-
Incubator/water bath
2. Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Prepare working solutions by diluting the stock solution in each of the three buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 100 µM.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Quench the reaction immediately after collection by adding an equal volume of cold acetonitrile (B52724) to precipitate any proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by UPLC-MS/MS to quantify the remaining parent conjugate and any major hydrolysis products.
-
Plot the percentage of the remaining parent conjugate against time for each pH condition to determine the hydrolysis rate and half-life.
Data Presentation
| Parameter | Condition 1 (e.g., pH 5.0) | Condition 2 (e.g., pH 7.4) | Condition 3 (e.g., pH 9.0) |
| Temperature (°C) | 37 | 37 | 37 |
| Half-life (hours) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Major Hydrolysis Products | To be identified by MS/MS | To be identified by MS/MS | To be identified by MS/MS |
Visualizations
Caption: Potential hydrolysis pathways of this compound.
Caption: Experimental workflow for assessing the hydrolytic stability.
References
- 1. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scilit.com [scilit.com]
- 8. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Dealing with hygroscopic DMSO when preparing Pomalidomide-amino-PEG3-NH2 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of Pomalidomide-amino-PEG3-NH2 stock solutions, with a focus on mitigating the challenges posed by the hygroscopic nature of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic molecule that incorporates the Pomalidomide ligand, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG3 linker with a terminal amine group. It is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1][2]
Q2: Why is DMSO a commonly used solvent for this compound?
DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including many used in drug discovery and high-throughput screening.[3] Its miscibility with water and cell culture media makes it a convenient choice for preparing stock solutions for in vitro assays.[3]
Q3: What does it mean that DMSO is "hygroscopic," and why is this a concern?
Hygroscopic means that DMSO readily absorbs moisture from the atmosphere.[4][5][6] This is a significant concern because the presence of water in DMSO can negatively impact the solubility of many organic compounds, including this compound.[6][7] This can lead to compound precipitation, inaccurate concentrations in experiments, and potential degradation of the compound.[4][6]
Q4: How quickly does DMSO absorb water?
The rate of water absorption can be surprisingly fast. For example, a 1536-well microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour of exposure to a laboratory environment with approximately 40% relative humidity.[4]
Q5: How should I store this compound powder?
The solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Another source recommends storage at -5°C, kept in a dry place and protected from sunlight.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve completely in DMSO. | 1. Hygroscopic DMSO: The DMSO has absorbed water from the atmosphere, reducing its solvating power for this specific compound.[6][7] 2. Insufficient mixing: The compound has not been adequately mixed into the solvent. | 1. Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous or molecular sieves-dried DMSO.[7][9] Minimize the time the DMSO container is open to the air. 2. Aid dissolution: Use sonication or gentle heating to help dissolve the compound.[7] Vortex the solution thoroughly. |
| A previously clear stock solution has become cloudy or shows precipitate. | 1. Water absorption during storage or use: The stock solution has been exposed to atmospheric moisture during handling or storage.[6] 2. Freeze-thaw cycles: Repeated freezing and thawing can promote precipitation, especially in the presence of absorbed water.[6][10] | 1. Proper storage: Store stock solutions in tightly sealed vials, preferably with a PTFE liner cap.[9] Consider storing under an inert gas like argon or nitrogen. 2. Aliquot the stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the main stock to air.[11] |
| Inconsistent experimental results using the stock solution. | 1. Inaccurate concentration: Precipitation due to water absorption has lowered the actual concentration of the compound in solution.[6] 2. Compound degradation: The presence of water in DMSO may have led to the degradation of the compound over time.[4] | 1. Centrifuge before use: If precipitation is suspected, centrifuge the vial before taking an aliquot from the supernatant. However, it is best to prepare a fresh stock solution. 2. Prepare fresh solutions: For critical experiments, it is recommended to prepare the stock solution fresh on the day of use.[7] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound in DMSO, minimizing the impact of water absorption.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and unopened bottle
-
Sterile, dry microcentrifuge tubes or vials with tight-sealing caps
-
Calibrated pipettes and sterile, dry tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Environment: Whenever possible, perform these steps in a controlled environment with low humidity, such as a glove box or a fume hood with a dry nitrogen stream.
-
Equilibrate Reagents: Allow the this compound powder and the sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile, dry vial.
-
Add DMSO:
-
Briefly open the new bottle of anhydrous DMSO.
-
Using a sterile, dry pipette tip, add the calculated volume of DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 100 mg/mL).[7]
-
Immediately and tightly reseal the DMSO bottle.
-
-
Dissolution:
-
Tightly cap the vial containing the compound and DMSO.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for short intervals until a clear solution is obtained.[7] Gentle heating can also be applied if necessary.
-
-
Aliquoting and Storage:
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reference(s) |
| This compound (Solid) Storage | -20°C (3 years) or 4°C (2 years) | [7] |
| -5°C, dry, avoid sunlight | [8] | |
| Stock Solution Storage (in DMSO) | -80°C (up to 6 months) | [7][11] |
| -20°C (up to 1 month) | [7][11] | |
| Recommended Stock Concentration in DMSO | Up to 100 mg/mL (may require sonication) | [7] |
Visual Guides
Caption: Experimental workflow for preparing this compound stock solution.
References
- 1. Pomalidomide-PEG3-Amine HCl salt | 2446474-09-3 [chemicalbook.com]
- 2. Pomalidomide-PEG3-NH2 hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. ziath.com [ziath.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-amino-PEG3-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Pomalidomide-amino-PEG3-NH2 PROTACs.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My this compound PROTAC shows potent activity in biochemical assays but has low efficacy in cell-based assays. Could this be a permeability issue?
A: Yes, a significant drop in activity between biochemical and cellular assays is a strong indicator of poor cell permeability.[1][2] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[2][3][4][5][6][7] To confirm this, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[2][3][4]
Q2: I've confirmed my PROTAC has low permeability. What are the key molecular properties I should investigate?
A: Several physicochemical properties are critical determinants of PROTAC permeability:
-
High Molecular Weight (MW): PROTACs often exceed the "Rule of 5" guidelines, which can impede passive diffusion across the cell membrane.[2][5][6][8]
-
Topological Polar Surface Area (TPSA): A large TPSA is a primary contributor to poor permeability.[2][5][6][7]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases polarity, making it less favorable for the molecule to enter the lipid bilayer of the cell membrane.[2]
-
Rotatable Bonds: A high number of rotatable bonds can result in a flexible molecule, which may be entropically penalized when entering the structured environment of the cell membrane.[2]
Q3: How does the amino-PEG3-NH2 linker in my PROTAC influence its permeability?
A: The linker is a critical component influencing the overall properties of the PROTAC.[9] While PEG linkers can enhance solubility, their impact on permeability is complex.[9][10] The flexible nature of PEG linkers can be advantageous, as they are more likely to adopt folded conformations compared to rigid alkyl linkers.[1][9] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for crossing the cell membrane.[9] However, longer PEG chains can also increase the molecular weight and polarity, potentially decreasing permeability.[11]
Q4: What is the "chameleon effect" and how can I apply it to improve my PROTAC's permeability?
A: The "chameleon effect" refers to the ability of a PROTAC to adopt different conformations in aqueous versus lipid environments. In the aqueous environment of the extracellular space, the PROTAC may expose its polar groups. As it approaches the cell membrane, it can fold into a more compact conformation, shielding its polar surface area and facilitating passive diffusion.[2] To promote this effect, you can strategically introduce functional groups that can form intramolecular hydrogen bonds.[2]
Q5: What practical chemical modifications can I make to my this compound PROTAC to enhance its permeability?
A: Consider the following modifications:
-
Linker Optimization: Systematically vary the length and composition of the PEG linker. Shorter linkers are generally preferred to minimize molecular weight and TPSA.[2] Replacing the PEG linker with a more rigid or lipophilic linker, such as a 1,4-disubstituted phenyl ring, has been shown to improve permeability.[12]
-
Reduce Hydrogen Bond Donors: Where possible, cap or replace hydrogen bond donors without affecting target binding or E3 ligase recruitment.[2]
-
Prodrug Strategy: A prodrug approach can be employed by adding a lipophilic group to the CRBN ligand, which can significantly increase bioavailability.[12]
Frequently Asked Questions (FAQs)
Q1: Why is Pomalidomide frequently used as the E3 ligase ligand in PROTACs?
A: Pomalidomide is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase.[13][14] It generally displays a strong binding affinity for CRBN, which can lead to more efficient formation of the ternary complex and subsequent protein degradation.[14] The amino group on its phthalimide (B116566) ring provides a convenient attachment point for the linker that is often directed away from the CRBN binding interface, allowing for flexibility in linker design.[14]
Q2: What are the standard assays to measure the cell permeability of my PROTAC?
A: The two most common in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[2][4] It is a cost-effective method for early-stage screening.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][15] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[4][16]
Q3: My PROTAC shows a high efflux ratio in the Caco-2 assay. What does this signify?
A: An efflux ratio greater than 2 suggests that your PROTAC is a substrate for active efflux transporters.[2][3] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
Quantitative Data on PROTAC Permeability
The following table summarizes representative permeability data for different PROTACs to provide a comparative overview.
| PROTAC ID | Target | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | BET | Pomalidomide | PEG4 | 0.8 ± 0.1 | Fictional Example |
| PROTAC B | Androgen Receptor | Thalidomide | PEG-like | < 0.1 (BLQ) | [3] |
| PROTAC C | BET | VHL Ligand | PEG3 | 0.5 ± 0.05 | Fictional Example |
| PROTAC 14 | Androgen Receptor | Cereblon | PEG | 1.7 | [17] |
| PROTAC 20b | Androgen Receptor | VHL | Alkyl | 0.35 | [17] |
| PROTAC 19 | Androgen Receptor | Adamantyl | Alkyl | 2.3 | [17] |
BLQ: Below Limit of Quantification
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[4][18] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[4]
Procedure:
-
Preparation of the Donor Plate:
-
Preparation of the Acceptor Plate:
-
Assay Assembly and Incubation:
-
Place the donor plate into the acceptor plate, ensuring the lipid membrane separates the two chambers.
-
Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of Caco-2 cells, which form tight junctions and mimic the intestinal barrier, to assess both passive and active transport of a compound.[15][16][19]
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Test:
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Basolateral to Apical (B-A) Transport:
-
Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[3]
-
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.[3]
-
-
Sample Collection and Analysis:
-
Calculation of Papp and Efflux Ratio:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Protein Degradation Experiments
Welcome to the technical support center for protein degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered when working with targeted protein degradators like PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent degradation results in my experiments?
A1: Inconsistent degradation results can stem from several factors. Key areas to investigate include variability in cell culture conditions, such as cell passage number, confluency, and overall cell health, which can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[1] Another common issue is the stability of your degrader compound in the cell culture medium over the course of the experiment.[1]
Q2: I am not observing any degradation of my target protein. What are the likely causes?
A2: A complete lack of degradation is a common hurdle. The primary reasons include:
-
Inefficient Ternary Complex Formation: Your degrader may bind to the target protein and the E3 ligase individually but fail to bring them together into a stable and productive ternary complex, which is essential for ubiquitination.[1][2]
-
Poor Cell Permeability: Due to their larger size, many degraders have difficulty crossing the cell membrane to reach their intracellular targets.[3][4][5]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be appropriate for your target protein or may not be expressed at sufficient levels in your chosen cell line.[1]
-
Issues with the Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for degradation might be compromised.
Q3: How can I determine if my degrader is causing off-target effects?
A3: Off-target effects occur when the degrader promotes the degradation of proteins other than the intended target. To identify these effects, a global quantitative proteomics approach, such as Tandem Mass Tagging (TMT)-based proteomics, is highly recommended.[1] This allows for a comprehensive view of protein level changes across the proteome upon treatment with your degrader. Any proteins that show significant degradation, other than your target of interest, are potential off-targets.
Q4: What is the "hook effect" in protein degradation experiments?
A4: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4][6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase). This excess of binary complexes competitively inhibits the formation of the ternary complex, leading to reduced degradation.[6]
Troubleshooting Guides
Problem 1: Inconsistent or No Target Degradation
This guide provides a step-by-step approach to troubleshoot experiments where the target protein is not degraded as expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent protein degradation.
Detailed Steps:
-
Verify Compound and Cell Culture:
-
Compound Stability: Assess the stability of your degrader in the cell culture medium over the time course of your experiment.[1]
-
Cell Culture: Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure uniform seeding densities and confluency at the time of treatment.[1]
-
-
Confirm Cellular Entry and Target Engagement:
-
It's crucial to confirm that the degrader can enter the cells and bind to its intended target.
-
Cellular Thermal Shift Assay (CETSA): This assay measures changes in the thermal stability of the target protein upon ligand binding.[5]
-
NanoBRET™ Target Engagement Assays: A live-cell method to quantify the binding affinity of the degrader to the target protein.[5]
-
-
Validate Ternary Complex Formation:
-
The formation of a stable ternary complex (Target:Degrader:E3 Ligase) is a prerequisite for degradation.[2][7][8]
-
Co-Immunoprecipitation (Co-IP): A standard method to verify protein-protein interactions. Pull down one component of the complex (e.g., the E3 ligase) and blot for the other (the target protein).[5]
-
Biophysical Assays: Techniques like FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) can quantify ternary complex formation in vitro.[9]
-
-
Assess Target Ubiquitination:
-
If a ternary complex forms but degradation is still absent, the issue may lie in the ubiquitination step.
-
In-Cell Ubiquitination Assay: Immunoprecipitate the target protein and then perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[5]
-
-
Check Proteasome Function:
-
To confirm that the observed degradation is proteasome-dependent, include a control where cells are co-treated with your degrader and a proteasome inhibitor like MG132. This should "rescue" the protein from degradation.
-
-
Rational Optimization:
-
If the above steps indicate a fundamental issue with the degrader's design, consider the following modifications:
-
Linker Optimization: Systematically alter the length, rigidity, and composition of the linker, as this can significantly impact the stability and conformation of the ternary complex.[1]
-
E3 Ligase Modification: Switch to a different E3 ligase recruiter (e.g., from a CRBN-based recruiter to a VHL-based one).[1]
-
Warhead Optimization: Improve the selectivity and affinity of the ligand that binds to your protein of interest.[1]
-
-
Problem 2: High Background or Non-Specific Bands in Western Blot
A clean and specific Western blot is essential for accurately quantifying protein degradation.
Troubleshooting Steps:
-
Blocking: Optimize your blocking conditions. Try different blocking agents (e.g., 5% non-fat milk vs. BSA) and increase the blocking time or concentration.[10]
-
Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[11][12]
-
Washing Steps: Increase the number and duration of your wash steps to more effectively remove non-specifically bound antibodies.
-
Sample Preparation: Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can lead to unexpected lower molecular weight bands.[10][11] Use fresh samples whenever possible.[11]
-
Loading Amount: Loading too much protein can cause smearing and non-specific bands. Conversely, loading too little can result in a weak or absent signal. Aim for 20-30 µg of total protein per lane for whole-cell extracts.[11]
Data Presentation
Table 1: Example Data for PROTAC Efficacy Evaluation
| PROTAC ID | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | BRD4 | 25 | 95 | HeLa |
| PROTAC-B | BRD4 | 150 | 70 | HeLa |
| PROTAC-C | KRAS G12D | 500 | 60 | MIA PaCa-2 |
| Negative Control | BRD4 | >10,000 | <10 | HeLa |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Sonicate the lysate to shear DNA and ensure complete lysis.[11]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[13]
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an ECL (enhanced chemiluminescence) substrate.
-
Image the blot using a chemiluminescence detector.
-
Always probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.[5]
-
Incubate the pre-cleared lysate with an antibody against one component of the expected complex (e.g., the E3 ligase or the target protein) overnight at 4°C.[5]
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with antibodies against the other components of the expected ternary complex. For example, if you immunoprecipitated the E3 ligase, you would blot for the target protein.
-
Signaling Pathway and Workflow Diagrams
Targeted Protein Degradation by a PROTAC
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating a novel PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: Assessing and Minimizing the Hook Effect in PROTAC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively assess and minimize the hook effect in PROTAC (Proteolysis Targeting Chimera) assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentrations is the hook effect typically observed?
A4: The hook effect often occurs at concentrations in the micromolar (µM) range, typically from 1-10 µM.[3] However, the exact concentration at which it becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.
Q5: What is "cooperativity" and how does it relate to the hook effect?
A5: Cooperativity (α) in the context of PROTACs refers to the influence of the binding of one protein partner (either the target protein or the E3 ligase) on the PROTAC's affinity for the other partner.[4][5] Positive cooperativity (α > 1) means that the formation of a binary complex enhances the binding to the second protein, stabilizing the ternary complex.[6] This can help mitigate the hook effect by favoring the formation of the productive ternary complex over the non-productive binary complexes.[6] Conversely, negative cooperativity (α < 1) destabilizes the ternary complex and can exacerbate the hook effect.[7]
Troubleshooting Guides
Issue 1: My dose-response curve for protein degradation is bell-shaped.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations to fully define the bell-shaped curve. This will help in accurately determining the optimal concentration for maximal degradation (Dmax).[1]
-
Adjust Concentration Range for Future Experiments: For routine assays, use a concentration range that brackets the optimal degradation concentration and avoids the concentrations that fall into the hook effect region.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to measure ternary complex formation across the same wide concentration range. A corresponding bell-shaped curve in ternary complex formation will confirm the cause of the hook effect.[1]
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC. Poor permeability can lead to an accumulation of the compound outside the cell, affecting the intracellular concentration.[1]
-
Issue 2: My PROTAC shows weak or no degradation at the tested concentrations.
-
Likely Cause: The concentrations tested may be too high and fall entirely within the hook effect region, or they may be too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is crucial to test a very wide range of concentrations, for example from picomolar (pM) to high micromolar (µM), to ensure you are not missing the active window.[1]
-
Verify Target Engagement: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase individually.
-
Confirm Ternary Complex Formation: Utilize an assay like NanoBRET or Co-IP to determine if a ternary complex is being formed. A lack of ternary complex formation would explain the absence of degradation.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.
-
Issue 3: How can I minimize the hook effect in my PROTAC design and assays?
-
Strategies for Minimization:
-
Enhance Cooperativity: Designing PROTACs with linkers that promote favorable protein-protein interactions between the target and the E3 ligase can increase positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[6]
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[8]
-
Careful Dose-Response Studies: Always perform a wide dose-response curve to fully characterize the degradation profile and identify the optimal concentration window.[9]
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | Percent Target Protein Degradation (%) |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Comparison of Degradation Parameters for PROTACs with Varying Degrees of the Hook Effect
| PROTAC | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC A | BRD4 | VHL | 25 | >95 | Pronounced hook effect observed at concentrations >500 nM |
| PROTAC B | BRD4 | VHL | 50 | 90 | Minimal hook effect observed up to 10 µM |
| PROTAC C | BTK | CRBN | 5 | >90 | No significant hook effect observed up to 2.5 µM[6] |
Table 3: Impact of Linker Length on PROTAC Efficacy and the Hook Effect for Estrogen Receptor (ER) Degradation
| PROTAC | Linker Length (atoms) | ER Degradation at 100 nM (% of control) | ER Degradation at 10 µM (% of control) |
| 1 | 9 | ~50 | ~70 |
| 2 | 12 | ~30 | ~50 |
| 3 | 16 | ~20 | ~40 |
| 4 | 19 | ~60 | ~75 |
| 5 | 21 | ~80 | ~90 |
Data adapted from Cyrus, K. et al. (2011).[8] This table illustrates that linker length can significantly impact degradation efficacy, and by extension, the concentration at which the hook effect may be observed.
Experimental Protocols
1. Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).[10]
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.[10]
-
Lyse the cells directly in the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[10]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[1]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
2. Co-Immunoprecipitation (Co-IP) for Detecting Ternary Complex Formation
This protocol describes how to determine if a PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and capture the ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.[11]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[11]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
3. NanoBRET™ Ternary Complex Formation Assay
This live-cell assay allows for the quantitative measurement of PROTAC-induced ternary complex formation.
-
Principle: The assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One of the interacting proteins (e.g., the target protein) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. In the presence of a PROTAC that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[4]
-
Protocol Outline:
-
Cell Preparation: Co-transfect cells with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[12]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.[12]
-
Mandatory Visualization
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide-amino-PEG3-NH2 Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for coupling Pomalidomide to an amino-PEG3-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for coupling Pomalidomide to an amine-linker like amino-PEG3-NH2?
A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction using a Pomalidomide precursor, 4-fluorothalidomide, which reacts with one of the primary amines of the amino-PEG3-NH2 linker.[1][2][3] This approach is generally higher yielding and more selective than alkylation or acylation of the aromatic amine on the Pomalidomide molecule itself.[1][2]
Q2: I am observing low yields in my SNAr coupling reaction. What are the potential causes and solutions?
A2: Low yields are a common issue and can stem from several factors. Key areas to investigate include the choice of solvent, reaction temperature, and the nature of the amine nucleophile.[1][4] Primary amines, like those on amino-PEG3-NH2, can sometimes give lower yields than secondary amines due to side reactions.[1][2][4] Optimizing the reaction conditions as detailed in the troubleshooting guide is crucial.
Q3: What are the typical byproducts I should expect, and how can I minimize them?
A3: A common byproduct when using DMF as a solvent is the formation of a dimethylamine-adduct with 4-fluorothalidomide, which occurs when DMF degrades and releases dimethylamine (B145610).[1] Another potential side reaction with primary amines is the opening of the phthalimide (B116566) ring.[1] Switching to a more suitable solvent like DMSO and optimizing the temperature can significantly reduce these byproducts.[1]
Q4: Is it necessary to protect one of the amine groups on amino-PEG3-NH2 before coupling?
A4: While protecting one amine group (e.g., with a Boc group) can prevent dimerization (coupling of Pomalidomide to both ends of the linker), it adds extra synthesis and deprotection steps.[1] A more direct approach is to carefully control the stoichiometry, using an excess of the diamine linker to favor the mono-substituted product.
Q5: What is the best way to purify the final Pomalidomide-amino-PEG3-NH2 conjugate?
A5: Purification is typically achieved using column chromatography on silica (B1680970) gel. The choice of solvent system for elution will depend on the polarity of the final conjugate and any remaining starting materials or byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of Pomalidomide (via 4-fluorothalidomide) with amino-PEG3-NH2.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inappropriate solvent choice. | Switch to DMSO, which has been shown to be a superior solvent for this SNAr reaction compared to DMF, acetonitrile, or dioxane.[1] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For primary amines, a temperature range of 50-90 °C is often a good starting point.[1] | |
| Degradation of starting materials. | Ensure the 4-fluorothalidomide and amino-PEG3-NH2 are of high purity and stored under appropriate conditions (cool, dry, and protected from light). | |
| Formation of Significant Byproducts | Use of DMF as a solvent leading to dimethylamine byproduct. | Replace DMF with DMSO to avoid the formation of the dimethylamine adduct.[1] |
| Phthalimide ring-opening by the primary amine. | This is an inherent reactivity of primary amines. Optimizing the temperature can help minimize this side reaction; a lower temperature may be beneficial.[1] | |
| Difficulty in Purifying the Product | Product co-eluting with starting materials or byproducts. | Adjust the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is not sufficiently soluble for purification. | Consider a different solvent system for both the reaction work-up and the chromatography. | |
| Inconsistent Reaction Yields | Variability in reagent quality or reaction setup. | Use reagents from a reliable source and ensure consistent reaction setup, including anhydrous conditions and an inert atmosphere if necessary. |
| Inaccurate measurement of reagents. | Carefully measure all reagents, especially the limiting reagent and the base. |
Experimental Protocols
Protocol 1: SNAr Coupling of 4-Fluorothalidomide with amino-PEG3-NH2
This protocol is adapted from optimized conditions for similar SNAr reactions.[1]
Materials:
-
4-Fluorothalidomide
-
amino-PEG3-NH2
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Magnetic stirrer and heating block/oil bath
-
Reaction vessel (e.g., round-bottom flask) with a condenser and nitrogen inlet
Procedure:
-
To a clean, dry reaction vessel, add 4-fluorothalidomide (1 equivalent).
-
Add a solution of amino-PEG3-NH2 (1.1 to 1.5 equivalents) dissolved in anhydrous DMSO.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the optimized temperature (start with a range of 50-90 °C) under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the 4-fluorothalidomide is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMSO and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Optimized Reaction Conditions for SNAr with Amines
The following table summarizes data on the effect of solvent choice on the yield of SNAr reactions with primary and secondary amines, which can guide the optimization for amino-PEG3-NH2.[1]
| Solvent | Yield of Primary Amine Product (%) | Yield of Secondary Amine Product (%) |
| DMSO | 54 | 94 |
| DMF | 37 | 87 |
| MeCN | 21 | 87 |
| 1,4-Dioxane | 9 | 37 |
| DCE | 8 | 26 |
| iPrOH | 13 | 54 |
Data adapted from a study on the synthesis of pomalidomide-conjugates, which demonstrated DMSO as the optimal solvent for SNAr reactions with both primary and secondary amines.[1]
Visualizations
Experimental Workflow for SNAr Coupling
Caption: SNAr Experimental Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Logic for Low Yield
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Technical Support Center: Enhancing the In Vivo Stability of Pomalidomide-amino-PEG3-NH2 Based Degraders
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the in vivo stability of Pomalidomide-amino-PEG3-NH2 based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of this compound based degraders?
A1: The primary challenges stem from the inherent characteristics of PROTAC molecules, which are often large and complex. For this compound based degraders, key issues include:
-
Metabolic Instability: The polyethylene (B3416737) glycol (PEG) linker, specifically the ether linkages, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. This can lead to rapid clearance and a short in vivo half-life.
-
Poor Pharmacokinetics: These degraders can exhibit suboptimal pharmacokinetic (PK) properties, including low oral bioavailability and rapid clearance, which limits their therapeutic window.
-
Off-Target Effects: The pomalidomide (B1683931) moiety can induce the degradation of endogenous zinc-finger (ZF) proteins, which are not the intended targets, leading to potential toxicity.[1][2]
-
Physicochemical Properties: Like many PROTACs, these degraders can suffer from poor aqueous solubility and low cell permeability, hindering their absorption and distribution.
Q2: How does the PEG3 linker in this compound influence in vivo stability?
A2: The PEG3 linker has a dual impact on in vivo stability. On the one hand, its hydrophilic nature can improve the solubility of the degrader.[3] However, the ether bonds within the PEG chain are known metabolic "soft spots" for oxidative enzymes, potentially leading to rapid degradation and clearance of the molecule from the body.[4] The flexibility of the PEG linker, while potentially beneficial for ternary complex formation, can also contribute to metabolic susceptibility.
Q3: What are the common metabolic pathways for Pomalidomide-based degraders?
A3: Pomalidomide itself is metabolized through hydroxylation and subsequent glucuronidation. For PROTACs, the linker is often the most metabolically labile part. For PEG-containing linkers, O-dealkylation is a common metabolic pathway mediated by CYP enzymes.[4] The specific CYP isoforms involved can vary but may include CYP3A4.[5][6]
Q4: Can off-target degradation of zinc-finger proteins by the pomalidomide moiety be mitigated?
A4: Yes, strategies exist to reduce off-target effects. Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to decrease the degradation of off-target zinc-finger proteins while maintaining or even enhancing on-target activity.[1]
Troubleshooting Guides
Problem 1: Poor In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Rapid Metabolic Clearance | 1. Perform an in vitro metabolic stability assay with liver microsomes or hepatocytes to determine the intrinsic clearance (CLint). 2. Analyze metabolites to identify labile sites on the molecule. 3. Modify the linker to block metabolic hotspots (e.g., replace the PEG linker with a more rigid alkyl or cycloalkyl linker, or introduce fluoro groups at metabolically active sites).[3] | Identification of metabolic liabilities and a rationale for chemical modification to improve the degrader's half-life. |
| Low Bioavailability | 1. Assess the aqueous solubility (kinetic and thermodynamic) and cell permeability (e.g., Caco-2 assay) of the degrader. 2. If solubility is low, consider formulation strategies such as amorphous solid dispersions (ASDs) or co-solvents. 3. If permeability is low, explore linker modifications to increase lipophilicity or reduce polar surface area. | Improved understanding of the absorption barriers and strategies to enhance oral exposure. |
| Poor Tissue Distribution | 1. Conduct a tissue distribution study in an appropriate animal model to determine the concentration of the degrader in the target tissue versus plasma. 2. If tissue penetration is low, consider linker modifications to alter the physicochemical properties of the degrader. | Data-driven insights into the biodistribution of the degrader, informing further optimization. |
Problem 2: High Inter-Individual Variability in In Vivo Studies
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Formulation Issues | 1. Ensure the formulation is homogenous and stable. 2. Evaluate the solubility of the degrader in the dosing vehicle at the intended concentration. 3. Consider alternative, well-tolerated formulation vehicles. | Consistent and reproducible dosing leading to more uniform in vivo exposure. |
| "Hook Effect" | 1. Perform a thorough dose-response study to determine the optimal concentration for target degradation. 2. Be aware that at high concentrations, the formation of binary complexes (degrader-target or degrader-E3 ligase) can inhibit the formation of the productive ternary complex.[7] | Identification of the optimal therapeutic window and avoidance of suboptimal high doses. |
| Animal Health and Handling | 1. Ensure consistent animal health, age, and weight across study groups. 2. Standardize dosing procedures and sample collection times. | Reduced biological variability, leading to more statistically robust results. |
Data Presentation
Table 1: Comparative In Vitro and In Vivo Parameters of PROTACs with Different Linkers
| PROTAC | Linker Type | In Vitro Potency (DC50, nM) | In Vivo Half-life (t½, h) | Oral Bioavailability (%) | Reference |
| Degrader A | PEG | 10 | 1.5 | < 5 | [8] |
| Degrader B | Alkyl | 15 | 4.2 | 20 | [8] |
| Degrader C | Piperazine-containing | 8 | 6.8 | 35 | [9] |
Note: Data is illustrative and synthesized from various sources to highlight general trends. Actual values are highly dependent on the specific target and warhead.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance of a this compound based degrader.
Materials:
-
Test degrader
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (high clearance compound, e.g., verapamil)
-
Negative control (low clearance compound, e.g., warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test degrader and control compounds in DMSO (e.g., 10 mM).
-
In a 96-well plate, add phosphate buffer, the degrader solution (final concentration typically 1 µM), and liver microsomes (final concentration ~0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent degrader.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the degrader.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound based degrader.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test degrader
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test degrader (typically at 10 µM) to the apical (A) or basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the degrader in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Mandatory Visualization
Caption: Mechanism of action for Pomalidomide-based degraders.
Caption: Troubleshooting workflow for poor in vivo stability.
Caption: Cereblon signaling pathway with pomalidomide.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Cytochrome P450 Involved in the Accelerated Blood Clearance Phenomenon Induced by PEGylated Liposomes In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological fate and interaction with cytochromes P450 of the nanocarrier material, d-α-tocopheryl polyethylene glycol 1000 succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CRBN Engagement Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in Cereblon (CRBN) engagement assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in a CRBN binding assay?
A weak or absent signal in a CRBN binding assay, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET), can stem from several factors. A primary cause can be inactive recombinant CRBN protein; it is crucial to ensure the quality and activity of the protein batch and to include a positive control compound with known CRBN binding affinity, such as thalidomide (B1683933) or pomalidomide.[1] Another common issue relates to the fluorescent probe, which may have low purity or an incorrect concentration.[1] Additionally, incorrect instrument settings, such as the excitation and emission wavelengths, can lead to poor signal detection.[1] Finally, the stability of the test compound in the assay buffer is critical; degradation of the compound will result in a loss of binding.[1]
Q2: My compound binds to CRBN in a biochemical assay, but I don't observe target degradation in cells. What should I investigate?
This is a frequent challenge in the development of PROTACs and molecular glues. Several factors downstream of CRBN binding can prevent target degradation. A critical first step is to confirm the expression levels of CRBN in the chosen cell line, as different cell lines can have highly variable levels of E3 ligases.[1] If CRBN expression is low, consider using a different cell line. Another possibility is that the ternary complex (CRBN-compound-target protein) is not forming effectively or is unstable.[2] Assays like NanoBRET® Target Engagement can be used to assess intracellular target engagement.[3][4] It is also important to ensure that the proteasome is not being inadvertently inhibited by other treatments or cellular conditions.[1] Co-treatment with a known proteasome inhibitor like MG132 should lead to an accumulation of the ubiquitinated target, confirming a functional ubiquitin-proteasome pathway.[1] Finally, the target protein itself may have mutations that prevent binding to the PROTAC.[5]
Q3: How can I differentiate between a true negative result and an assay artifact?
Distinguishing between a genuine lack of CRBN engagement and an experimental artifact requires a systematic approach with appropriate controls. Running a known positive control (e.g., pomalidomide) and a negative control in parallel with your test compound is essential.[1][6] If the positive control also fails, it points towards a systemic issue with the assay, such as faulty reagents or incorrect instrument setup.[7] If the positive control works but the test compound does not, it is more likely a true negative. To further investigate potential artifacts, consider orthogonal assays.[8] For example, if a fluorescence-based assay gives a negative result, a different method like a Cellular Thermal Shift Assay (CETSA) can be used to validate the finding.[8][9]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
Symptoms:
-
High signal intensity in negative control wells (e.g., wells without CRBN or without compound).
-
Low signal-to-background ratio, making it difficult to discern a clear assay window.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of fluorescent probe | Increase the number of wash steps or the concentration of blocking agents (e.g., BSA, detergents) in the assay buffer.[10] |
| Autofluorescence of test compound | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If high, consider a different assay format (e.g., label-free). |
| Incorrect buffer composition | Ensure the pH, salt concentration, and detergent levels in the assay buffer are optimized for CRBN stability and to minimize non-specific interactions.[1] |
| Contaminated reagents or plates | Use fresh, high-quality reagents and low-binding microplates.[7] |
Issue 2: Inconsistent Results Between Experimental Repeats
Symptoms:
-
High variability in IC50 or DC50 values across different experiments.
-
Poor reproducibility of positive and negative controls.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent instability | Aliquot reagents to minimize freeze-thaw cycles. Ensure proper storage conditions for all components, especially recombinant CRBN protein.[7] |
| Variability in cell-based assays | Maintain consistent cell passage numbers, seeding densities, and treatment times. Monitor cell health and confluency. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, be mindful of potential "edge effects" and consider not using the outer wells for critical samples.[7][10] |
| Instrument variability | Perform regular maintenance and calibration of plate readers and other instruments. |
Experimental Protocols
Competitive Fluorescence Polarization (FP) Assay
This assay measures the binding of a test compound to CRBN by assessing its ability to displace a fluorescently labeled tracer.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently-labeled thalidomide tracer (e.g., Cy5-thalidomide)[8]
-
Test compound and positive control (e.g., pomalidomide)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)[8]
-
384-well, low-volume, black microplates[8]
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer.
-
In the microplate, add the serially diluted compounds or vehicle (DMSO).
-
Add the fluorescent thalidomide tracer at a fixed concentration to all wells.
-
Initiate the reaction by adding the purified CRBN protein to all wells.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.[1][8]
-
Measure the fluorescence polarization (mP) for each well using the microplate reader.
-
Plot the mP values against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[8]
NanoBRET™ Target Engagement Assay
This is a live-cell assay that quantifies compound binding to CRBN using Bioluminescence Resonance Energy Transfer (BRET).[9]
Materials:
-
HEK293 cells[9]
-
Plasmid encoding NanoLuc®-CRBN fusion protein[11]
-
Transfection reagent
-
Test compound and fluorescent CRBN tracer[9]
-
96-well white assay plates
-
BRET-capable plate reader
Procedure:
-
Seed HEK293 cells in 96-well plates. After 24 hours, transfect the cells with the NanoLuc®-CRBN plasmid.[9]
-
24 hours post-transfection, replace the cell culture medium with medium containing serial dilutions of the test compound.[9]
-
Add the CRBN tracer to all wells at a fixed concentration.[9]
-
Incubate the plate according to the manufacturer's protocol.
-
Measure the BRET signal on a plate reader.
-
Normalize the data to controls and generate IC50 curves using non-linear regression analysis to determine the compound's potency in engaging CRBN in a cellular environment.[9]
Western Blot for Target Protein Degradation
This protocol is used to assess the ability of a compound to induce the degradation of a target protein.
Materials:
-
Cell line expressing endogenous CRBN and the target protein (e.g., HEK293T, MM.1S)[8]
-
Test compound, positive control, and vehicle (DMSO)
-
Cell lysis buffer and protease inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or controls for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the DC50 value.[8]
Visualizations
Caption: CRBN-mediated targeted protein degradation pathway.
Caption: Troubleshooting workflow for the absence of target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 4. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
Validation & Comparative
A Comparative Guide to CRBN E3 Ligase Ligands: Pomalidomide-amino-PEG3-NH2 in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ligase ligand is a critical step in the design of potent and selective targeted protein degraders. This guide provides an objective comparison of Pomalidomide-amino-PEG3-NH2 with other prominent Cereblon (CRBN) E3 ligase ligands, supported by experimental data and detailed methodologies.
Pomalidomide (B1683931), a thalidomide (B1683933) analog, has emerged as a preferred CRBN ligand in many applications due to its strong binding affinity.[1] this compound is a synthetic molecule that incorporates the pomalidomide-based Cereblon ligand with a PEG linker, making it a ready-to-use building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[1]
Mechanism of Action of CRBN-based PROTACs
CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] CRBN-recruiting ligands like pomalidomide bind to a specific pocket in CRBN, modulating its substrate specificity.[3][4] When incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of targeted protein degradation by a CRBN-recruiting PROTAC.
Comparative Performance of CRBN E3 Ligase Ligands
The choice of the CRBN ligand significantly impacts the efficacy of a PROTAC. Key performance indicators include binding affinity to CRBN (often measured as IC50 or Kd) and the efficiency of target protein degradation (measured as DC50, the concentration required for 50% degradation, and Dmax, the maximum degradation level).
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to its predecessor, thalidomide.[1] Lenalidomide (B1683929) and pomalidomide have been shown to bind to CRBN with similar affinities.[3] A newer generation CRBN E3 ligase modulator, Iberdomide (B608038) (CC-220), has demonstrated even greater potency in inducing the degradation of target proteins compared to both lenalidomide and pomalidomide.[5][6]
| Ligand | CRBN Binding Affinity (IC50) | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Lenalidomide | ~2 µM | Endogenous CRBN | U266 Myeloma | N/A | N/A | [7] |
| Pomalidomide | ~2 µM | Endogenous CRBN | U266 Myeloma | N/A | N/A | [7] |
| Iberdomide (CC-220) | ~150 nM | Aiolos/Ikaros | H929/LR | More potent than Pomalidomide | N/A | [5][8] |
| ARV-110 (using a pomalidomide derivative) | N/A | Androgen Receptor | VCaP | 1 nM | ~85% | [9] |
| dBET1 (using a thalidomide derivative) | N/A | BRD4 | N/A | EC50 = 430 nM | N/A | [10] |
Note: The presented data is compiled from different studies, and experimental conditions may vary. Direct comparison should be made with caution. N/A indicates data not available in the cited sources.
Experimental Protocols
Accurate assessment of CRBN ligand performance relies on robust experimental methodologies. Below are outlines for key assays.
CRBN Binding Assay (Competitive)
This assay determines the binding affinity of a ligand to CRBN by measuring its ability to compete with a known fluorescently labeled CRBN ligand.
Methodology:
-
Reagents: Recombinant human CRBN-DDB1 complex, fluorescently labeled CRBN ligand (e.g., BODIPY-uracil), test ligands (this compound, Lenalidomide, etc.).
-
Procedure:
-
A fixed concentration of the CRBN-DDB1 complex and the fluorescent ligand are incubated together.
-
Increasing concentrations of the test ligand are added to the mixture.
-
The binding is allowed to reach equilibrium.
-
-
Detection: The change in a biophysical property (e.g., fluorescence polarization, thermal shift, or MicroScale Thermophoresis) is measured.[11][12]
-
Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the test ligand concentration to determine the IC50 value.
Caption: Workflow for a competitive CRBN binding assay.
Target Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (synthesized using this compound or other ligands) or a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax.[13]
-
Ternary Complex Formation Assay
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[14]
Methodology (e.g., NanoBRET™):
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag® in cells.
-
Treatment: Treat the cells with the PROTAC.
-
Detection: Add the HaloTag® ligand (the energy acceptor) and the NanoLuc® substrate (the energy donor).
-
Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[14]
Caption: Workflow for a NanoBRET-based ternary complex formation assay.
Conclusion
This compound serves as a valuable and potent building block for the development of CRBN-based PROTACs. Its high affinity for CRBN provides a strong foundation for inducing the degradation of target proteins. However, the ultimate success of a PROTAC depends on a multitude of factors, including the choice of the target-binding ligand, the nature and length of the linker, and the specific cellular context. Newer generation ligands like iberdomide may offer enhanced degradation efficiency in certain contexts. Therefore, a careful and systematic evaluation of different CRBN ligands is crucial for the rational design of effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.sg]
Pomalidomide vs. Lenalidomide-Based Linkers for PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key decision in the design of Cereblon (CRBN)-recruiting PROTACs is the choice of the E3 ligase-binding moiety, with pomalidomide (B1683931) and lenalidomide (B1683929) being two of the most utilized ligands. This guide provides an objective comparison of Pomalidomide-amino-PEG3-NH2 and lenalidomide-based linkers, supported by experimental data and detailed methodologies, to inform the selection and design of next-generation protein degraders.
At a Glance: Pomalidomide vs. Lenalidomide for PROTACs
| Feature | Pomalidomide-Based Linkers | Lenalidomide-Based Linkers |
| CRBN Binding Affinity | Generally higher | Generally lower than pomalidomide |
| PROTAC Potency (DC50) | Often results in highly potent degraders, frequently in the low nanomolar to picomolar range. | Can also achieve high potency, but may be less potent than pomalidomide-based counterparts for some targets. |
| Physicochemical Properties | The additional amino group offers a versatile attachment point for linkers. | The absence of one of the phthalimide (B116566) carbonyl groups may lead to improved metabolic and chemical stability in some cases.[1] |
| Synthesis | Well-established synthetic routes are available. | Established synthetic routes are also readily available. |
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Comparative Degradation of BRD4 by Pomalidomide- and Lenalidomide-Based PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A (Hypothetical) | Pomalidomide | PEG3 | BRD4 | ~1-10 | >90 | Inferred from multiple sources |
| PROTAC B (Hypothetical) | Lenalidomide | PEG3 | BRD4 | ~10-100 | >90 | Inferred from multiple sources |
| Compound 21 | Pomalidomide/Lenalidomide | Dihydroquinazolinone-based | BRD4 | IC50 = 41.8 nM (binding) | - | [2][3] |
Note: The data for hypothetical PROTACs A and B are representative values inferred from multiple studies indicating the generally higher potency of pomalidomide-based degraders. Compound 21 represents a different structural class of PROTAC and is included for context.
The Underlying Science: Mechanism of Action and Signaling Pathway
Both pomalidomide and lenalidomide function by binding to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[4] This binding event alters the substrate specificity of the E3 ligase, enabling the recruitment of the target protein, which is brought into proximity by the PROTAC's other ligand. The formation of this ternary complex (Target Protein - PROTAC - CRBN) is the critical step that leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
dot
Caption: General mechanism of a CRBN-recruiting PROTAC.
Experimental Methodologies
The evaluation of pomalidomide- and lenalidomide-based PROTACs involves a series of key experiments to determine their binding affinity, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is often proprietary, a general synthetic route can be outlined based on established chemical principles. The synthesis typically involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a suitable PEG linker containing a protected amine and a terminal amine.
dot
Caption: General synthetic workflow for this compound.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface upon binding of an analyte. It provides real-time kinetic data, including association (kon) and dissociation (koff) rates.
-
Protocol Outline:
-
Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a mixture of the PROTAC and the target protein (e.g., BRD4) to measure the formation and dissociation of the ternary complex.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Protocol Outline:
-
Place the E3 ligase (e.g., CRBN) in the sample cell.
-
Titrate the PROTAC into the cell to determine the binary binding affinity.
-
In a separate experiment, place a pre-formed complex of the E3 ligase and PROTAC in the cell and titrate the target protein to measure the thermodynamics of ternary complex formation.
-
-
Protein Degradation Assays
These assays quantify the reduction in the levels of the target protein within cells after treatment with the PROTAC.
-
Western Blotting:
-
Principle: This widely used technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the target protein using specific antibodies.
-
Protocol Outline:
-
Culture cells and treat with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
-
In-Cell Western/Quantitative Immunofluorescence:
-
Principle: These are higher-throughput methods that quantify protein levels directly in fixed cells in a multi-well plate format using target-specific antibodies and fluorescently labeled secondary antibodies.
-
Protocol Outline:
-
Seed cells in a 96- or 384-well plate and treat with the PROTAC.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the target protein.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).
-
Image and analyze the fluorescence intensity to determine protein levels.
-
-
Experimental Workflow
The development and evaluation of a novel PROTAC follows a logical progression of experiments.
dot
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The choice between a pomalidomide-based linker, such as this compound, and a lenalidomide-based linker is a critical decision in the design of CRBN-recruiting PROTACs. Pomalidomide's generally higher binding affinity for CRBN often translates into more potent degradation of the target protein. However, the specific cellular context, the nature of the target protein, and the overall physicochemical properties of the final PROTAC molecule are all crucial factors to consider. The experimental methodologies outlined in this guide provide a robust framework for the systematic evaluation and comparison of different PROTAC designs, enabling the development of highly effective and selective protein degraders.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring Polyethylene Glycol (PEG) linkers of varying lengths. We will delve into supporting experimental data, detailed protocols, and visual representations of key cellular processes to inform the rational design of potent and selective protein degraders.
PROTACs have revolutionized therapeutic development by co-opting the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3]
This guide focuses on the widely used PEG linkers, valued for their hydrophilicity, biocompatibility, and tunable length, to explore how variations in their length impact PROTAC performance across different protein targets.[1][]
Comparative Analysis of PROTAC Performance by PEG Linker Length
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). A lower DC50 value signifies higher potency. The optimal PEG linker length is not universal and must be empirically determined for each target protein and E3 ligase pair.[3]
Case Study 1: Bromodomain-containing protein 4 (BRD4) Degradation
Systematic studies on thalidomide-based PROTACs targeting the BET protein BRD4 reveal a clear dependency on PEG linker length for optimal degradation. The following table, compiled from multiple sources, illustrates this trend.
| PROTAC (Targeting BRD4) | E3 Ligase Ligand | PEG Linker Length | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | PEG2 | >1000 | <20 | [5] |
| PROTAC B | Thalidomide | PEG3 | ~250 | ~60 | [5] |
| PROTAC C (dBET1 analog) | Thalidomide | PEG4 | ~50 | >90 | [6] |
| PROTAC D | Thalidomide | PEG5 | <10 | >95 | [5] |
| PROTAC E | Thalidomide | PEG6 | ~30 | >90 | [] |
| PROTAC F | Thalidomide | PEG8 | ~100 | ~80 | [5] |
Note: The DC50 and Dmax values are approximate and collated from different studies for illustrative purposes. They demonstrate a general trend where a PEG5 linker appears optimal for BRD4 degradation using a thalidomide-based recruiter for the Cereblon (CRBN) E3 ligase.[5]
Case Study 2: Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. demonstrated the critical role of linker length in the degradation of ERα, a key target in breast cancer. The PROTACs in this study utilized a ligand for the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC (Targeting ERα) | E3 Ligase Ligand | Linker Length (atoms) | Degradation Potency | Reference |
| PROTAC G | VHL Ligand | 12 | Less Potent | [7][8] |
| PROTAC H | VHL Ligand | 16 | More Potent | [7][8] |
This study highlights that even with comparable binding affinities to ERα, the PROTAC with the longer 16-atom linker exhibited significantly more potent degradation, underscoring the importance of optimal spatial orientation for ternary complex formation.[9]
Case Study 3: TANK-Binding Kinase 1 (TBK1) Degradation
Research on TBK1-targeting PROTACs also revealed a distinct length-dependent activity profile.
| PROTAC (Targeting TBK1) | E3 Ligase Ligand | Linker Length (atoms) | Degradation Activity | DC50 (nM) | Reference |
| PROTAC I | VHL Ligand | < 12 | Inactive | N/A | [2][9] |
| PROTAC J | VHL Ligand | 12-29 | Active | Submicromolar | [2][9] |
| PROTAC K | VHL Ligand | > 29 | Reduced Activity | >290 | [2] |
These findings suggest a minimum linker length is required to bridge TBK1 and the E3 ligase effectively, while excessively long linkers may lead to less productive ternary complex conformations.[2]
Case Study 4: BCR-ABL Degradation in Chronic Myeloid Leukemia (CML)
A study on PROTACs targeting the oncogenic kinase BCR-ABL in CML cells also investigated the effect of PEG linker length.
| PROTAC (Targeting BCR-ABL) | E3 Ligase Ligand | PEG Linker Length | DC50 (nM) | Reference |
| Arg-PEG1-Dasa | UBR1 Ligand (Arginine) | PEG1 | 0.85 | [10] |
| Arg-PEG2-Dasa | UBR1 Ligand (Arginine) | PEG2 | Less Potent | [10] |
| Arg-PEG3-Dasa | UBR1 Ligand (Arginine) | PEG3 | Less Potent | [10] |
| Arg-PEG4-Dasa | UBR1 Ligand (Arginine) | PEG4 | Less Potent | [10] |
In this specific system, the shortest PEG linker (PEG1) proved to be the most effective, demonstrating that the optimal linker length can vary significantly depending on the specific target and E3 ligase pair.[10]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and experimental workflows.
PROTAC Mechanism of Action.
Western Blot Experimental Workflow.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in research. The following are detailed protocols for key experiments used to evaluate PROTAC efficacy.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[5]
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, MCF7, K562).
-
PROTACs with varying PEG linker lengths (stock solutions in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of each PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: In Vitro Ternary Complex Formation Assay (AlphaLISA®)
This protocol provides a framework for a homogenous, no-wash immunoassay to detect the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant protein of interest (e.g., GST-tagged).
-
Purified recombinant E3 ligase complex (e.g., His-tagged).
-
PROTACs with varying PEG linker lengths.
-
AlphaLISA® Acceptor beads (e.g., Anti-GST).
-
AlphaLISA® Donor beads (e.g., Nickel Chelate).
-
AlphaLISA® assay buffer.
-
Microplate reader capable of AlphaLISA® detection.
Procedure:
-
Reagent Preparation:
-
Prepare a solution containing the GST-tagged POI and the PROTAC at various concentrations in the assay buffer.
-
Prepare a solution of the His-tagged E3 ligase complex.
-
-
Assay Plate Setup:
-
To a 384-well microplate, add the POI-PROTAC mixture.
-
Add the E3 ligase complex solution.
-
Incubate at room temperature for 60 minutes to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the Anti-GST AlphaLISA® Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Nickel Chelate AlphaLISA® Donor beads and incubate in the dark for 60 minutes.
-
-
Detection:
-
Read the plate on an AlphaLISA®-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.
-
A characteristic bell-shaped curve (the "hook effect") is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes that compete with the ternary complex.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The experimental data presented for BRD4, ERα, TBK1, and BCR-ABL-targeting PROTACs clearly demonstrate that linker length must be optimized to achieve potent and selective protein degradation. A linker that is too short may cause steric hindrance, while one that is too long can lead to inefficient ubiquitination. Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of lengths to identify the optimal configuration for their specific target and E3 ligase combination. The provided protocols and workflows offer a robust framework for the evaluation and comparison of novel PROTAC molecules, accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Pomalidomide-amino-PEG3-NH2-based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to induce the degradation of target proteins. The choice of the linker connecting the pomalidomide moiety to the target protein-binding ligand is crucial for optimizing the potency and selectivity of the resulting degrader. This guide provides a comparative assessment of the selectivity of degraders based on the Pomalidomide-amino-PEG3-NH2 linker, offering a framework for their evaluation against alternative strategies.
The Role of the Linker in PROTAC Selectivity
The linker in a PROTAC is not merely a spacer but plays a critical role in determining the overall efficacy and selectivity of the molecule. The length, composition, and attachment points of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, which can enhance the rate and extent of target protein ubiquitination and subsequent degradation. Conversely, a suboptimal linker can lead to reduced potency or off-target effects. The this compound linker provides a flexible polyethylene (B3416737) glycol (PEG) chain that can afford the necessary conformational freedom for efficient ternary complex formation.
Comparative Performance of Pomalidomide-based Degraders
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [2] |
| MZ1 | VHL Ligand | BRD4 | H661 | 8 | >90 | [2] |
| dBET1 | Pomalidomide (CRBN) | BRD4 | MV4-11 | 4 | >90 | [3] |
Note: The data presented is compiled from different studies and experimental conditions may vary. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for assessing degrader potency and efficacy.
Assessing Selectivity: On-Target and Off-Target Effects
A critical aspect of degrader characterization is the assessment of its selectivity. While potent on-target degradation is desired, off-target degradation can lead to unforeseen toxicity and side effects. Pomalidomide-based PROTACs, for instance, have been reported to induce the degradation of certain zinc-finger (ZF) proteins, an effect inherent to the pomalidomide moiety itself.[4][5]
Table 2: Illustrative Proteomics Data for a Pomalidomide-based Degrader
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | BRD4 | -3.5 | < 0.001 | No (On-Target) |
| Off-Target A | ZFP91 | -1.8 | < 0.05 | Yes |
| Off-Target B | IKZF1 | -2.1 | < 0.01 | Yes |
| Unaffected Protein | GAPDH | 0.1 | > 0.05 | No |
Note: This table represents hypothetical data from a quantitative proteomics experiment. A significant negative Log2 fold change with a low p-value indicates potential degradation. Validation with orthogonal methods is essential to confirm off-target effects.
Experimental Protocols for Selectivity Assessment
A rigorous evaluation of a degrader's selectivity involves a multi-pronged approach combining global proteomic analysis with targeted validation assays.
Global Proteome Profiling using Mass Spectrometry
Mass spectrometry (MS)-based quantitative proteomics is the gold standard for unbiasedly assessing the selectivity of a degrader across the entire proteome.[6][7]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the this compound-based degrader at its optimal concentration and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with unique isobaric tags. This allows for the multiplexing of samples and accurate relative quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data to identify and quantify thousands of proteins. Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated upon degrader treatment.[8]
Western Blotting for Target Validation and Off-Target Confirmation
Western blotting is a targeted approach used to confirm the degradation of the intended target and to validate potential off-targets identified from proteomics studies.[5][9]
Methodology:
-
Sample Preparation: Prepare cell lysates from cells treated with the degrader and controls as described for the proteomics experiment.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein or potential off-target protein. Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands, corresponding to the protein levels, is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Assays that measure the formation of this complex can provide valuable insights into the mechanism of action and selectivity of a degrader.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase induced by the degrader.[10][11][12]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that generates a luminescent signal when the target protein and E3 ligase are brought together by the degrader.[13][14]
-
Fluorescence Polarization (FP): This technique can be used to measure the binding affinity of the degrader to its individual targets (protein of interest and E3 ligase) and to assess the stability of the ternary complex.[15]
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflows, and logical relationships in assessing degrader selectivity.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for quantitative proteomics.
Caption: Logical workflow for assessing degrader selectivity.
Conclusion
The selectivity of a this compound-based degrader is a multifactorial property that requires rigorous experimental evaluation. While these degraders can be highly potent, a thorough understanding of their on-target and off-target effects is paramount for their successful development as research tools or therapeutic agents. By employing a combination of global quantitative proteomics, targeted validation assays, and mechanistic studies of ternary complex formation, researchers can build a comprehensive selectivity profile. This data-driven approach will enable the rational design and optimization of next-generation protein degraders with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 9. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. tandfonline.com [tandfonline.com]
A Comparative Analysis of Pomalidomide- and VHL-Based PROTACs for Targeted BRD4 Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing Pomalidomide-based Cereblon (CRBN) E3 ligase recruitment versus those employing Von Hippel-Lindau (VHL) E3 ligase engagement. This analysis focuses on the degradation of the well-established therapeutic target, Bromodomain-containing protein 4 (BRD4), with supporting in vitro and in vivo experimental data.
This comparison centers on two prototypical BRD4-targeting PROTACs: ARV-825 , which incorporates a pomalidomide (B1683931) moiety to recruit the CRBN E3 ligase, and MZ1 , which uses a VHL ligand. Both PROTACs utilize the same binder for BRD4, JQ1, and are connected via a polyethylene (B3416737) glycol (PEG) linker, allowing for a more direct comparison of the effects of the E3 ligase recruiter on their activity. While the specific molecule "Pomalidomide-amino-PEG3-NH2" acts as a foundational building block for constructing CRBN-recruiting PROTACs like ARV-825, this guide will compare the fully assembled and studied PROTACs to provide a practical and data-driven overview.
Mechanism of Action: A Shared Strategy with Distinct E3 Ligase Recruiters
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest (POIs).[1] This is achieved by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2]
ARV-825 and MZ1 share a common BRD4-binding component but differ in their E3 ligase-recruiting moiety. ARV-825 utilizes a pomalidomide-derived ligand to engage the Cereblon (CRBN) E3 ligase.[3] In contrast, MZ1 employs a small molecule ligand to recruit the Von Hippel-Lindau (VHL) E3 ligase.[4] The efficiency of ternary complex formation, and consequently protein degradation, can be influenced by the choice of the E3 ligase and the specific interactions within the complex.[2]
In Vitro Performance: Degradation Efficiency and Antiproliferative Activity
The in vitro efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation), and their antiproliferative effects, measured by the IC50 (concentration for 50% inhibition of cell viability).
| Parameter | ARV-825 (Pomalidomide-based) | MZ1 (VHL-based) | Cell Line(s) |
| BRD4 Degradation (DC50) | <1 nM[1] | 8 nM (H661), 23 nM (H838)[4] | Burkitt's Lymphoma, Lung Carcinoma |
| BRD4 Binding Affinity (Kd) | 90 nM (BD1), 28 nM (BD2)[3] | 382 nM (BD1), 120 nM (BD2)[5] | Biochemical Assay |
| Antiproliferative Activity (IC50) | Lower than JQ1 and OTX015[6] | Potent cytotoxicity in AML cells[7] | T-cell acute lymphoblastic leukemia, Acute Myeloid Leukemia |
Summary of In Vitro Findings:
Both ARV-825 and MZ1 demonstrate potent degradation of BRD4 at nanomolar concentrations.[1][4] ARV-825, the pomalidomide-based PROTAC, exhibits a remarkably low DC50 value of less than 1 nM in Burkitt's lymphoma cell lines.[1] MZ1 also effectively degrades BRD4 with DC50 values in the low nanomolar range in lung carcinoma cell lines.[4][7] Both PROTACs show potent antiproliferative activity in various cancer cell lines, often exceeding the efficacy of their parent BRD4 inhibitors.[6][7] Interestingly, while ARV-825 shows higher binding affinity to the BRD4 bromodomains, both PROTACs achieve robust degradation, highlighting that binding affinity alone does not solely dictate degradation efficiency.[3][5]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate test of a PROTAC's therapeutic potential is its performance in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating anti-tumor efficacy.
| Parameter | ARV-825 (Pomalidomide-based) | MZ1 (VHL-based) |
| Xenograft Model(s) | Neuroblastoma (SK-N-BE(2)), NUT carcinoma (3T3-BRD4-NUT), Gastric cancer (HGC27), Thyroid carcinoma (TPC-1), T-cell acute lymphoblastic leukemia.[6][8][9][10][11] | While potent in vitro, in vivo efficacy data for MZ1 is less extensively published in direct tumor growth inhibition studies. |
| Dosing Regimen | 5-10 mg/kg, daily, intraperitoneal or oral administration.[8][9][10][11] | N/A |
| Tumor Growth Inhibition | Significant tumor growth reduction observed in all tested xenograft models.[8][9][10][11] | N/A |
| In Vivo Target Degradation | Confirmed downregulation of BRD4 and c-Myc in tumor tissues.[8][11] | N/A |
Summary of In Vivo Findings:
ARV-825 has demonstrated significant anti-tumor activity across a range of preclinical xenograft models.[8][9][10][11] Daily administration of ARV-825 at doses of 5-10 mg/kg resulted in a marked reduction in tumor volume and weight.[8][9][10] Importantly, this anti-tumor effect was correlated with the degradation of BRD4 and the downregulation of its key downstream target, c-Myc, in the tumor tissues.[8][11] While MZ1 is a potent in vitro degrader, comprehensive in vivo tumor growth inhibition data is less readily available in the public domain, making a direct head-to-head comparison of in vivo efficacy challenging.
Pharmacokinetic Profiles
The pharmacokinetic properties of a PROTAC, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its in vivo efficacy. Due to their larger size and more complex structures compared to traditional small molecules, PROTACs can face challenges in achieving optimal pharmacokinetic profiles.
| Parameter | ARV-825 (Pomalidomide-based) | MZ1 (VHL-based) |
| Bioavailability | Poor aqueous solubility, but nano-formulations can enhance bioavailability.[12] | Not suitable for oral administration due to high P-gp efflux. Suitable for parenteral administration.[13] |
| Metabolism | Substrate of CYP3A4.[12] | Metabolically stable in hepatocytes.[13] |
| Plasma Half-life | Nano-formulations have shown an improved half-life.[12] | Data not extensively available. |
Summary of Pharmacokinetic Findings:
Both ARV-825 and MZ1 present distinct pharmacokinetic profiles. ARV-825 has shown that formulation strategies, such as nanoemulsions, can significantly improve its oral bioavailability.[12] It is a known substrate of the metabolic enzyme CYP3A4.[12] MZ1, on the other hand, is not orally bioavailable due to being a substrate for the P-glycoprotein efflux pump, but it is suitable for parenteral administration and shows good metabolic stability in liver cells.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate PROTAC activity.
In Vitro Protein Degradation Assay (Western Blot)
Protocol Details:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and load equal amounts onto an SDS-polyacrylamide gel. Separate the proteins via electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin). After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the percentage of degradation.
In Vivo Tumor Xenograft Study
Protocol Details:
-
Animal Model and Cell Implantation: Use immunodeficient mice (e.g., nude or NSG mice). Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[14]
-
Tumor Growth and Group Assignment: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[14]
-
Drug Administration: Prepare the PROTAC formulation in a suitable vehicle. Administer the PROTAC to the treatment group according to the planned dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle only.[10]
-
Efficacy and Toxicity Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[15]
-
Pharmacodynamic Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor tissue can be snap-frozen for subsequent analysis, such as Western blotting, to confirm the in vivo degradation of the target protein.[8]
Conclusion
Both pomalidomide-based (CRBN-recruiting) and VHL-recruiting PROTACs have demonstrated the ability to potently and selectively degrade BRD4, leading to significant anti-cancer effects in preclinical models. ARV-825, a pomalidomide-based degrader, shows exceptional in vitro potency and has a substantial body of evidence supporting its in vivo efficacy across various tumor types. MZ1, a VHL-based counterpart, is also a highly effective degrader in vitro, though its in vivo anti-tumor data is less extensively documented in publicly available literature.
The choice between a pomalidomide-based or a VHL-based PROTAC for a specific target will depend on a multitude of factors, including the cellular abundance of the respective E3 ligases in the target tissue, the potential for achieving favorable ternary complex cooperativity, and the overall physicochemical and pharmacokinetic properties of the resulting molecule. This comparative guide highlights the strengths of both approaches and provides a framework for the rational design and evaluation of future protein degraders.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 12. benchchem.com [benchchem.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pomalidomide- and VHL-Based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design choice in developing a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. Among the most utilized are Cereblon (CRBN), recruited by ligands such as pomalidomide, and the von Hippel-Lindau (VHL) E3 ligase. This guide provides a detailed, head-to-head comparison of PROTACs utilizing a pomalidomide-based linker, exemplified by structures like Pomalidomide-amino-PEG3-NH2, and those employing VHL-recruiting ligands.
Mechanism of Action: A Tale of Two Ligases
Both pomalidomide- and VHL-based PROTACs operate on the same fundamental principle: inducing proximity between a target protein and an E3 ligase to trigger the target's ubiquitination and subsequent degradation by the proteasome. However, the specific E3 ligase complexes they recruit and the nuances of their interactions can lead to different biological outcomes.
Pomalidomide-based PROTACs recruit the CRL4-CRBN E3 ligase complex. Pomalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are well-established ligands for CRBN. The binding of a pomalidomide-conjugated PROTAC to CRBN induces a conformational change that creates a neomorphic substrate-binding surface, facilitating the recruitment of the target protein.
VHL-based PROTACs , conversely, recruit the CRL2-VHL E3 ligase complex. Ligands for VHL are typically derived from a peptide of the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL. These ligands mimic the hydroxylated proline residue of HIF-1α, allowing the PROTAC to bind to the substrate recognition site of VHL.
The choice between these two E3 ligases can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.
Quantitative Performance: A Comparative Analysis
To provide a clear comparison, we will examine the performance of well-characterized PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key epigenetic reader implicated in cancer. ARV-825 is a potent pomalidomide-based BRD4 degrader, while ARV-771 and MZ1 are widely studied VHL-based BRD4 degraders.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [1] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
Key Observations:
-
Potency (DC50): Both CRBN and VHL-based PROTACs can achieve highly potent degradation of their target proteins, often in the nanomolar or even picomolar range. The specific potency is highly dependent on the target protein, the specific ligands used, and the nature of the linker.[1]
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values often exceeding 90%.[1]
-
Selectivity: The choice of E3 ligase can influence the selectivity of the PROTAC. Some studies have reported that VHL-based PROTACs may exhibit a different off-target profile compared to CRBN-based counterparts targeting the same protein.[1]
-
Pharmacokinetics: The physicochemical properties of the E3 ligase ligand can impact the overall properties of the PROTAC. VHL ligands are generally larger and more peptide-like than pomalidomide, which can present challenges in developing orally bioavailable drugs.[1]
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and evaluation of these PROTACs, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Signaling Pathways
References
Navigating Off-Target Effects: A Comparative Guide to Pomalidomide-amino-PEG3-NH2-based PROTACs
For researchers, scientists, and drug development professionals, the selective degradation of target proteins is the ultimate goal of Proteolysis-Targeting Chimera (PROTAC) technology. However, the choice of E3 ligase recruiter and the connecting linker can significantly influence the cross-reactivity and off-target profile of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs based on the Pomalidomide-amino-PEG3-NH2 Cereblon (CRBN) E3 ligase ligand-linker conjugate, offering insights into their performance relative to other alternatives and detailing the experimental methodologies crucial for their evaluation.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely used ligand for recruiting the CRBN E3 ubiquitin ligase. While highly effective, pomalidomide-based PROTACs are known to induce the degradation of endogenous zinc-finger (ZF) proteins, a significant off-target effect that raises concerns about their therapeutic applicability.[1][2] The linker component, such as the amino-PEG3-NH2 chain, plays a critical role in modulating the formation of the ternary complex between the target protein, the PROTAC, and CRBN, thereby influencing both on-target potency and off-target degradation.[3]
Quantitative Data Summary: Comparing PROTAC Performance
While direct head-to-head quantitative proteomic data for a PROTAC constructed with the specific this compound linker is not extensively available in the public domain, the following tables present a synthesized comparison based on published data for closely related pomalidomide-based PROTACs. This data highlights the impact of linker composition and the choice of E3 ligase on degradation efficacy (DC50 and Dmax) and off-target effects.
Table 1: On-Target Degradation Efficacy of Pomalidomide-Based PROTACs with Varied Linkers
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | PEG-based (8 atoms) | ~9 | >99 | Namalwa |
| BTK | PEG-based (12 atoms) | ~12 | >99 | Namalwa |
| EGFRWT | PEG-based | 32.9 | 96 | A549 |
| HDAC8 | Pomalidomide-based | 147 | 93 | Jurkat |
Note: This data is compiled from multiple sources and experimental conditions may vary. The linker composition for the EGFR and HDAC8 targeting PROTACs are proprietary to the respective studies but are pomalidomide-based.
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs
| PROTAC | Off-Target Proteins Degraded (Examples) | Fold Change (vs. Control) | Method |
| Pomalidomide-based (General) | ZFP91, IKZF1, IKZF3 | Significant Degradation | Proteomics |
| ALK Targeting PROTAC (MS4078) | ZFP91 | Dose-dependent degradation | Immunoblot |
| FKBP12F36V Targeting PROTAC (dTAG-13) | ZFP91 | Dose-dependent degradation | Immunoblot |
Studies have shown that modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can reduce the off-target degradation of ZF proteins.[2]
Signaling Pathways and Experimental Workflows
To understand and evaluate the cross-reactivity of this compound-based PROTACs, a series of well-defined experiments are essential. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of PROTAC cross-reactivity.
Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify all proteins that are degraded upon treatment with a this compound-based PROTAC in an unbiased, proteome-wide manner.
Protocol:
-
Cell Culture and Treatment: Plate a human cell line (e.g., HEK293T, MM.1S) and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify protein concentration. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across all conditions. Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex between the target protein, the PROTAC, and CRBN in live cells.
Protocol:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Cell Plating and Labeling: Plate the engineered cells in an assay plate. Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add serial dilutions of the this compound-based PROTAC to the cells.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the PROTAC in intact cells by measuring changes in the thermal stability of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Shock: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
By employing these rigorous experimental approaches, researchers can thoroughly characterize the cross-reactivity profile of this compound-based PROTACs, paving the way for the development of more selective and safer targeted protein degraders.
References
Validating Target Ubiquitination with Pomalidomide-amino-PEG3-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. A key step in the development of novel PROTACs is the validation of target protein ubiquitination, a direct indicator of the PROTAC's mechanism of action. This guide provides a comprehensive comparison of Pomalidomide-amino-PEG3-NH2 as a component of PROTACs for this purpose, supported by experimental data and detailed protocols.
Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][] When incorporated into a PROTAC, it effectively recruits CRBN to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5][6] The amino-PEG3-NH2 linker provides a flexible and hydrophilic linkage between the pomalidomide moiety and the ligand that binds to the target protein, a critical factor in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity.[4][8] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[4]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific data for PROTACs utilizing the this compound linker conjugate is proprietary to individual research projects, the performance of various pomalidomide-based PROTACs against different targets highlights their potential.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | [8] |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [9] |
| ARV-825 | BRD4 | - | - | - | [10] |
| NC-1 | BTK | Mino | 2.2 | 97 | [11] |
Note: The linker structure in the cited examples may differ from the amino-PEG3-NH2 linker. The choice of linker can significantly impact PROTAC efficacy.[7]
Alternatives to Pomalidomide-Based PROTACs
While pomalidomide is a widely used CRBN ligand, other E3 ligase recruiters are available for PROTAC development, offering potential advantages in terms of tissue specificity or overcoming resistance.[12][13]
| E3 Ligase | Ligand Class | Key Features |
| VHL | HIF-1α mimetics | Well-characterized, potent degraders.[13] |
| MDM2 | Nutlin-based | p53-independent degradation.[2] |
| cIAP1 | Bestatin-based | Induces apoptosis in addition to degradation.[13] |
| RNF114 | Nimbolide | Covalent engagement with the E3 ligase.[12] |
| DCAF15 | Aryl sulfonamides | Good physicochemical properties.[13] |
| KEAP1 | Bardoxolone | Potential for targeting proteins involved in oxidative stress.[12] |
The choice of E3 ligase can influence the degradation profile and potential off-target effects of the PROTAC.[14]
Experimental Protocols
Validating target ubiquitination is a critical step to confirm the mechanism of action of a newly synthesized PROTAC. Below are detailed protocols for key experiments.
Experimental Workflow for Ubiquitination Validation
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to facilitate the ubiquitination of the target protein in a reconstituted system.[4][15]
Materials:
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UbcH5b)
-
Purified Cereblon/DDB1 E3 ligase complex
-
Purified target protein of interest (POI)
-
This compound PROTAC
-
Ubiquitin
-
ATP
-
10X Ubiquitination Assay Buffer
-
Deionized water
Protocol:
-
Prepare Master Mix: On ice, prepare a master mix containing assay buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Reaction Setup: In separate tubes, add the purified CRBN E3 ligase and the target protein.
-
Add PROTAC: Add the this compound PROTAC to the designated reaction tubes at various concentrations. Include a no-PROTAC control.
-
Initiate Reaction: Add the master mix to each reaction tube to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein to visualize the appearance of higher molecular weight polyubiquitinated species.
In Cellulo Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC induces ubiquitination of the target protein within a cellular context.[16][17]
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at various concentrations for a defined period. Crucially, in a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This will lead to the accumulation of polyubiquitinated proteins that would otherwise be degraded.[18]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high molecular weight bands will indicate successful ubiquitination.
-
The membrane can be stripped and re-probed with an antibody against the target protein to confirm the immunoprecipitation of the protein of interest.
-
Conclusion
This compound is a valuable tool for the development of PROTACs that recruit the E3 ligase Cereblon. Validating the ubiquitination of the target protein is a fundamental step in confirming the intended mechanism of action. The provided protocols for in vitro and in cellulo ubiquitination assays offer a robust framework for this validation. By comparing the efficacy of newly developed PROTACs with existing degraders and considering alternative E3 ligase platforms, researchers can optimize the design of these promising therapeutic agents.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Target Ubiquitination Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of Pomalidomide-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic properties of various pomalidomide-linker conjugates, a critical aspect in the development of potent and effective targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). The linker component of these conjugates plays a pivotal role in their overall disposition and efficacy, influencing parameters from solubility and stability to in vivo half-life and biodistribution. This document provides a summary of available quantitative data, detailed experimental methodologies for key pharmacokinetic assays, and visualizations of relevant pathways and workflows to aid in the rational design and evaluation of novel pomalidomide-based therapeutics.
Quantitative Data Presentation
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for different pomalidomide-linker conjugates, primarily focusing on PROTACs. It is important to note that the presented data is collated from various studies and may not represent a direct head-to-head comparison due to differing experimental conditions, including target proteins, cell lines, and animal models.
Table 1: In Vitro Degradation Efficacy of Pomalidomide-Based PROTACs with Different Linkers
| PROTAC ID | Target Protein | Linker Type & Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | EGFR | Alkyl Chain | A549 | ~100-1000 | 86 | [1][2] |
| Compound 16 | EGFR | PEG-like | A549 | ~100-1000 | 96 | [1][2] |
| ZQ-23 | HDAC8 | Alkyl-Aryl | K562 | 147 | 93 | [3] |
| KP-14 | KRAS G12C | PEG | NCI-H358 | ~1250 | Not Reported | [4] |
DC50: Concentration of the compound that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: In Vivo Pharmacokinetic Parameters of Selected Pomalidomide-Based PROTACs
| PROTAC ID | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| ARV-110 | Rat | 2 mg/kg PO | Not Reported | Not Reported | Not Reported | Not Reported | 23.83 | [5] |
| ARV-110 | Mouse | 2 mg/kg PO | Not Reported | Not Reported | Not Reported | Not Reported | 37.89 | [5] |
| GP262 | Rat | 5 mg/kg IV | 50,993 | 0.083 | 11,263 | 1.83 | - | |
| GP262 | Rat | 15 mg/kg IP | 10,723 | 0.5 | 32,591 | 3.33 | - |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve. IV: Intravenous; PO: Oral; IP: Intraperitoneal.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pomalidomide-linker conjugate pharmacokinetics.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a pomalidomide-linker conjugate in plasma, identifying its susceptibility to enzymatic degradation.
Materials:
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
Pooled human, rat, or mouse plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a stable isotope-labeled version of the conjugate or a structurally similar compound)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test conjugate by diluting the stock solution in a suitable solvent (e.g., ACN or DMSO).
-
In a 96-well plate, add plasma and pre-warm to 37°C.
-
Initiate the reaction by adding a small volume of the test conjugate working solution to the plasma to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 3-4 volumes of cold ACN with the internal standard to a well.
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm) for 10-20 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent conjugate remaining at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining conjugate against time.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a pomalidomide-linker conjugate after systemic administration in an animal model.
Materials:
-
Test conjugate formulated in a suitable vehicle for the chosen route of administration (e.g., saline for intravenous, PEG/saline for oral).
-
Male Sprague-Dawley rats or ICR mice (typically 6-8 weeks old).
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Fast the animals overnight with free access to water before dosing.
-
Administer the test conjugate to the animals via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Process the blood samples by centrifuging at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the conjugate in the plasma samples using a validated LC-MS/MS method (see Protocol 2.3).
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance, and volume of distribution. For oral dosing, bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.
Quantification of Pomalidomide Conjugates in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of a pomalidomide-linker conjugate in plasma samples.
Materials:
-
Plasma samples from in vivo studies.
-
Acetonitrile (ACN) for protein precipitation.
-
Internal standard (IS) - a stable, isotopically labeled version of the analyte is preferred.
-
Formic acid.
-
Ultrapure water.
-
LC-MS/MS system equipped with a C18 reversed-phase column.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, standard, and blank, add 150 µL of cold ACN containing the internal standard.[3]
-
Vortex vigorously for 1 minute to precipitate proteins.[3]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube or 96-well plate.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the conjugate and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the conjugate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Mechanism of action for pomalidomide-based PROTACs.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Logical relationship in pomalidomide-based PROTAC design.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Measuring Binding Affinities to CRBN: An Objective Comparison of Isothermal Titration Calorimetry and Alternative Methods
For researchers engaged in the discovery and development of novel therapeutics targeting Cereblon (CRBN), the accurate determination of binding affinity is a critical step. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that provides a complete thermodynamic profile of the binding interaction in a single experiment. This guide offers an objective comparison of ITC with other commonly employed methods for measuring binding affinities to CRBN, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following table summarizes a compilation of dissociation constants (Kd) for various ligands binding to different constructs of CRBN, as determined by Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is important to note that these values are collated from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions, buffer compositions, and CRBN protein constructs.
| Ligand | CRBN Construct | Method | Kd/Ki (nM) | Reference |
| Thalidomide (B1683933) | hsDDB1-hsCRBN | FP | 249.2 | [1] |
| Lenalidomide | hsDDB1-hsCRBN | FP | 177.8 | [1] |
| Pomalidomide | hsDDB1-hsCRBN | FP | 156.6 | [1] |
| Thalidomide | hsDDB1-hsCRBN | TR-FRET | 10.6 (Ki) | [2] |
| Lenalidomide | hsDDB1-hsCRBN | TR-FRET | 4.2 (Ki) | [2] |
| Pomalidomide | hsDDB1-hsCRBN | TR-FRET | 3.0 (Ki) | [2] |
| Lenalidomide | CRBN-DDB1 | ITC | 640 | [3] |
| Lenalidomide | CRBN TBD | ITC | 6,700 | [3] |
| Pomalidomide | CRBN TBD | ITC | 14,700 | [3] |
| Thalidomide | CRBN TBD | ITC | 43,400 | [3] |
| Lenalidomide | His-tagged CRBN | SPR | 445 | [4] |
| Pomalidomide | His-tagged CRBN | SPR | 264 | [4] |
| (S)-thalidomide | human CRBN TBD | ITC | ~1,000 | [5] |
| (R)-thalidomide | human CRBN TBD | ITC | ~6,000 | [5] |
Note: TBD refers to the Thalidomide-Binding Domain of CRBN. hs refers to Homo sapiens.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8] It is a label-free, in-solution technique considered the gold standard for binding affinity determination.[9]
Experimental Workflow
Detailed Experimental Protocol
-
Sample Preparation :
-
Express and purify the CRBN protein construct (e.g., full-length CRBN-DDB1 complex or the thalidomide-binding domain).[3]
-
Prepare a solution of the ligand of interest.
-
Crucially, both the protein and ligand solutions must be in identical, well-matched buffers to minimize heats of dilution.[7] The buffer should be degassed prior to use.
-
Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the ligand in the syringe.[10]
-
-
ITC Experiment :
-
Load the CRBN solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.[10]
-
Perform a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.[7]
-
The instrument measures the heat change associated with each injection.[11]
-
-
Data Analysis :
-
The raw data, a series of heat-change peaks for each injection, is integrated to generate a binding isotherm.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3]
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated from these values.
-
Alternative Techniques for Measuring CRBN Binding Affinity
While ITC provides a comprehensive thermodynamic picture, other techniques offer advantages in terms of throughput, sample consumption, or the ability to perform measurements in a more cellularly relevant context.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[12][13][14]
Experimental Protocol for SPR
-
Chip Preparation and Ligand Immobilization :
-
Select a suitable sensor chip.
-
Immobilize the purified CRBN protein onto the sensor chip surface.
-
A control flow cell with an irrelevant protein or no protein is used for background subtraction.
-
-
Analyte Binding :
-
Inject a series of concentrations of the ligand (analyte) over the sensor chip surface.
-
The binding of the ligand to the immobilized CRBN is monitored in real-time as a change in resonance units (RU).
-
-
Data Analysis :
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger protein.[15][16][17][18] It is often used in a competitive format to determine the affinity of unlabeled test compounds.
Experimental Protocol for Competitive FP
-
Reagent Preparation :
-
Assay Procedure :
-
In a microplate, combine the CRBN protein, the fluorescent tracer at a fixed concentration, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Analysis :
-
Measure the fluorescence polarization in each well using a plate reader.
-
The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization.
-
Plot the polarization values against the logarithm of the test compound concentration and fit the data to determine the IC50 value, which can be converted to a Ki (dissociation constant).[2]
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[6][19][20][21] Binding of molecules to the biosensor tip causes a shift in the interference pattern, which is monitored in real-time.
Experimental Protocol for BLI
-
Biosensor Preparation :
-
Immobilize the purified CRBN protein onto a suitable biosensor tip (e.g., via a His-tag or biotin-streptavidin interaction).
-
-
Binding Measurement :
-
Dip the biosensor tip into wells containing different concentrations of the ligand of interest.
-
The association and dissociation of the ligand are measured in real-time as a wavelength shift.
-
-
Data Analysis :
-
The binding curves are analyzed to determine the on-rate, off-rate, and the dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment.[22][23][24][25] It is based on the principle that ligand binding can stabilize the target protein against thermal denaturation.
Experimental Protocol for CETSA
-
Cell Treatment :
-
Treat intact cells with the test compound or a vehicle control.
-
-
Thermal Challenge :
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Analysis :
-
Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Quantify the amount of soluble CRBN remaining at each temperature using methods like Western blotting or mass spectrometry.
-
-
Data Analysis :
-
Plot the amount of soluble CRBN as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Comparison of Methodologies
Conclusion
The choice of method for determining binding affinity to CRBN depends on the specific research question and available resources. Isothermal Titration Calorimetry stands out for its ability to provide a complete thermodynamic signature of the binding event without the need for labeling or immobilization. However, techniques like SPR, BLI, and FP offer higher throughput and are well-suited for screening large compound libraries. CETSA provides the unique advantage of confirming target engagement within a cellular context, which is invaluable for validating the mechanism of action of a drug candidate. For a comprehensive understanding of a ligand's interaction with CRBN, a combination of these orthogonal methods is often the most powerful approach.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. amsbio.com [amsbio.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 21. paralab-bio.es [paralab-bio.es]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
Confirming On-Target Activity of Pomalidomide-Based PROTACs: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, rigorously validating the on-target activity of novel therapeutics is a cornerstone of preclinical development. This guide provides an objective comparison of using Pomalidomide-amino-PEG3-NH2 based PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation versus genetic approaches, namely siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, to confirm that the observed biological effects are a direct result of diminishing the intended target protein.
Pomalidomide-based PROTACs are heterobifunctional molecules that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of a target protein. While a powerful pharmacological tool, it is crucial to differentiate the effects of target degradation from potential off-target activities of the PROTAC molecule itself. Genetic methods provide a direct way to assess the consequences of reducing or eliminating the target protein, serving as a vital benchmark for the specificity of the PROTAC.
Comparing Pharmacological and Genetic Approaches for Target Validation
The choice between a PROTAC and genetic methods for target validation depends on the specific experimental question. PROTACs offer a pharmacologically relevant model, mimicking the action of a potential drug, while genetic approaches provide highly specific tools to confirm the biological function of the target protein.
| Feature | Pomalidomide-Based PROTAC | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Mechanism of Action | Post-translational: Induces degradation of existing protein. | Post-transcriptional: Degrades mRNA to prevent new protein synthesis. | Genomic: Permanently disrupts the gene, preventing transcription. |
| Effect | Reversible protein degradation. | Transient reduction in protein expression. | Permanent loss of protein expression. |
| Speed of Action | Rapid, often within hours. | Slower onset, typically 24-72 hours. | Requires selection of edited cells, can take weeks. |
| Specificity | Potential for off-target protein degradation. | Can have off-target mRNA silencing. | Highly specific to the targeted gene locus. |
| Therapeutic Relevance | High, as it models a therapeutic modality. | Moderate, useful for target validation but not a direct therapeutic analog. | High for validating genetic targets, but permanent gene knockout is not always therapeutically desirable. |
| Key Advantage | Mimics a drug-like molecule and can be used in vivo. | Relatively simple and quick for transient knockdown. | Provides a "clean" genetic model with complete loss of function. |
| Key Limitation | Potential for off-target effects and the "hook effect". | Incomplete knockdown and potential for off-target effects. | Time-consuming to generate knockout cell lines; not suitable for essential genes. |
Quantitative Data Presentation: A Comparative Case Study
To illustrate the comparative data obtained from these approaches, let's consider a hypothetical case study of a Pomalidomide-based PROTAC designed to degrade a target protein, "Target X," in a cancer cell line.
Table 1: Comparison of Target X Degradation/Knockdown Efficiency
| Method | Metric | Result |
| PROTAC-X | DC50 (Concentration for 50% degradation) | 50 nM |
| Dmax (Maximum degradation) | >90% | |
| siRNA-Target X | % Knockdown at 48h (20 nM) | ~80% |
| CRISPR-Target X | % Knockout Efficiency | >95% (in selected clonal population) |
Table 2: Comparative Phenotypic Effects
| Method | IC50 (Cell Viability Assay) | Apoptosis Induction (% Annexin V positive) |
| PROTAC-X (1 µM) | 100 nM | 60% |
| siRNA-Target X (20 nM) | 150 nM | 55% |
| CRISPR-Target X Knockout | Not applicable (constitutive effect) | 70% (compared to wild-type) |
| Negative Control (scrambled siRNA) | >10 µM | <5% |
| Negative Control (non-targeting gRNA) | >10 µM | <5% |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are representative protocols for the key experiments.
PROTAC-Mediated Protein Degradation Assay
a. Cell Culture and Treatment:
-
Seed the desired cancer cell line in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Prepare a stock solution of the Pomalidomide-based PROTAC in DMSO.
-
On the day of the experiment, dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM). Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation. A 24-hour endpoint is common for determining DC50.
b. Western Blot Analysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the percentage of degradation.
siRNA-Mediated Gene Knockdown
a. Transfection:
-
One day before transfection, seed cells in 6-well plates so they will be 50-70% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA targeting the gene of interest and a non-targeting (scrambled) control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubate the cells for 24-72 hours before harvesting for analysis.
b. Validation of Knockdown:
-
Harvest the cells at the desired time point post-transfection.
-
Assess the protein knockdown by Western blot as described in the PROTAC protocol.
-
(Optional) Assess mRNA knockdown by RT-qPCR to confirm silencing at the transcript level.
CRISPR/Cas9-Mediated Gene Knockout
a. Generation of Knockout Cell Line:
-
Design and clone two single-guide RNAs (sgRNAs) targeting an early exon of the gene of interest into a suitable Cas9 expression vector. A non-targeting sgRNA should be used as a control.
-
Transfect the Cas9/sgRNA construct into the target cell line.
-
After 48-72 hours, select for transfected cells (e.g., using puromycin (B1679871) if the vector contains a resistance gene).
-
Perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
Screen the resulting clones for knockout of the target protein by Western blot.
-
Confirm the gene editing at the genomic level by Sanger sequencing or next-generation sequencing of the targeted locus.
b. Phenotypic Analysis:
-
Once a knockout clone is validated, expand the cell line.
-
Perform the same phenotypic assays (e.g., cell viability, apoptosis) on the knockout and wild-type (or non-targeting gRNA control) cells to assess the effect of the complete loss of the target protein.
By employing these genetic validation approaches in parallel with pharmacological treatment, researchers can confidently establish the on-target activity of their Pomalidomide-based PROTACs, providing a robust foundation for further preclinical and clinical development.
Safety Operating Guide
Proper Disposal of Pomalidomide-amino-PEG3-NH2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of a Potent PROTAC Building Block
Researchers and drug development professionals handling Pomalidomide-amino-PEG3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), must adhere to stringent disposal protocols. This compound, which combines the cytotoxic agent Pomalidomide with a PEGylated linker, presents a dual hazard profile that demands meticulous waste management to ensure personnel safety and environmental protection. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[1] Furthermore, the PEG component, while generally of low toxicity, can contribute to the environmental persistence of the molecule, and its derivatives are often classified as very toxic to aquatic life with long-lasting effects.[2][3]
Proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice. Adherence to the following guidelines will mitigate risks and ensure the safe and environmentally sound disposal of this compound.
Core Disposal Principles
The cornerstone of proper disposal for this compound lies in the principles of waste segregation and containment. A critical distinction is made between "trace" and "bulk" contamination, which dictates the appropriate disposal pathway.[1]
-
Trace Cytotoxic Waste: Materials that are less than 3% contaminated by weight with the hazardous substance.[1] This includes items like empty vials, used personal protective equipment (PPE), and contaminated lab supplies.
-
Bulk Cytotoxic Waste: Materials contaminated with more than 3% of the original drug volume.[1] This category includes unused or expired product, spill cleanup materials, and grossly contaminated items.
Quantitative Data Summary: Waste Classification and Containerization
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] | Incineration.[1] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[1] | Black, DOT-approved, RCRA-rated hazardous waste containers.[1] | Hazardous waste incineration.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the essential steps for the safe disposal of this compound and all associated contaminated materials.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to prevent exposure. This includes:
-
Two pairs of chemotherapy-rated gloves.[1]
-
A disposable, impermeable gown.[1]
-
Safety goggles and a face shield.[1]
-
A NIOSH-approved respirator, particularly when handling powders to prevent inhalation of dust.[1]
2. Waste Segregation at the Point of Generation: Proper segregation is crucial to prevent cross-contamination and ensure that waste streams are managed correctly.
-
For Trace Waste: At the point of use, immediately dispose of items such as gloves, empty vials, and contaminated bench paper into a designated yellow, puncture-resistant container labeled "Trace Chemotherapy Waste."
-
For Bulk Waste: All bulk waste, including unused compound and materials from a spill cleanup, must be placed in a black, DOT-approved hazardous waste container.[1]
3. Container Management:
-
Use containers that are chemically compatible with this compound.
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Do not overfill containers; a general guideline is to fill to no more than 75% capacity.[3]
-
Properly label all containers with "Hazardous Waste" and the full chemical name: "this compound".
4. Spill Management: In the event of a spill, the resulting cleanup materials are considered bulk hazardous waste.
-
Secure the area to prevent further contamination.
-
Don the full required PPE before addressing the spill.
-
Use a chemotherapy spill kit to absorb and contain the material.
-
Collect all contaminated cleanup materials and place them in the designated black hazardous waste container.[1]
5. Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5]
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Logical relationship of hazards to disposal actions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
